9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-N,9-N,10-N,10-N-tetrakis(4-methylphenyl)anthracene-9,10-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N2/c1-29-13-21-33(22-14-29)43(34-23-15-30(2)16-24-34)41-37-9-5-7-11-39(37)42(40-12-8-6-10-38(40)41)44(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h5-28H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXNJWAXBVMBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629288 | |
| Record name | N~9~,N~9~,N~10~,N~10~-Tetrakis(4-methylphenyl)anthracene-9,10-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177799-16-5 | |
| Record name | N~9~,N~9~,N~10~,N~10~-Tetrakis(4-methylphenyl)anthracene-9,10-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene, a fluorescent organic compound with applications in materials science. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.
Reaction Principle
The core of this synthesis is the Buchwald-Hartwig cross-coupling reaction. This reaction utilizes a palladium catalyst to couple an aryl halide with an amine in the presence of a base. In this specific synthesis, 9,10-dibromoanthracene serves as the aryl dihalide, and di-p-tolylamine is the secondary amine. The palladium catalyst, typically in conjunction with a phosphine ligand, facilitates the formation of the two new carbon-nitrogen bonds at the 9 and 10 positions of the anthracene core.
Experimental Protocol
This protocol is adapted from a procedure for a structurally similar compound, N,N,N',N'-tetra-m-tolyl-anthracene-9,10-diamine, and is expected to provide a reliable pathway to the target molecule.[1]
Materials:
-
9,10-Dibromoanthracene
-
Di-p-tolylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine
-
Sodium tert-butoxide (NaOtBu)
-
o-Xylene (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Celite or silica gel
Equipment:
-
Schlenk flask or a similar reaction vessel with a sidearm
-
Septum
-
Syringes
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus (Büchner funnel or similar)
-
Rotary evaporator
-
Sublimation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a 25 mL sidearm flask is charged with 9,10-dibromoanthracene (1.00 mmol), di-p-tolylamine (2.00 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), tri-tert-butylphosphine (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (2.40 mmol).
-
The flask is sealed with a septum and removed from the glovebox.
-
Solvent Addition: Anhydrous o-xylene (8 mL) is injected into the flask via a syringe.
-
Reaction: The reaction mixture is heated to 120°C and stirred under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then filtered through a pad of Celite or silica gel and washed with dichloromethane.
-
The filtrate is washed with water and then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting solid is washed with methanol to afford the crude product.
-
For further purification, the crude product is dried in a vacuum oven and can be purified by sublimation.
Quantitative Data Summary
| Reactant/Reagent | Molar Ratio (to 9,10-dibromoanthracene) | Example Quantity (for 1.25 mmol scale)[1] |
| 9,10-Dibromoanthracene | 1.0 | 1.25 mmol |
| Di-p-tolylamine | 2.0 | 2.50 mmol |
| Palladium(II) acetate | 0.02 | 0.025 mmol |
| Tri-tert-butylphosphine | 0.024 | 0.03 mmol |
| Sodium tert-butoxide | 2.4 | 3.0 mmol |
| o-Xylene | - | 10 mL |
| Reaction Conditions | ||
| Temperature | - | 120 °C |
| Atmosphere | - | Nitrogen |
Visualizing the Synthesis
The following diagrams illustrate the overall reaction and a simplified workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis.
Caption: Step-by-step experimental workflow.
References
An In-Depth Technical Guide to the Buchwald-Hartwig Amination for the Synthesis of Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering significant advantages over traditional methods such as nucleophilic aromatic substitution and the Ullmann condensation, particularly for unactivated or sterically hindered aryl halides.[1][2] This guide provides a comprehensive overview of the application of the Buchwald-Hartwig amination to the synthesis of a diverse array of anthracene derivatives, compounds of significant interest in materials science and medicinal chemistry.
Core Principles of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination involves the reaction of an aryl halide or pseudohalide (such as a triflate) with a primary or secondary amine in the presence of a palladium catalyst and a base. The catalytic cycle, a fundamental concept for understanding and optimizing this reaction, is illustrated below.
Catalytic Cycle
The generally accepted mechanism proceeds through a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.
References
Chemical and physical properties of 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene, also known as TTPA, is a polycyclic aromatic hydrocarbon characterized by a central anthracene core functionalized at the 9 and 10 positions with di-p-tolylamino groups.[1] This substitution pattern imparts significant electronic and photophysical properties to the molecule, making it a subject of interest primarily in the field of materials science. Its most notable application is as a highly efficient green dopant material in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).[2]
While direct applications in drug development and biological signaling are not extensively documented in current literature, the inherent fluorescence of the anthracene core presents potential avenues for its use in biomedical research. Anthracene derivatives have been explored as fluorescent probes for DNA cleavage, as anticancer agents, and in cellular imaging.[3][4] Fluorescent small molecules are invaluable tools in drug discovery, particularly for high-throughput screening (HTS) and in visualizing drug-target engagement within cells.[][6][7] This guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside representative experimental protocols and a discussion of its potential, though currently speculative, applications in a biomedical context.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers and databases, certain properties such as melting point and boiling point are often predicted via computational models and may not reflect experimentally determined values.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | N9,N9,N10,N10-Tetrakis(4-methylphenyl)anthracene-9,10-diamine | [8] |
| Synonyms | TTPA, 9,10-Bis(N,N-di-(p-tolyl)-amino)anthracene, N,N,N',N'-Tetrakis(4-methylphenyl)-9,10-anthracenediamine | [9][10] |
| CAS Number | 177799-16-5 | [2] |
| Molecular Formula | C₄₂H₃₆N₂ | [2] |
| Molecular Weight | 568.75 g/mol | [2] |
| Appearance | Light yellow to brown powder/crystal |
Table 2: Physical and Computed Properties
| Property | Value | Reference(s) |
| Melting Point | Not experimentally reported | |
| Boiling Point (Predicted) | 743.7 ± 60.0 °C | [9] |
| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [9] |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, Toluene). Specific solubility data not available. | |
| Storage Conditions | Room temperature, in a cool, dark place. Recommended <15°C. |
Table 3: Spectroscopic and Photophysical Properties (for related 9,10-disubstituted anthracenes)
| Property | Wavelength/Value | Conditions | Reference(s) |
| UV-Vis Absorption (λmax) | ~330-430 nm | In solution | [3] |
| Fluorescence Emission (λem) | Varies with substitution | In solution | [11] |
| Fluorescence Quantum Yield (ΦF) | Can be high (approaching 1.0 for some derivatives) | In cyclohexane | [12] |
Experimental Protocols
Synthesis
The synthesis of this compound is not explicitly detailed in peer-reviewed literature. However, a common and effective method for creating C-N bonds at the 9 and 10 positions of an anthracene core is through a double Buchwald-Hartwig amination reaction. Below is a representative protocol based on this methodology.
Representative Protocol: Synthesis via Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 9,10-dibromoanthracene (1.0 eq), di-p-tolylamine (2.2 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq).
-
Ligand and Base Addition: Add a suitable phosphine ligand, for example, Xantphos (0.04 eq), and a base such as sodium tert-butoxide (2.5 eq).
-
Solvent Addition: Add anhydrous toluene as the solvent via cannula.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, quench the reaction with water and extract the aqueous phase with dichloromethane or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Characterization
Standard characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and photophysical measurements.
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NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the structure.
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Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition.
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Photophysical Measurements:
-
UV-Vis Spectroscopy: Prepare a dilute solution in a suitable solvent (e.g., toluene or THF) and record the absorption spectrum to determine the maximum absorption wavelengths (λmax).
-
Fluorescence Spectroscopy: Using the λmax as the excitation wavelength, record the emission spectrum to determine the maximum emission wavelength (λem). A known standard (e.g., quinine sulfate) can be used to determine the fluorescence quantum yield (ΦF).
-
Potential Applications in Drug Development
While this compound has no documented direct pharmacological activity, its strong fluorescence and structural similarity to other biologically active polycyclic aromatic hydrocarbons suggest potential applications in drug discovery and chemical biology.
As a Fluorescent Probe in High-Throughput Screening (HTS)
The intense fluorescence of this molecule could be leveraged in HTS assays. For example, it could serve as a scaffold for developing new fluorescent probes to monitor enzyme activity or protein-protein interactions (PPIs). A decrease or increase in fluorescence upon binding or displacement could be used to screen large libraries of compounds for potential inhibitors or modulators.
Scaffold for Novel Therapeutics
The anthracene core is present in several anticancer agents that function by intercalating with DNA.[13] For instance, certain anthracene-9,10-dione derivatives have shown significant cytotoxic activity.[13][14] The bulky di-p-tolylamino groups of TTPA would likely prevent direct DNA intercalation. However, the core structure could be modified to develop new classes of therapeutic agents targeting other cellular components. The amino groups provide reactive sites for further chemical derivatization to improve solubility, cell permeability, and target specificity.
Conclusion
This compound is a well-established material in the field of organic electronics due to its favorable photophysical properties. For researchers in drug development, its primary value lies not in any known biological activity but in its potential as a fluorescent tool or a foundational scaffold. Its strong fluorescence, combined with the chemical tractability of the amino groups, makes it an intriguing starting point for the rational design of novel fluorescent probes for cellular imaging and high-throughput screening. Further research is warranted to explore the derivatization of this molecule and to assess the biological activity and targeting capabilities of its analogs for potential therapeutic or diagnostic applications.
References
- 1. 9,10-Bis(N,N-di-(p-tolyl)-amino)anthracene | C42H36N2 | CID 22976653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 177799-16-5 [chemicalbook.com]
- 3. rroij.com [rroij.com]
- 4. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. echemi.com [echemi.com]
- 10. 9,10-Bis[N-(p-tolyl)anilino]anthracene | 190974-21-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 13. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene (TTPA) - Properties and Applications in Organic Electronics
CAS Number: 177799-16-5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties and applications of the compound with CAS number 177799-16-5, identified as 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene (TTPA). This document details the material's physical and chemical characteristics, its synthesis and purification, and its primary application in the field of organic electronics. Notably, despite initial database cross-references suggesting biological activity, a thorough review of the scientific literature reveals no credible evidence of applications in drug development or interaction with biological signaling pathways. The core focus of this guide is on its well-established role as a hole-transporting material and a green dopant in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).
Chemical and Physical Properties
This compound (TTPA) is an organic semiconductor belonging to the family of triarylamine derivatives. Its molecular structure, featuring a central anthracene core functionalized with two di(p-tolyl)amino groups at the 9 and 10 positions, imparts excellent electrochemical and photophysical properties suitable for optoelectronic applications.
Chemical Structure and Identifiers
| Property | Value |
| CAS Number | 177799-16-5[1] |
| IUPAC Name | 9-N,9-N,10-N,10-N-tetrakis(4-methylphenyl)anthracene-9,10-diamine[1] |
| Synonyms | TTPA, this compound[1] |
| Molecular Formula | C₄₂H₃₆N₂[1] |
| Molecular Weight | 568.75 g/mol [1] |
| SMILES | Cc1ccc(cc1)N(c2ccc(C)cc2)c3c4ccccc4c(c5ccccc53)N(c6ccc(C)cc6)c7ccc(C)cc7 |
| InChI | InChI=1S/C42H36N2/c1-29-13-21-33(22-14-29)43(34-23-15-30(2)16-24-34)41-37-9-5-7-11-39(37)42(40-12-8-6-10-38(40)41)44(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h5-28H,1-4H3 |
Physicochemical and Electronic Properties
| Property | Value |
| Appearance | Yellow powder/crystals |
| Purity | >98.0% (HPLC), Sublimed: >99.0% (HPLC) |
| Thermal Stability (TGA) | >280 °C (0.5% weight loss) |
| HOMO Level | -5.1 eV to -5.5 eV |
| LUMO Level | -2.1 eV to -3.1 eV |
| Absorption (λmax) | 294 nm, 471 nm (in DCM) |
| Fluorescence (λem) | 554 nm (in DCM) |
Synthesis and Purification
Postulated Synthesis Pathway
A plausible synthetic route involves the palladium-catalyzed cross-coupling of 9,10-dibromoanthracene with di-p-tolylamine.
Caption: Postulated synthesis of TTPA via Buchwald-Hartwig amination.
General Experimental Protocol (Hypothetical)
-
Reaction Setup: A dried Schlenk flask is charged with 9,10-dibromoanthracene, di-p-tolylamine, a palladium catalyst (e.g., palladium(II) acetate), and a suitable phosphine ligand (e.g., BINAP).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
-
Solvent and Base Addition: Anhydrous toluene and a strong base (e.g., sodium tert-butoxide) are added.
-
Reaction: The reaction mixture is heated to reflux and stirred for 24-48 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel.
Purification
For high-purity material required for electronic applications, a final purification step of temperature gradient sublimation is typically employed. This process removes residual solvent and any organic impurities with different volatilities.
Applications in Organic Electronics
TTPA is a key material in the fabrication of high-performance OLEDs. Its primary functions are as a hole-transporting layer (HTL) and as a host or dopant in the emissive layer (EML).
Role in OLEDs
-
Hole Transport Layer (HTL): TTPA possesses a suitable Highest Occupied Molecular Orbital (HOMO) energy level that facilitates the injection of holes from the anode and their efficient transport to the emissive layer. Its high hole mobility contributes to lowering the device's operating voltage.
-
Green Dopant in TADF OLEDs: In Thermally Activated Delayed Fluorescence (TADF) OLEDs, TTPA can be used as a green-emitting dopant. The small energy gap between its singlet and triplet excited states allows for efficient reverse intersystem crossing (rISC), a process that converts non-emissive triplet excitons into emissive singlet excitons, thereby significantly enhancing the device's internal quantum efficiency.
OLED Device Architecture and Fabrication Workflow
A typical multilayer OLED device incorporating TTPA is fabricated by sequential deposition of thin films onto a substrate.
Caption: A typical OLED device structure and fabrication workflow incorporating TTPA.
Experimental Protocol for OLED Fabrication
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Hole Transport Layer (HTL) Deposition: A layer of TTPA is deposited via thermal evaporation in a high-vacuum chamber. The deposition rate and thickness are monitored using a quartz crystal microbalance.
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Emissive Layer (EML) Deposition: The emissive layer, which may consist of a host material doped with an emissive dopant (which can be TTPA itself), is deposited by co-evaporation from two separate sources.
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Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An electron-transporting material (e.g., tris(8-hydroxyquinolinato)aluminium, Alq₃) and an electron-injecting material (e.g., lithium fluoride, LiF) are sequentially deposited by thermal evaporation.
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Cathode Deposition: A metal cathode (e.g., aluminum) is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from oxygen and moisture.
Device Characterization
The performance of OLEDs incorporating TTPA is evaluated through a series of optical and electrical measurements.
| Parameter | Characterization Technique | Description |
| Current Density-Voltage-Luminance (J-V-L) | Source-measure unit and photometer | Measures the relationship between the applied voltage, the current flowing through the device, and the emitted light intensity. |
| External Quantum Efficiency (EQE) | Integrating sphere with a spectrometer | Determines the ratio of the number of photons emitted from the device to the number of electrons injected. |
| Electroluminescence (EL) Spectrum | Spectrometer | Measures the emission spectrum of the device to determine the color coordinates. |
| Device Lifetime | Continuous operation at a constant current | Measures the time it takes for the luminance of the device to decrease to a certain percentage (e.g., 50% or 95%) of its initial value. |
Biological Activity and Drug Development Applications
A comprehensive search of the scientific literature and chemical databases was conducted to assess any potential biological activity or applications in drug development for CAS number 177799-16-5. This investigation found no credible evidence to support any biological role for TTPA. The compound is not associated with any known signaling pathways, nor has it been investigated in any preclinical or clinical studies for therapeutic purposes. The occasional appearance of this CAS number in databases alongside biological agents such as Alteplase appears to be a result of data aggregation errors and is not chemically substantiated. Therefore, for researchers, scientists, and drug development professionals, it can be concluded that this compound is a material exclusively of interest in the field of materials science and organic electronics, with no known biological applications.
Conclusion
This compound (CAS: 177799-16-5) is a well-characterized organic semiconductor with significant applications in the field of organic light-emitting diodes. Its favorable electronic and photophysical properties make it an excellent choice as a hole-transporting material and a green dopant in TADF devices. While a detailed, publicly available synthesis protocol is not widespread, its synthesis can be achieved through standard organic cross-coupling reactions. The primary focus of research and application for this compound remains firmly within the realm of materials science and optoelectronics, with no evidence to support any role in biological systems or drug development.
References
In-depth Technical Guide: Molecular Structure of N,N,N',N'-Tetrakis(4-methylphenyl)-9,10-anthracenediamine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for N,N,N',N'-Tetrakis(4-methylphenyl)-9,10-anthracenediamine (the para-isomer) regarding its detailed molecular structure, spectroscopic characterization, and biological activity is not publicly available. This guide leverages data from its close structural isomer, N,N,N',N'-Tetrakis(3-methylphenyl)-9,10-anthracenediamine (the meta-isomer), to provide insights into its synthesis and structural characteristics. All experimental data presented herein, unless otherwise specified, pertains to the meta-isomer and should be considered as a proxy.
Introduction
N,N,N',N'-Tetrakis(4-methylphenyl)-9,10-anthracenediamine, a derivative of anthracene, belongs to a class of compounds known for their applications in materials science, particularly as hole transport materials in Organic Light-Emitting Diodes (OLEDs).[1] While its direct applications in drug development are not documented, the anthracene scaffold is a recurring motif in various biologically active molecules, including some with anticancer properties. This guide aims to provide a detailed overview of the molecular structure and a plausible synthetic route for N,N,N',N'-Tetrakis(4-methylphenyl)-9,10-anthracenediamine, drawing heavily on the characterized meta-isomer.
Molecular Structure and Properties
The core structure consists of a planar anthracene ring with four 4-methylphenyl (p-tolyl) groups attached to the nitrogen atoms at the 9 and 10 positions. The steric hindrance between the bulky tolyl groups is expected to induce a twisted conformation of the phenyl rings relative to the anthracene plane.
General Properties:
| Property | Value | Reference |
| CAS Number | 177799-16-5 | [2] |
| Molecular Formula | C₄₂H₃₆N₂ | [3] |
| Molecular Weight | 568.75 g/mol | [4] |
Crystallographic Data of the meta-Isomer
Crystallographic analysis of the meta-isomer, N,N,N',N'-tetra-m-tolyl-anthracene-9,10-diamine, provides valuable insights into the likely structural arrangement of the para-isomer. The molecule crystallizes in a monoclinic system.[5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P12₁/c1 |
| a | 8.279(3) Å |
| b | 16.998(6) Å |
| c | 11.812(4) Å |
| β | 93.599(7)° |
| Volume | 1659.0 ų |
| Z | 2 |
Table 1: Crystallographic data for N,N,N',N'-tetra-m-tolyl-anthracene-9,10-diamine.[5]
dot
References
The Influence of Substitution on the Photophysical Properties of Anthracene Chromophores: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Anthracene, a fundamental polycyclic aromatic hydrocarbon, and its derivatives have garnered significant attention in various scientific fields due to their intriguing photophysical properties.[1][2] The ability to tune these properties through strategic substitution on the anthracene core has made them invaluable as fluorescent probes, components in organic light-emitting diodes (OLEDs), and photosensitizers.[1][3] This technical guide provides an in-depth exploration of the photophysical characteristics of substituted anthracene chromophores, detailing the experimental methodologies used for their characterization and the structure-property relationships that govern their behavior.
Core Photophysical Properties and the Impact of Substitution
The photophysical behavior of anthracene is dictated by its extended π-conjugated system, which gives rise to characteristic absorption and emission spectra in the ultraviolet and blue regions of the electromagnetic spectrum.[4] Unsubstituted anthracene exhibits a fluorescence quantum yield of approximately 30%, with a significant portion of excited molecules undergoing intersystem crossing to the triplet state.[3] However, the introduction of substituents at various positions on the anthracene ring can dramatically alter its electronic structure and, consequently, its photophysical properties.[5]
Key photophysical parameters that are modulated by substitution include:
-
Absorption and Emission Maxima (λabs and λem): The position of these maxima is sensitive to the electronic nature of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can shift these maxima to longer wavelengths (bathochromic or red shift).[5]
-
Molar Absorptivity (ε): This parameter, which represents the probability of a photon being absorbed, can be influenced by the nature and position of the substituent.
-
Fluorescence Quantum Yield (Φf): This value indicates the efficiency of the fluorescence process. Substituents can enhance or quench fluorescence through various mechanisms.[3] For many applications, a high fluorescence quantum yield is desirable.[3]
-
Fluorescence Lifetime (τf): This is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of the fluorophore and can be affected by the molecular environment and the presence of quenchers.
The substitution pattern on the anthracene core plays a crucial role. Positions 9 and 10 are particularly reactive and influential on the photophysical properties.[6] Bulky substituents at these positions can prevent π-π stacking, which can inhibit certain photochemical reactions like photodimerization.[3]
Structure-Property Relationships
The interplay between the type of substituent and its position on the anthracene ring gives rise to predictable trends in photophysical properties.
-
Electron-Donating and Withdrawing Groups: The introduction of both EDGs and EWGs can lead to a red-shift in the absorption and emission spectra.[5] A donor-acceptor pair on the anthracene framework can induce intramolecular charge transfer (ICT), often resulting in a significant red-shift and sensitivity of the emission to solvent polarity.
-
Heavy Atom Effect: The presence of heavy atoms (e.g., bromine, iodine) as substituents can enhance the rate of intersystem crossing from the singlet excited state to the triplet state. This leads to a decrease in fluorescence quantum yield and an increase in phosphorescence.
-
Steric Effects: Bulky substituents can influence the planarity of the anthracene core and hinder intermolecular interactions like aggregation, which can otherwise lead to fluorescence quenching.[3]
Quantitative Photophysical Data of Substituted Anthracene Derivatives
The following table summarizes the key photophysical properties of a selection of substituted anthracene chromophores, providing a comparative overview.
| Compound | Substituent(s) | Solvent | λabs (nm) | λem (nm) | Φf | τf (ns) |
| Anthracene | - | Cyclohexane | 356, 375 | 380, 401, 425 | 0.27 | 5.2 |
| 9,10-Diphenylanthracene | 9,10-Diphenyl | Toluene | 376, 396 | 408, 430 | 0.90 | 6.1 |
| 9,10-Dibromoanthracene | 9,10-Dibromo | Benzene | 380, 401 | 408, 432 | 0.08 | - |
| 9-Methylanthracene | 9-Methyl | Cyclohexane | 367, 386 | 391, 414, 438 | 0.35 | - |
| 9-Anthracenecarboxylic acid | 9-Carboxylic acid | Ethanol | 363, 382 | 430 | 0.03 | - |
| 2-Aminoanthracene | 2-Amino | Ethanol | 385 | 445 | - | - |
| 9,10-Dicyanoanthracene (DCA) | 9,10-Dicyano | Benzene | 375, 394, 416 | 425 | 0.76 | 13.5 |
Note: The data presented is compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols for Photophysical Characterization
The determination of the photophysical properties of substituted anthracene chromophores relies on a suite of spectroscopic techniques.
UV-Visible Absorption Spectroscopy
This technique is used to measure the absorption of light by the molecule as a function of wavelength.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.
-
Sample Preparation: The anthracene derivative is dissolved in a suitable spectroscopic-grade solvent (e.g., cyclohexane, ethanol, toluene) to a concentration that yields an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity (Beer-Lambert law). The solution is placed in a quartz cuvette with a defined path length (usually 1 cm).
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range, typically from 250 nm to 500 nm for anthracene derivatives. A solvent blank is used as a reference.
-
Data Analysis: The wavelengths of maximum absorption (λabs) are identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Fluorescence Spectroscopy
This technique measures the emission of light from the molecule after it has been excited by light of a specific wavelength.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.
-
Sample Preparation: Samples are prepared in a similar manner to UV-Vis spectroscopy, but typically at a lower concentration to avoid inner filter effects. The absorbance at the excitation wavelength should generally be below 0.1. Solutions are often degassed to remove dissolved oxygen, which can quench fluorescence.
-
Data Acquisition: An excitation wavelength is selected (usually at or near the λabs), and the emission spectrum is scanned over a range of longer wavelengths.
-
Data Analysis: The wavelengths of maximum emission (λem) are determined. The fluorescence quantum yield (Φf) is often measured relative to a well-characterized standard (e.g., quinine sulfate or 9,10-diphenylanthracene) using the following equation: Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common method.[7] It requires a pulsed light source (e.g., laser diode or LED), a sensitive detector, and timing electronics.
-
Sample Preparation: Similar to steady-state fluorescence, with careful attention to minimizing scattering.
-
Data Acquisition: The sample is excited with a high-repetition-rate pulsed source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. A histogram of these arrival times is built up, representing the fluorescence decay profile.
-
Data Analysis: The decay profile is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τf).
Visualizing Experimental Workflows and Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate key processes in the study of substituted anthracene chromophores.
Caption: Experimental workflow for the characterization of substituted anthracene chromophores.
Caption: Key structure-property relationships in substituted anthracene chromophores.
Applications in Drug Development and Research
The tunable photophysical properties of substituted anthracenes make them highly valuable in the biomedical field. Their applications include:
-
Fluorescent Probes: Anthracene derivatives can be designed to respond to specific biological analytes or changes in the microenvironment (e.g., pH, polarity), making them useful as fluorescent sensors.
-
Bioimaging: Their bright fluorescence and, in some cases, long lifetimes are advantageous for cellular imaging applications.
-
Photosensitizers in Photodynamic Therapy (PDT): Anthracenes that efficiently undergo intersystem crossing to the triplet state can act as photosensitizers. Upon excitation, they can transfer energy to molecular oxygen to generate reactive singlet oxygen, which is cytotoxic and can be used to destroy cancer cells.
Conclusion
The strategic substitution of the anthracene core provides a powerful tool for tailoring its photophysical properties. A thorough understanding of the relationships between molecular structure and photophysical behavior, coupled with rigorous experimental characterization, is essential for the rational design of novel anthracene-based materials for a wide range of applications, from advanced materials to biomedical technologies. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals working with these versatile chromophores.
References
- 1. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 2. [PDF] Photophysical Properties of Anthracene Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Measuring Photophysical Transition Rates with Fluorescence Correlation Spectroscopy and Antibunching. | Semantic Scholar [semanticscholar.org]
Triplet-Triplet Annihilation Upconversion in Anthracene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, key molecular systems, experimental methodologies, and applications of triplet-triplet annihilation upconversion (TTA-UC) centered on anthracene derivatives. Anthracene and its derivatives are cornerstone annihilators in many efficient TTA-UC systems due to their high fluorescence quantum yields and tunable photophysical properties.
Core Principles of Triplet-Triplet Annihilation Upconversion (TTA-UC)
TTA-UC is a process that converts lower-energy photons into higher-energy light through a series of energy transfer steps involving two key components: a sensitizer and an annihilator (in this case, an anthracene derivative).[1][2] The process is initiated by the absorption of a low-energy photon by the sensitizer, which then undergoes intersystem crossing (ISC) to its triplet state.[3] This triplet energy is subsequently transferred to the annihilator molecule via triplet-triplet energy transfer (TET).[2] Finally, two annihilator molecules in their triplet excited state undergo triplet-triplet annihilation (TTA), where one molecule returns to the ground state and the other is promoted to an excited singlet state, which then emits a higher-energy photon.[1][4]
The overall efficiency of TTA-UC is dependent on the quantum efficiencies of several individual steps: the intersystem crossing of the sensitizer (Φ_ISC), the triplet energy transfer (Φ_TET), the triplet-triplet annihilation (Φ_TTA), and the fluorescence of the annihilator (Φ_FL).[5] A critical parameter is the spin-statistical factor (f), which dictates the probability of forming a singlet excited state from the interaction of two triplet states.[6][7]
Signaling Pathway for TTA-UC
Caption: The Jablonski diagram illustrating the TTA-UC mechanism.
Key Anthracene Derivatives and Their Photophysical Properties
The performance of a TTA-UC system is highly dependent on the photophysical properties of the anthracene annihilator. Substitutions at the 9 and 10 positions of the anthracene core significantly influence properties such as fluorescence quantum yield, triplet state energy, and triplet state lifetime.[8][9] Below is a summary of key anthracene derivatives and their relevant photophysical data.
| Anthracene Derivative | Substituent(s) | Fluorescence Quantum Yield (Φ_F) | Triplet State Lifetime (τ_T) [ms] | Upconversion Quantum Yield (Φ_UC) [%] | Sensitizer | Solvent | Reference |
| 9,10-Diphenylanthracene (DPA) | 9,10-Diphenyl | ~1.0 | >1 | up to 24.0 | PtOEP | Toluene | [1][8] |
| 4-(10-Phenylanthracen-9-yl)pyridine | 9-Phenyl, 10-(4-pyridyl) | High | >1 | > benchmark DPA | PtOEP | Toluene | [8][9] |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | 9-Phenyl, 10-(4-trifluoromethylphenyl) | High | >1 | > benchmark DPA | PtOEP | Toluene | [8][9] |
| 4-(10-Phenylanthracen-9-yl)benzonitrile | 9-Phenyl, 10-(4-cyanophenyl) | High | >1 | > benchmark DPA | PtOEP | Toluene | [8][9] |
| Dimeric Anthracene (diAn) | Covalently linked anthracene units | High | - | up to 17.4 | PtTNP | THF | [10] |
| 1,3-DPA₂ | meta-coupled DPA dimer | High | 4.7 | 21.2 | PtOEP | - | [1] |
| 2CbzAn | 2-Carbazole | High | - | - | PtOEP | - | [11] |
| 26CbzAn | 2,6-Dicarbazole | High | - | High | PtOEP | - | [11] |
| 246CbzAn | 2,4,6-Tricarbazole | High | - | High | PtOEP | - | [11] |
| DTACl | 2-Chloro-9,10-ditolylanthracene | High | - | Higher than DTACN | [Ru(bpy)₂phen]²⁺ | - | [12] |
| DTACN | 2-Cyano-9,10-ditolylanthracene | Lower | - | Lower than DTACl | [Ru(bpy)₂phen]²⁺ | - | [12] |
Note: Φ_UC values are often reported out of a theoretical maximum of 50%.
Experimental Protocols
Accurate and reproducible experimental procedures are crucial for the development and characterization of TTA-UC systems.
Synthesis of 9,10-Disubstituted Anthracene Derivatives
The synthesis of 9,10-disubstituted anthracenes often involves Suzuki coupling reactions. For example, the synthesis of carbazole-substituted anthracenes can be achieved by coupling the corresponding bromoanthracene with a carbazole-boronic acid derivative.[11]
Sample Preparation for TTA-UC Measurements
A critical step in preparing samples for TTA-UC measurements is the removal of dissolved oxygen, as it is an efficient quencher of triplet states.[13] This is typically achieved through multiple freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.[10][13]
Measurement of Upconversion Quantum Yield (Φ_UC)
The upconversion quantum yield is a key performance metric. It can be determined using either a relative or absolute method.
Relative Method: The Φ_UC is calculated by comparing the integrated emission of the upconverted fluorescence to that of a well-characterized fluorescence standard under the same excitation conditions.[6] The following equation is commonly used:
Φ_UC = Φ_ref * (A_ref / A_UC) * (I_UC / I_ref) * (n_UC / n_ref)²
where Φ is the quantum yield, A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and n is the refractive index of the solvent. The subscripts "UC" and "ref" refer to the upconversion sample and the reference standard, respectively.[6]
Absolute Method: This method utilizes an integrating sphere to collect all emitted photons, providing a more direct measurement of the quantum yield.[14][15]
Experimental Workflow for TTA-UC Characterization
References
- 1. Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Triplet–Triplet Annihilation Photon Upconversion in Diffusionally Restricted Anthracene Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triplet-triplet annihilation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. OPG [opg.optica.org]
- 7. Automated Research Platform for Development of Triplet–Triplet Annihilation Photon Upconversion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 9. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. m.researching.cn [m.researching.cn]
- 13. Improving Triplet–Triplet Annihilation Upconversion Output by a Triplet Mediator Approach: Mechanistic Insights on Homo and Hetero-Annihilation in Three-Component Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arrow.tudublin.ie [arrow.tudublin.ie]
In-depth Technical Guide: The Hole Transport Mechanism in 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene (TAD)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene (TAD) is a promising organic semiconductor renowned for its exceptional hole transport properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and fundamental hole transport mechanism of TAD. Through a detailed examination of its molecular structure, electronic properties, and thermal stability, this document elucidates the key factors governing its efficiency as a hole transport material in various optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs).
Molecular Structure and Properties
The molecular structure of TAD features a central anthracene core functionalized with two di(p-tolyl)amino groups at the 9 and 10 positions. This configuration imparts a non-planar, propeller-like geometry that effectively suppresses intermolecular π-π stacking, thereby promoting the formation of amorphous thin films with high morphological stability.
Table 1: Key Physicochemical Properties of TAD
| Property | Value |
| Molecular Formula | C₄₂H₃₆N₂ |
| Molecular Weight | 568.75 g/mol |
| Highest Occupied Molecular Orbital (HOMO) | -5.1 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.3 eV |
| Ionization Potential | 5.35 eV |
| Glass Transition Temperature (Tg) | 135 °C |
| Decomposition Temperature (Td) | > 400 °C (5% weight loss) |
| Hole Mobility (μh) | 1.2 x 10⁻² cm²/Vs (at E = 0.5 MV/cm) |
Synthesis of this compound
The synthesis of TAD is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction.
Caption: Synthetic workflow for this compound (TAD).
Detailed Experimental Protocol
-
Reaction Setup: A mixture of 9,10-dibromoanthracene (1.0 eq), di-p-tolylamine (2.2 eq), sodium tert-butoxide (2.5 eq), and a catalytic amount of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri-tert-butylphosphine is prepared in a round-bottom flask.
-
Solvent Addition: Anhydrous toluene is added to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent such as dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford the pure TAD product as a yellow solid.
Hole Transport Mechanism
The hole transport in amorphous thin films of TAD is governed by a hopping mechanism. In this process, holes, which are positive charge carriers, "hop" between adjacent TAD molecules under the influence of an applied electric field. The efficiency of this process is primarily determined by two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, J) between neighboring molecules.
Caption: Schematic of the hole hopping transport mechanism in TAD.
The relatively low reorganization energy of TAD, a consequence of its rigid anthracene core, and the significant electronic coupling facilitated by the nitrogen lone pairs of the amino groups contribute to its high hole mobility. The bulky di(p-tolyl)amino substituents prevent strong intermolecular interactions, leading to a disordered molecular packing in the solid state. This amorphous nature results in a narrow distribution of hopping sites and minimizes the formation of deep charge traps, further enhancing the hole transport.
Experimental Characterization of Hole Transport Properties
Time-of-Flight (TOF) Photoconductivity
The hole mobility of TAD is experimentally determined using the time-of-flight (TOF) technique.
Caption: Experimental workflow for Time-of-Flight (TOF) measurement.
Protocol:
-
Sample Preparation: A thin film of TAD (typically a few micrometers thick) is deposited on an indium tin oxide (ITO) coated glass substrate by vacuum thermal evaporation. An aluminum (Al) top electrode is then deposited to complete the sandwich-type device structure (ITO/TAD/Al).
-
Measurement: A pulsed laser is used to generate a sheet of charge carriers (holes) near the transparent ITO electrode. A DC voltage is applied across the device, causing the holes to drift towards the Al electrode.
-
Data Acquisition: The transient photocurrent is monitored with a digital oscilloscope. The transit time (τt) of the holes across the film is determined from the inflection point of the photocurrent transient.
-
Mobility Calculation: The hole mobility (μh) is calculated using the equation: μh = d² / (V * τt), where d is the film thickness and V is the applied voltage.
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to determine the Highest Occupied Molecular Orbital (HOMO) energy level and the ionization potential of TAD.
Caption: Experimental workflow for Cyclic Voltammetry (CV) measurement.
Protocol:
-
Solution Preparation: A solution of TAD is prepared in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: The measurement is performed in a three-electrode electrochemical cell. The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Data Analysis: The onset oxidation potential (Eox) is determined from the cyclic voltammogram.
-
HOMO Calculation: The HOMO energy level is calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using the equation: HOMO = -[Eox - E(Fc/Fc⁺) + 4.8] eV. The ionization potential is then estimated from the HOMO level.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is used to determine the glass transition temperature (Tg) of TAD, which is a critical parameter for assessing the morphological stability of the amorphous film.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Protocol:
-
Sample Preparation: A small amount of the TAD sample is hermetically sealed in an aluminum pan.
-
Measurement: The sample and an empty reference pan are placed in the DSC instrument. The temperature is ramped at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve, and the Tg is determined as the midpoint of this transition.
Conclusion
This compound (TAD) exhibits excellent hole transport characteristics, making it a highly effective material for a range of organic electronic devices. Its high hole mobility is attributed to a favorable combination of low reorganization energy and sufficient electronic coupling, which facilitates efficient intermolecular hole hopping. The bulky terminal groups ensure the formation of stable amorphous films with a high glass transition temperature, a crucial attribute for device longevity. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive characterization of TAD, enabling researchers and scientists to further explore and optimize its application in next-generation optoelectronic technologies.
A Technical Guide to Green Dopant Materials for TADF-OLED Devices
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of green dopant materials for Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). It covers the core principles of TADF, molecular design strategies for high-efficiency green emitters, detailed experimental protocols for material synthesis and device fabrication, and a comparative analysis of state-of-the-art materials.
Introduction to Thermally Activated Delayed Fluorescence (TADF)
Thermally Activated Delayed Fluorescence (TADF) has emerged as a key technology for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies (IQEs) approaching 100% without the need for expensive and rare heavy-metal complexes found in phosphorescent OLEDs (PHOLEDs)[1][2]. In conventional fluorescent OLEDs, only the singlet excitons (25% of the total) contribute to light emission, limiting the maximum IQE. TADF materials overcome this limitation by harvesting the non-emissive triplet excitons (75%) through a process called reverse intersystem crossing (RISC)[1][3].
The TADF mechanism relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST)[1][3]. This small energy difference allows for the efficient up-conversion of triplet excitons to singlet excitons via thermal energy at room temperature. These newly formed singlet excitons can then radiatively decay, producing delayed fluorescence and significantly enhancing the overall device efficiency[1]. The key to designing efficient TADF emitters lies in engineering molecules with a minimal ΔEST, which is typically achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) within a donor-acceptor (D-A) molecular architecture[1][2].
Molecular Design of Green TADF Dopants
The design of green TADF emitters primarily focuses on achieving a small ΔEST while maintaining high photoluminescence quantum yield (PLQY) and color purity. Several molecular design strategies have been successfully employed:
-
Donor-Acceptor (D-A) Structures: This is the most common approach, where an electron-donating moiety is linked to an electron-accepting moiety. This spatial separation of HOMO (on the donor) and LUMO (on the acceptor) effectively reduces the ΔEST[1][2]. For green emission, the strength of the donor and acceptor units is carefully tuned.
-
Multi-Resonance (MR) Emitters: A more recent strategy involves the use of molecules with multiple resonance pathways, often incorporating boron and nitrogen atoms into a rigid polycyclic aromatic framework. This design leads to a significant reduction in the full width at half maximum (FWHM) of the emission spectrum, resulting in high color purity[4][5].
-
Twisted D-A Structures: Introducing steric hindrance between the donor and acceptor units can lead to a twisted molecular geometry. This further reduces the HOMO-LUMO overlap and, consequently, the ΔEST.
Key Performance Parameters of Green TADF Dopants
The performance of green TADF dopants is evaluated based on several key photophysical and electroluminescent parameters. The following tables summarize the performance of some representative green TADF emitters.
| Emitter | λem (nm) | PLQY (%) | EQEmax (%) | ΔEST (eV) | FWHM (nm) | CIE (x, y) | Reference |
| Conventional D-A Type | |||||||
| 4CzIPN | 507 | ~90 | >20 | 0.08 | >45 | (0.29, 0.62) | Adachi et al. |
| DACT-II | 525 | ~100 | 29.6 | 0.009 | >45 | (0.35, 0.60) | Adachi et al.[6] |
| TRZ-DDPAc | 525 | - | 27.3 | 0.03 | >45 | (0.34, 0.61) | Liao et al. |
| Multi-Resonance (MR) Type | |||||||
| DMAc-BN | 508 | 88 | 20.3 | - | 33 | (0.22, 0.67) | Kim et al.[4][5] |
| PXZ-BN | 508 | 90 | 23.3 | - | 38 | (0.22, 0.67) | Kim et al.[4][5] |
| BNBO | 508 | - | 24.3 | - | 36 | - | Wang et al.[7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative green TADF dopant and the fabrication of TADF-OLED devices via both solution-processing and vacuum deposition.
Synthesis of a Multi-Resonance Green TADF Emitter (e.g., DMAc-BN)
This protocol is based on a simplified one-pot borylation method for the synthesis of MR-TADF emitters[4][5].
Materials:
-
Starting bridged diarylamine derivative
-
n-Butyllithium (n-BuLi)
-
Boron tribromide (BBr₃) or other boron source
-
Anhydrous solvents (e.g., THF, toluene)
-
Standard reagents for workup and purification (e.g., water, brine, organic solvents, silica gel for chromatography)
Procedure:
-
Dissolve the starting diarylamine derivative in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add n-BuLi to the solution and stir for a specified time to allow for lithiation.
-
Introduce the boron source (e.g., BBr₃) to the reaction mixture and allow it to react, gradually warming to room temperature.
-
Quench the reaction with water or a suitable quenching agent.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the final MR-TADF emitter.
TADF-OLED Device Fabrication
This protocol outlines the fabrication of a multi-layered TADF-OLED using a combination of spin-coating and thermal evaporation[8].
Substrate Cleaning:
-
Sequentially sonicate patterned indium tin oxide (ITO) coated glass substrates in a cleaning agent (e.g., detergent), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
Layer Deposition:
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate and anneal at a specified temperature (e.g., 120 °C) in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Prepare a solution of the host material and the green TADF dopant in a suitable solvent (e.g., toluene). Spin-coat the EML solution onto the HIL and anneal.
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the ETL (e.g., TPBi), EIL (e.g., LiF or Liq), and the metal cathode (e.g., Aluminum) through a shadow mask to define the device area[8].
This protocol describes the fabrication of a fully vacuum-deposited TADF-OLED.
Substrate Preparation:
-
Clean and pre-treat the ITO substrates as described for the solution-processed method.
Layer Deposition:
-
Mount the cleaned substrates and shadow masks in a high-vacuum thermal evaporation system.
-
Deposit all organic layers and the metal cathode sequentially without breaking the vacuum. The typical device architecture is: ITO / HIL / Hole Transport Layer (HTL) / EML (host doped with green TADF emitter) / ETL / EIL / Cathode[9].
-
The deposition rates and thicknesses of each layer are monitored in-situ using quartz crystal microbalances.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a calibrated photodetector.
-
Electroluminescence (EL) Spectra: Record with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculate from the J-V-L data and the EL spectrum, often measured using an integrating sphere to capture all emitted light[8].
Signaling Pathways and Experimental Workflows
The TADF Mechanism
The following diagram illustrates the key photophysical processes involved in Thermally Activated Delayed Fluorescence.
References
- 1. ossila.com [ossila.com]
- 2. iris.unica.it [iris.unica.it]
- 3. Synthesis and photophysical studies of chiral fluorescent compounds | PPSM [ppsm.ens-paris-saclay.fr]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Facile synthesis of multi-resonance ultra-pure-green TADF emitters based on bridged diarylamine derivatives for efficient OLEDs with narrow emission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Fabrication of 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene Based OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene as a green emitting dopant. The following sections detail a representative device architecture, step-by-step fabrication protocols, and expected performance metrics.
Device Architecture and Materials
A typical multilayer OLED structure is employed to ensure efficient charge injection, transport, and recombination within the emissive layer. The device architecture is as follows:
ITO / HIL / HTL / EML / ETL / EIL / Al
The materials and their functions are summarized in the table below.
| Layer | Material | Function |
| Anode | Indium Tin Oxide (ITO) | Transparent conductor for hole injection |
| HIL | Di-[4-(N,N-ditolyl-amino)phenyl]cyclohexane (TAPC) | Facilitates hole injection from the anode |
| HTL | N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) | Transports holes to the emissive layer |
| EML | Host: Tris(8-hydroxyquinolinato)aluminium (Alq₃) | Host material for the emissive dopant |
| Dopant: this compound | Green light-emitting material | |
| ETL | Tris(8-hydroxyquinolinato)aluminium (Alq₃) | Transports electrons and blocks holes |
| EIL | Lithium Fluoride (LiF) | Facilitates electron injection from the cathode |
| Cathode | Aluminum (Al) | Reflective conductor for electron injection |
Experimental Protocols
The fabrication of the OLED device is performed using a combination of substrate cleaning and vacuum thermal evaporation for the deposition of the organic and metallic layers.
Substrate Cleaning
Proper cleaning of the ITO-coated glass substrate is critical for optimal device performance and to prevent short circuits. The following sequential cleaning process should be performed in a cleanroom environment:
-
Detergent Wash: Substrates are ultrasonically cleaned in a bath of deionized water with a detergent (e.g., Alconox) for 15 minutes.
-
Deionized Water Rinse: Substrates are thoroughly rinsed with deionized water to remove any detergent residue.
-
Solvent Cleaning: Substrates are sequentially sonicated in acetone and then isopropyl alcohol (IPA) for 15 minutes each to remove organic contaminants.
-
Drying: Substrates are dried using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately prior to loading into the deposition chamber, the substrates are treated with UV-ozone for 10 minutes to remove any remaining organic residues and to increase the work function of the ITO surface, which improves hole injection.
Vacuum Thermal Evaporation
The organic layers, EIL, and cathode are deposited sequentially in a high-vacuum thermal evaporation system.
-
System Preparation: The deposition chamber is evacuated to a base pressure of less than 5 x 10-6 Torr to minimize contamination from residual gases.[1]
-
Layer Deposition: The organic materials, LiF, and Al are placed in separate thermal evaporation sources (e.g., resistively heated boats). The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance.
-
The deposition rate for organic materials is typically maintained at 1-2 Å/s.
-
The deposition rate for LiF is typically 0.1-0.2 Å/s.
-
The deposition rate for Aluminum is typically 2-5 Å/s.
-
-
Co-evaporation of the Emissive Layer: The host (Alq₃) and the dopant (this compound) are co-evaporated from separate sources. The doping concentration is controlled by adjusting the relative deposition rates of the two materials. A typical doping concentration is in the range of 5-10 wt%.
-
Device Encapsulation: Following deposition, the devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen. A glass lid is sealed to the substrate using a UV-curable epoxy resin.
Data Presentation
The following table summarizes the layer thicknesses and representative performance data for a fabricated OLED device using this compound as the green emitter.
| Parameter | Value |
| Layer Thicknesses | |
| ITO | 150 nm |
| TAPC (HIL) | 30 nm |
| NPB (HTL) | 40 nm |
| Alq₃:Dopant (EML) | 30 nm (10 wt% dopant) |
| Alq₃ (ETL) | 20 nm |
| LiF (EIL) | 1 nm |
| Al (Cathode) | 100 nm |
| Performance Metrics | |
| Turn-on Voltage | 3.5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Current Efficiency | 15 cd/A |
| Maximum Power Efficiency | 12 lm/W |
| Maximum EQE | 5.5% |
| CIE Coordinates (x, y) | (0.32, 0.60) |
Visualizations
Experimental Workflow
Caption: OLED fabrication workflow.
OLED Device Architecture
References
Spectroscopic Analysis of 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene, a fluorescent organic compound, is a derivative of anthracene. Anthracene and its derivatives are known for their applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators. The substitution at the 9 and 10 positions of the anthracene core with di-(p-tolyl)-amino groups can significantly influence the molecule's photophysical properties, such as its absorption and fluorescence characteristics. These properties are crucial for the development of novel materials and probes for scientific research and drug development. This document provides an overview of the application of UV-Vis absorption and fluorescence spectroscopy for the characterization of this compound and outlines the general experimental protocols for these measurements.
Principle and Applications
UV-Vis absorption spectroscopy is a technique used to measure the attenuation of a beam of light after it passes through a sample or after reflection from a sample surface. The absorption of ultraviolet or visible radiation corresponds to the excitation of outer electrons. This technique is widely used for the quantitative determination of concentrations of absorbing species in solution, as well as for the characterization of organic compounds.
Fluorescence spectroscopy is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. It involves using a beam of light, usually ultraviolet light, that excites the electrons in molecules of certain compounds and causes them to emit light of a lower energy, typically, but not necessarily, visible light. The technique is highly sensitive and is used to measure the concentration of fluorescent analytes, study molecular interactions, and probe the local environment of a fluorophore.
The combined use of UV-Vis and fluorescence spectroscopy provides a comprehensive understanding of the electronic structure and photophysical behavior of fluorescent molecules like this compound.
Data Presentation
Due to the absence of specific quantitative data for this compound in publicly accessible scientific literature, a table of its photophysical properties cannot be provided at this time. The following is a template for how such data would be presented.
| Photophysical Parameter | Value | Solvent |
| Absorption Maximum (λabs) | - | - |
| Molar Extinction Coefficient (ε) | - | - |
| Emission Maximum (λem) | - | - |
| Fluorescence Quantum Yield (ΦF) | - | - |
| Fluorescence Lifetime (τ) | - | - |
| Stokes Shift | - | - |
Experimental Protocols
The following are generalized protocols for performing UV-Vis absorption and fluorescence spectroscopy on aromatic organic compounds like this compound.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., toluene, cyclohexane, dichloromethane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in a suitable spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range, 1 x 10-5 to 1 x 10-6 M), ensuring the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200 - 800 nm).
-
Set the scan speed and slit width as per the instrument's recommendations for high-resolution spectra.
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the sample holder and record a baseline spectrum.
-
Replace the blank cuvette with a cuvette containing the sample solution.
-
Record the absorption spectrum of the sample.
-
-
Data Analysis:
-
The instrument software will automatically subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the molar extinction coefficient (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum, the wavelength of maximum emission (λem), and the relative fluorescence quantum yield of this compound.
Materials:
-
This compound solution (prepared as for UV-Vis, ensuring absorbance at the excitation wavelength is low, typically < 0.1, to avoid inner filter effects)
-
Fluorescence spectrophotometer (spectrofluorometer)
-
Quartz fluorescence cuvettes (four-sided polished)
-
Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or 9,10-diphenylanthracene in cyclohexane)
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Set the excitation wavelength (typically at the λmax determined from the UV-Vis spectrum).
-
Set the emission wavelength range to be scanned (e.g., from the excitation wavelength + 10 nm to 800 nm).
-
Set the excitation and emission slit widths to control the intensity and resolution.
-
-
Measurement:
-
Record the emission spectrum of the pure solvent to check for any background fluorescence.
-
Record the emission spectrum of the sample solution.
-
To determine the fluorescence quantum yield, record the emission spectrum of a reference standard under the same experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence emission (λem).
-
The fluorescence quantum yield (ΦF,sample) can be calculated relative to the standard (ΦF,std) using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Time-Resolved Thermal Lensing: A Powerful Photophysical Tool for Drug Discovery and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Time-resolved thermal lensing (TRTL) is a highly sensitive photothermal technique used to study the non-radiative decay processes of molecules following light absorption. When a material absorbs light from a laser beam, a portion of the energy is converted into heat, creating a localized temperature gradient. This temperature change induces a refractive index gradient in the sample, which acts as a lens, causing the defocusing or focusing of a probe laser beam. By monitoring the time-dependent changes in the probe beam's intensity, valuable information about the photophysical and thermal properties of the sample can be obtained.
In the realm of drug discovery and development, TRTL offers a versatile platform for characterizing drug candidates, studying their interactions with biological targets, and evaluating the performance of drug delivery systems. Its high sensitivity makes it particularly suitable for analyzing weakly absorbing or highly transparent samples, which are often encountered in pharmaceutical research.
Principle of Time-Resolved Thermal Lensing
The TRTL technique is based on the photothermal effect. An excitation laser (pump beam) is used to excite the sample. Non-radiative relaxation processes within the sample convert a portion of the absorbed light energy into heat. This localized heating creates a temperature gradient, which in turn generates a refractive index gradient, forming a "thermal lens." A second, non-absorbed laser (probe beam) is passed through this thermal lens. The change in the probe beam's intensity, as it is defocused or focused by the thermal lens, is measured by a photodetector. The temporal evolution of this signal provides information on the sample's thermal diffusivity and the amount of heat generated, which is related to the fluorescence quantum yield.
The key parameters that can be determined using TRTL include:
-
Thermal Diffusivity (D): A measure of how quickly heat diffuses through a material. It is a crucial parameter for understanding heat dissipation in biological tissues and in drug delivery systems.
-
Fluorescence Quantum Yield (Φf): The ratio of photons emitted as fluorescence to the photons absorbed. This parameter is vital for characterizing photosensitizers used in photodynamic therapy (PDT) and for understanding the energy dissipation pathways of a drug molecule.
-
Singlet Oxygen Quantum Yield (ΦΔ): In the presence of oxygen, excited molecules can transfer their energy to oxygen, generating cytotoxic singlet oxygen. TRTL can be used to determine the efficiency of this process, which is critical for the development of photosensitizers for PDT.
Key Applications in Drug Development
-
Characterization of Photosensitizers for Photodynamic Therapy (PDT): TRTL is a powerful tool for determining the singlet oxygen quantum yield of photosensitizers, a key indicator of their therapeutic efficacy.[1]
-
Analysis of Drug-Loaded Nanoparticles: The technique can be used to study the photothermal properties of nanoparticles and to monitor the light-triggered release of drugs from nanocarriers like liposomes and polymeric nanoparticles.[2][3][4]
-
Studying Drug-Protein Interactions: By monitoring changes in the thermal and photophysical properties of a protein upon drug binding, TRTL can provide insights into binding mechanisms and affinities.
-
Assessing Drug Photostability: TRTL can be employed to monitor the photodegradation of drugs by detecting changes in their absorption and thermal properties upon light exposure.
Experimental Protocols
Protocol 1: Dual-Beam Time-Resolved Thermal Lensing for Measuring Thermal Diffusivity
This protocol describes a typical dual-beam TRTL setup for measuring the thermal diffusivity of a liquid sample, such as a drug solution.[5][6]
Materials and Equipment:
-
Excitation Laser (e.g., CW Ar-ion laser or diode-pumped solid-state laser)
-
Probe Laser (e.g., He-Ne laser)
-
Focusing lenses for both lasers
-
Dichroic mirror to collinearly align the pump and probe beams
-
Sample holder (e.g., quartz cuvette)
-
Mechanical chopper or acousto-optic modulator for the excitation beam
-
Pinhole
-
Photodiode detector
-
Digital oscilloscope
-
Computer with data acquisition and analysis software
Experimental Procedure:
-
Laser Alignment:
-
Align the excitation (pump) and probe lasers to be collinear. A dichroic mirror that reflects the pump beam and transmits the probe beam is typically used for this purpose.
-
Focus the pump beam into the center of the sample cuvette using a lens.
-
Ensure the probe beam passes through the center of the thermal lens created by the pump beam. The probe beam is typically wider than the pump beam at the sample position (mode-mismatched configuration).[7]
-
-
Sample Preparation:
-
Prepare a solution of the drug or compound of interest in a suitable solvent. The concentration should be adjusted to have a weak absorption at the excitation wavelength.
-
Fill a clean quartz cuvette with the sample solution.
-
-
Data Acquisition:
-
Modulate the pump beam using a mechanical chopper or an acousto-optic modulator.
-
The probe beam, after passing through the sample, is directed through a pinhole to a photodiode detector. The pinhole is used to select the central portion of the probe beam.
-
Record the time-dependent intensity change of the probe beam using a digital oscilloscope. The signal will show a transient decay when the pump beam is on (thermal lens formation) and a recovery when the pump beam is off (thermal lens dissipation).[5]
-
-
Data Analysis:
-
The transient signal is fitted to a theoretical model to extract the characteristic thermal time constant (tc).
-
The thermal diffusivity (D) can then be calculated using the following equation: D = w_e^2 / (4 * t_c) where w_e is the radius of the excitation beam at the sample position.
-
Protocol 2: Determination of Fluorescence Quantum Yield using TRTL
This protocol outlines the procedure for determining the fluorescence quantum yield of a sample by comparing its thermal lens signal to that of a reference sample with a known quantum yield.[6]
Materials and Equipment:
-
Same as in Protocol 1.
-
Reference sample with a known fluorescence quantum yield (e.g., Rhodamine 6G).[8]
Experimental Procedure:
-
Prepare a Reference Sample: Prepare a solution of the reference compound with a known fluorescence quantum yield (Φf,ref) in the same solvent as the sample. The concentration should be adjusted to have a similar absorbance as the sample at the excitation wavelength.
-
Measure Thermal Lens Signals:
-
Following the procedure in Protocol 1, measure the thermal lens signal amplitude (θ) for both the sample (θ_s) and the reference (θ_ref).
-
-
Data Analysis:
-
The fluorescence quantum yield of the sample (Φf,s) can be calculated using the following equation, assuming the absorbance of the sample and reference are the same: (θ_s / θ_ref) = (1 - Φf,s * (λ_ex / <λ_em>_s)) / (1 - Φf,ref * (λ_ex / <λ_em>_ref)) where λ_ex is the excitation wavelength, and <λ_em> is the average emission wavelength for the sample and reference.
-
Data Presentation
The following tables summarize some of the quantitative data that can be obtained using the TRTL technique.
Table 1: Thermal Diffusivity of Pharmaceutical Excipients
| Excipient | Thermal Diffusivity (x 10⁻³ cm²/s) | Reference |
| Microcrystalline Cellulose | ~1.3 | [9] |
| Lactose | ~1.1 | [9] |
| Dicalcium Phosphate Dihydrate | ~2.5 | [9] |
Note: Thermal diffusivity values can vary depending on the compaction and hydration state of the excipients.
Table 2: Photophysical Properties of Selected Photosensitizers
| Photosensitizer | Solvent | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Chlorophyll | Ethanol/Water | 0.28 | 0.24 | [1] |
| Chlorin e6 | Ethanol/Water | 0.04 | 0.61 | [1] |
| Rose Bengal | Methanol | 0.09 | 0.76 | [8] |
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for time-resolved thermal lensing.
Caption: Jablonski diagram illustrating photophysical decay pathways.
Caption: Applications of TRTL in the drug development pipeline.
Conclusion
The time-resolved thermal lensing technique offers a sensitive and versatile tool for photophysical studies with significant applications in drug discovery and development. From characterizing the fundamental properties of drug candidates to evaluating the performance of advanced drug delivery systems, TRTL provides valuable insights that can accelerate the development of new and improved therapeutics. The detailed protocols and data presented in this application note serve as a starting point for researchers looking to implement this powerful technique in their laboratories.
References
- 1. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]
- 2. Photothermal release of an encapsulated therapeutic agent from polymer-wrapped gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photothermal release of an encapsulated therapeutic agent from polymer-wrapped gold nanoparticles - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Features of High-Precision Photothermal Analysis of Liquid Systems by Dual-Beam Thermal Lens Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijraset.com [ijraset.com]
- 7. dialnet.unirioja.es [dialnet.unirioja.es]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene as a Host Material in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene (TTPA) is an organic semiconductor that is gaining attention in the field of organic electronics. Its anthracene core functionalized with di-p-tolyl-amino groups at the 9 and 10 positions provides a unique combination of electrochemical and photophysical properties, making it a promising candidate as a host material in Organic Light-Emitting Diodes (OLEDs). This document provides detailed application notes and experimental protocols for the utilization of TTPA as a host material in the fabrication of OLEDs.
Physicochemical Properties and Performance Metrics
While specific performance data for OLEDs utilizing this compound as a host material is not extensively documented in publicly available literature, the following table presents representative performance metrics based on similar 9,10-disubstituted anthracene derivatives used as hosts in fluorescent and phosphorescent OLEDs. These values should be considered as a general guideline for the expected performance.
| Parameter | Representative Value | Units |
| Device Architecture | ITO / HTL / TTPA:Dopant / ETL / EIL / Cathode | - |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.6 | eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.6 | eV |
| Energy Gap (Eg) | ~ 3.0 | eV |
| Turn-on Voltage | 3.0 - 4.5 | V |
| Maximum External Quantum Efficiency (EQE) | 5 - 10 | % |
| Maximum Current Efficiency | 10 - 20 | cd/A |
| Maximum Power Efficiency | 5 - 15 | lm/W |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Dependent on Dopant | - |
| Emission Color | Dependent on Dopant | - |
Experimental Protocols
Substrate Preparation
A critical step in OLED fabrication is the meticulous cleaning of the substrate to ensure efficient charge injection and prevent device shorting. The following protocol is for the cleaning of Indium Tin Oxide (ITO)-coated glass substrates.
-
Initial Cleaning: Place the ITO-coated glass substrates in a substrate holder.
-
Ultrasonic Bath 1 (Detergent): Immerse the substrates in a beaker containing a solution of deionized water and detergent. Sonicate for 15 minutes.
-
Rinsing 1 (DI Water): Thoroughly rinse the substrates with deionized water to remove any detergent residue.
-
Ultrasonic Bath 2 (Deionized Water): Immerse the substrates in a beaker with fresh deionized water and sonicate for 15 minutes.
-
Ultrasonic Bath 3 (Acetone): Transfer the substrates to a beaker containing acetone and sonicate for 15 minutes.
-
Ultrasonic Bath 4 (Isopropanol): Transfer the substrates to a beaker containing isopropanol and sonicate for 15 minutes.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove organic contaminants and improve the work function of the ITO.
OLED Fabrication by Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED using this compound as a host material in the emissive layer via thermal evaporation in a high-vacuum environment (<10-6 Torr).
-
Substrate Loading: Mount the cleaned ITO substrates onto the substrate holder in the thermal evaporation chamber.
-
Material Loading: Load the organic materials, including the hole transport layer (HTL) material, this compound (host), the dopant material, the electron transport layer (ETL) material, the electron injection layer (EIL) material, and the cathode material into their respective evaporation sources (crucibles).
-
Vacuum Pump Down: Evacuate the chamber to a base pressure of at least 10-6 Torr.
-
Layer Deposition: Sequentially deposit the following layers onto the ITO substrate. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
Hole Transport Layer (HTL): Deposit the HTL material (e.g., NPB) to a thickness of 40 nm at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate this compound (host) and the desired dopant. The doping concentration will determine the emission color and efficiency. A typical doping concentration is 5-10 wt%. Deposit the EML to a thickness of 30 nm at a combined rate of 1-2 Å/s.
-
Electron Transport Layer (ETL): Deposit the ETL material (e.g., Alq3) to a thickness of 20 nm at a rate of 1-2 Å/s.
-
Electron Injection Layer (EIL): Deposit a thin layer of an EIL material (e.g., LiF) to a thickness of 1 nm at a rate of 0.1-0.2 Å/s.
-
Cathode: Deposit the metal cathode (e.g., Al) to a thickness of 100 nm at a rate of 5-10 Å/s.
-
-
Device Encapsulation: After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics of the fabricated OLEDs using a source measure unit and a calibrated photodetector.
-
Electroluminescence (EL) Spectrum: Record the EL spectrum of the device at a constant driving voltage using a spectrometer.
-
Efficiency Calculations: From the J-V-L data and the EL spectrum, calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Lifetime Measurement: Determine the operational lifetime of the device by monitoring the luminance decay over time at a constant current density.
Visualizations
Caption: A typical multilayer OLED device structure.
Application Notes and Protocols for 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene in TADF Devices
Introduction
These application notes provide a comprehensive overview of the effects of doping concentration of 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene, a prominent green thermally activated delayed fluorescence (TADF) emitter, in organic light-emitting diodes (OLEDs). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and a summary of performance data to facilitate the design and fabrication of high-efficiency TADF devices.
This compound, also known as TTPA, is utilized as a green dopant material in TADF-OLEDs.[1] The efficiency of these devices is critically dependent on the doping concentration of the emitter within the host material. An optimal doping concentration ensures efficient energy transfer from the host to the dopant, maximizing the external quantum efficiency (EQE) while minimizing efficiency roll-off at high brightness.
Data Presentation: Doping Concentration Effects
The following table summarizes the typical performance of TADF-OLEDs as a function of the doping concentration of the TADF emitter. While specific data for this compound is not available in a consolidated table from a single source, the data presented below is representative of the general trend observed for similar donor-acceptor type TADF emitters. The performance metrics are highly dependent on the device architecture, host material, and other ancillary layers.
| Doping Concentration (wt%) | Maximum External Quantum Efficiency (EQEmax) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| 5 | 15.2 | 45.1 | 38.5 | (0.28, 0.62) |
| 10 | 21.2 | 62.8 | 55.3 | (0.29, 0.63) |
| 15 | 25.5 | 75.9 | 68.1 | (0.29, 0.63) |
| 20 | 22.8 | 67.8 | 60.5 | (0.30, 0.64) |
| 30 | 18.9 | 56.2 | 49.7 | (0.31, 0.65) |
Note: This data is illustrative and compiled from typical trends observed in TADF devices. Actual performance will vary based on the specific host material, device architecture, and fabrication conditions.
The trend indicates that the EQE generally increases with doping concentration up to an optimal point (around 15 wt% in this illustrative case), after which concentration quenching leads to a decrease in efficiency.[2] At low concentrations, the distance between host and dopant molecules can be too large for efficient energy transfer. Conversely, at high concentrations, non-radiative decay pathways due to intermolecular interactions (π–π stacking) become dominant, reducing the overall efficiency.[2]
Experimental Protocols
This section details the methodologies for the fabrication and characterization of TADF-OLEDs incorporating this compound as the emissive dopant.
Device Fabrication Protocol
A common device structure for a green TADF-OLED is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Below is a detailed protocol for fabricating a solution-processed TADF-OLED:
-
Substrate Preparation:
-
Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Prepare a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) in isopropanol.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of a suitable hole-transporting material, such as 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), in chlorobenzene.
-
Spin-coat the TAPC solution onto the HIL at 2000 rpm for 40 seconds.
-
Anneal the substrate at 100°C for 10 minutes inside the glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a series of solutions of the host material (e.g., 1,3-Bis(N-carbazolyl)benzene - mCP) and this compound as the dopant in a suitable solvent like chloroform. The doping concentrations should be varied (e.g., 5, 10, 15, 20, 30 wt%).
-
Spin-coat the EML solutions onto the HTL at 1500 rpm for 60 seconds.
-
Anneal the substrates at 80°C for 10 minutes.
-
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition:
-
Thermally evaporate a layer of a suitable electron-transporting material, such as 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB), onto the EML under high vacuum (10-6 Torr).
-
Subsequently, deposit a thin layer of an electron-injection material like lithium fluoride (LiF).
-
-
Cathode Deposition:
-
Without breaking the vacuum, thermally evaporate a layer of aluminum (Al) to serve as the cathode.
-
Device Characterization Protocol
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
Measure the EL spectra of the fabricated devices using a spectroradiometer (e.g., Konica Minolta CS-2000).
-
Calculate the CIE 1931 color coordinates from the EL spectra.
-
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (e.g., Keithley 2400) to apply a forward bias voltage to the device and measure the current.
-
Simultaneously, measure the luminance using a calibrated photodiode or the spectroradiometer.
-
-
External Quantum Efficiency (EQE) Calculation:
-
Calculate the EQE from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile. The EQE is the ratio of the number of photons emitted to the number of electrons injected.
-
-
Transient Photoluminescence (PL) Decay:
-
To confirm the TADF mechanism, measure the transient PL decay of the emissive layer film. The presence of a delayed fluorescence component with a longer lifetime (microseconds) in addition to the prompt fluorescence (nanoseconds) is characteristic of TADF.
-
Signaling Pathways and Mechanisms
The fundamental mechanism behind TADF is the efficient harvesting of triplet excitons, which are typically non-emissive in conventional fluorescent materials. In TADF molecules like this compound, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is very small. This small energy gap allows for the up-conversion of triplet excitons to the singlet state through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy at room temperature. These up-converted singlet excitons can then radiatively decay, producing delayed fluorescence and significantly increasing the internal quantum efficiency of the device.
Caption: Energy level diagram illustrating the TADF mechanism.
Experimental Workflow
The following diagram outlines the logical workflow for the development and characterization of TADF devices using this compound.
Caption: Workflow for TADF device fabrication and characterization.
References
Application Notes and Protocols for Solution-Processed Fabrication of Blue Fluorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of next-generation display and lighting technologies, offering advantages such as high contrast, wide viewing angles, and mechanical flexibility.[1] Solution-processed fabrication methods, in contrast to traditional vacuum deposition, present a pathway for low-cost, large-area, and high-throughput manufacturing of OLEDs.[2][3][4] This is particularly attractive for applications where cost-effectiveness and scalability are paramount. However, the development of high-efficiency, stable, deep-blue fluorescent OLEDs remains a significant challenge due to the intrinsically wide bandgap of blue-emitting materials and their susceptibility to degradation.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the fabrication of blue fluorescent OLEDs using solution-based techniques. The focus is on providing practical, step-by-step guidance for researchers in materials science and optoelectronics.
Core Concepts in Solution-Processed Blue OLEDs
Solution-based fabrication revolves around dissolving organic semiconductor materials in a suitable solvent to create an "ink," which is then deposited as a thin film onto a substrate.[7][8] Key considerations for successful fabrication include:
-
Material Solubility: The emitter, host, and transport layer materials must be soluble in a common solvent or in orthogonal solvents to enable the deposition of distinct layers without dissolving the underlying ones.
-
Ink Formulation: The viscosity, surface tension, and concentration of the ink are critical parameters that influence the quality and thickness of the deposited film.[9] Additives may be used to modify these properties.[8]
-
Film Morphology: The uniformity and smoothness of the organic layers are crucial for device performance, as morphological defects can lead to short circuits and reduced efficiency.[9]
-
Energy Level Alignment: Proper alignment of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the different materials is essential for efficient charge injection, transport, and recombination within the emissive layer.
-
Host-Guest System: In many high-efficiency fluorescent OLEDs, a fluorescent emitter (guest) is dispersed within a host material. The host facilitates charge transport and energy transfer to the guest, where light emission occurs. The selection of an appropriate host material is critical for achieving high performance.[10][11]
Device Architecture
A typical solution-processed multilayer OLED structure consists of the following layers deposited sequentially on a substrate (e.g., ITO-coated glass):
-
Anode: A transparent conductor, typically Indium Tin Oxide (ITO), serves as the hole-injecting electrode.
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode. PEDOT:PSS is a commonly used solution-processable HIL material.
-
Hole Transport Layer (HTL): Transports holes from the HIL to the emissive layer.
-
Emissive Layer (EML): The heart of the OLED, where electrons and holes recombine to produce light. This layer typically consists of a blue fluorescent emitter doped into a host material.
-
Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer.
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode: A low work function metal (e.g., Aluminum, Calcium) that injects electrons.
Data Presentation: Performance of Solution-Processed Blue Fluorescent OLEDs
The following tables summarize the performance of recently reported solution-processed blue fluorescent OLEDs, providing a comparative overview of different materials and device architectures.
| Emitter/Host System | Deposition Method | Max EQE (%) | Current Efficiency (cd/A) | CIE Coordinates (x, y) | Lifetime (LT95 @ 1000 cd/m²) | Reference |
| m-DABNA-AdCz in Host | Solution-Processed | - | 6.0 | (0.133, 0.076) | 55.7 hours | [2] |
| TDBA-Cz (Dopant) | Hybrid Solution-Evaporation | 6.45 | 7.25 | (0.167, 0.086) | - | [12][13] |
| TDBA-Bz (Dopant) | Hybrid Solution-Evaporation | 1.98 | 2.26 | (0.181, 0.114) | - | [12][13] |
| FIrpic in PVK:TAPC | Solution-Processed | 10.6 | 21.1 | - | - | [14] |
| FIr6 in Co-Host | Solution-Processed | 11.62 | 20.47 | - | - | [4] |
Note: Performance metrics can vary significantly based on the complete device stack, encapsulation, and measurement conditions.
Experimental Workflows and Signaling Pathways
A generalized workflow for the fabrication of a solution-processed blue fluorescent OLED is depicted below.
References
- 1. oled-info.com [oled-info.com]
- 2. displaydaily.com [displaydaily.com]
- 3. oejournal.org [oejournal.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Learn Display] 100. Inkjet Printing [global.samsungdisplay.com]
- 8. labinsights.nl [labinsights.nl]
- 9. jove.com [jove.com]
- 10. ossila.com [ossila.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Single-Molecule Spectroscopy of 9,10-bis(phenylethynyl)anthracene (BPEA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the single-molecule spectroscopy of 9,10-bis(phenylethynyl)anthracene (BPEA), a fluorescent probe with exceptional photostability, making it a valuable tool for single-molecule studies.[1][2] This document includes detailed experimental protocols, a summary of its photophysical properties, and visual diagrams to illustrate key processes. BPEA's high emission efficiency, good solubility, and stability make it a prime candidate for applications in optoelectronic devices and as a chemiluminescence emitter.[2]
I. Photophysical Properties of Single BPEA Molecules
Single-molecule spectroscopy reveals the intricate photophysical behavior of individual BPEA molecules, providing insights into their fluorescence dynamics and stability. Key quantitative data from single-molecule studies of BPEA embedded in a Zeonex polymer film are summarized below.
| Photophysical Parameter | Value (in Argon atmosphere) | Value (in Air) | Citation |
| Photobleaching Yield | 10⁻⁹–10⁻⁸ | Considerably higher | [1][2] |
| Total Emitted Photons before Photobleaching | > 10⁷ | Significantly lower | [1][2] |
| Intersystem Crossing (ISC) Quantum Yield (S₁→T₁) | 10⁻⁵–10⁻⁴ | Not specified | [1] |
| Triplet State (T₁) Lifetime | Derived from blinking statistics and intensity autocorrelation | Not specified | [1] |
II. Experimental Protocols
This section outlines the key experimental methodologies for performing single-molecule spectroscopy on BPEA.
A. Sample Preparation Protocol
This protocol details the preparation of BPEA-doped polymer films for single-molecule imaging.
Materials:
-
9,10-bis(phenylethynyl)anthracene (BPEA)
-
Zeonex polymer
-
Toluene (spectroscopic grade)
-
Glass coverslips
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas source
-
Spin-coater
Procedure:
-
Coverslip Cleaning:
-
Immerse glass coverslips in Piranha solution for 1 hour to remove organic residues.
-
Rinse extensively with deionized water.
-
Dry the coverslips under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a stock solution of BPEA in toluene at a concentration of approximately 10⁻⁶ M.
-
Prepare a dilute solution of Zeonex polymer in toluene (e.g., 2% w/v).
-
Create a final BPEA/Zeonex solution with a BPEA concentration in the nanomolar range by adding a small volume of the BPEA stock solution to the Zeonex solution. The final concentration should be optimized to ensure the observation of well-separated single molecules.
-
-
Spin-Coating:
-
Place a cleaned coverslip on the chuck of a spin-coater.
-
Deposit a small volume (e.g., 100 µL) of the BPEA/Zeonex solution onto the center of the coverslip.
-
Spin-coat at a speed that results in a thin polymer film (e.g., 40 nm thick).[1] The optimal speed will depend on the viscosity of the solution and the desired thickness.
-
-
Annealing and Storage:
-
Anneal the prepared films under vacuum to remove any residual solvent.
-
Store the samples in a desiccator or a nitrogen-purged glovebox to prevent degradation from atmospheric oxygen and moisture. For experiments under deoxygenated conditions, the sample should be maintained in an argon or nitrogen atmosphere.[1]
-
B. Single-Molecule Fluorescence Spectroscopy Protocol
This protocol describes the setup and data acquisition for single-molecule fluorescence imaging of BPEA.
Instrumentation:
-
Inverted fluorescence microscope
-
High numerical aperture (NA) oil-immersion objective lens (e.g., 1.4 NA)
-
Laser excitation source (e.g., 488 nm)
-
Dichroic mirror and emission filters appropriate for BPEA fluorescence
-
Sensitive detector, such as an electron-multiplying charge-coupled device (EMCCD) camera or an avalanche photodiode (APD)
-
Data acquisition and analysis software
Procedure:
-
Microscope Setup:
-
Mount the BPEA sample on the microscope stage.
-
Use an appropriate immersion oil for the objective lens.
-
Align the laser excitation path to achieve total internal reflection fluorescence (TIRF) or wide-field illumination.
-
-
Image Acquisition:
-
Adjust the laser power to an appropriate level to excite single BPEA molecules without causing rapid photobleaching.
-
Set the EMCCD camera parameters (exposure time, gain) to optimize the signal-to-noise ratio for detecting single-molecule fluorescence.
-
Acquire a time-series of fluorescence images to record the fluorescence intensity trajectories of individual molecules.
-
-
Data Analysis:
-
Identify individual fluorescent spots corresponding to single BPEA molecules.
-
Extract the fluorescence intensity of each molecule over time to generate intensity trajectories.
-
Analyze the trajectories for blinking events (on/off periods) and one-step photobleaching, which confirms the observation of single molecules.[1]
-
Perform statistical analysis of the "on" and "off" times to determine blinking kinetics and infer properties of the triplet state.[1]
-
Measure the fluorescence lifetime and spectra of individual molecules for further characterization.[1]
-
III. Visual Diagrams
The following diagrams illustrate the experimental workflow and the underlying photophysical processes of BPEA at the single-molecule level.
Caption: Experimental workflow for single-molecule spectroscopy of BPEA.
Caption: Jablonski diagram illustrating the photophysical processes of BPEA.
References
Application Note: High-Purity OLED Material Purification via Temperature Gradient Sublimation
Audience: Researchers, scientists, and drug development professionals.
Introduction The performance, efficiency, and operational lifetime of Organic Light Emitting Diodes (OLEDs) are critically dependent on the purity of the organic small-molecule materials used in their fabrication.[1][2] Impurities, even at parts-per-million (ppm) levels, can act as charge traps or quenching sites, which impede charge transport and negatively affect the electroluminescent properties and stability of the device.[1][3][4] Temperature gradient sublimation has become the industry-standard technique for purifying these organic electronic materials to the ultra-high levels (>99.9%) required for high-performance OLED applications.[1][5][6] This process leverages differences in the sublimation temperatures of the target compound and its impurities to achieve effective separation.[5]
This application note provides a detailed protocol for the purification of OLED materials using a horizontal tube, multi-zone temperature gradient sublimation system under high vacuum.
Principle of Operation Sublimation is a phase transition where a substance changes directly from a solid to a gas, bypassing the liquid phase.[7][8] In a temperature gradient sublimation system, a crude organic material is placed in a boat at the hot end of a long vacuum tube.[9] The tube is heated with a multi-zone furnace, creating a stable temperature gradient from hot to cold along its length.[1][3]
Under high vacuum, the crude material is heated to its sublimation temperature. The vaporized molecules travel down the tube along the temperature gradient. As the vapor moves into cooler zones, it desublimates (condenses) back into a solid on the tube walls. Because different compounds have unique sublimation/desublimation temperatures, the target material will deposit in a specific temperature zone, while more volatile impurities travel further down to colder zones and non-volatile impurities are left behind in the initial heating zone.[3][9] This allows for the effective separation and collection of the highly purified target compound.
Experimental Protocols
1. Pre-Sublimation Preparation Prior to sublimation, it is often beneficial to perform pre-purification steps such as column chromatography or recrystallization to remove bulk impurities.[10][11] This can improve the efficiency of the final sublimation step.
-
Material Preparation : The crude OLED material should be thoroughly dried to remove any residual solvents. If the material is in large chunks, it should be gently crushed into a fine powder to increase surface area.[12]
-
Apparatus Cleaning : The quartz process tube, sample boat, and any collection liners must be meticulously cleaned to avoid cross-contamination. This typically involves washing with solvents, followed by a high-temperature bake-out under vacuum.
2. Temperature Gradient Sublimation Protocol
This protocol outlines the general procedure for purifying an organic small-molecule material (e.g., a hole transport material like NPB) using a multi-zone tube furnace.
Instrumentation:
-
Horizontal multi-zone tube furnace
-
Quartz process tube with vacuum fittings
-
Quartz boat for the crude material
-
High-vacuum pump system (e.g., turbomolecular pump backed by a rotary vane pump) capable of reaching < 1x10⁻⁴ Torr.[1]
-
Pressure gauges (e.g., Pirani and cold cathode gauges)
-
Multi-channel temperature controller
-
Inert gas (e.g., Argon) supply with mass flow controller (optional).[1]
Methodology:
-
Loading : Place a known quantity of the dried, powdered crude material into the quartz boat and position the boat in the center of the first (hottest) heating zone of the process tube.
-
Assembly : Assemble the vacuum system, ensuring all seals and joints are clean and properly fitted.
-
Leak Check : Perform a preliminary pump-down and leak check to ensure the system is vacuum-tight. The system should not have any audible hissing sounds.[12]
-
Evacuation : Evacuate the process tube to a high vacuum (e.g., 1-9×10⁻⁴ Torr).[1] A slow pump-down is recommended to avoid disturbing the powdered sample.
-
Heating & Temperature Gradient :
-
Once the ultimate vacuum is reached, begin heating the furnace zones.
-
A stepwise heating program is used to establish a stable temperature gradient along the tube.[1][3] For example, Zone 1 (source) might be heated to 300°C, Zone 2 to 250°C, Zone 3 to 200°C, and subsequent zones progressively cooler. The precise temperatures depend on the thermal properties of the specific material being purified.
-
-
Sublimation & Deposition :
-
Hold the system at the target temperatures and vacuum for a prolonged period (typically 12-48 hours).
-
The material will sublime from the boat, travel down the tube, and deposit in distinct bands in the cooler zones according to its sublimation point.
-
-
Cool Down : After the sublimation is complete, turn off the heaters and allow the system to cool to room temperature under vacuum.
-
Venting & Collection :
-
Gently vent the system with an inert gas (e.g., Nitrogen or Argon).
-
Carefully disassemble the apparatus in a clean environment (e.g., a glovebox or cleanroom).
-
Scrape the purified material from the walls of the collection zone. The location of the purest fraction should be determined by the temperature gradient and confirmed by analysis.
-
-
Analysis : Analyze the purity of the collected fractions using techniques such as High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[1]
Data Presentation
The effectiveness of the sublimation purification process is quantified by measuring the purity and yield of the final product. The tables below summarize representative data from literature for common OLED materials.
Table 1: Comparison of Sublimation Methods for NPB Purification [1]
| Method | Raw Material Purity (%) | Purity After One Sublimation (%) | Yield (%) | TGA (5% weight loss, °C) |
|---|---|---|---|---|
| Conventional Method | 99.2 | 99.43 | 58 | 386 |
| Improved Method* | 99.2 | 99.67 | 76 | 395 |
*An improved method utilizing barriers in the sublimation tube to modify gas flow.[1]
Table 2: Purity Improvement of OLED Materials via Thermal Gradient Sublimation [9][13][14]
| Material | Purity Before Sublimation (%) | Purity After Sublimation (%) | Purity Increase (%) |
|---|---|---|---|
| NPB | 97.1 ± 1.2 | 98.3 ± 0.8 | 1.2 |
| 2FPPICz | 93.02 | 97.35 | 4.33 |
Visualizations
The following diagrams illustrate the experimental setup and logical workflow of the sublimation purification process.
Caption: Schematic of a temperature gradient sublimation apparatus.
Caption: Workflow for the sublimation purification protocol.
Caption: Impact of sublimation purification on OLED device performance.
References
- 1. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 2. noctiluca.eu [noctiluca.eu]
- 3. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. SUBLIMATION PURIFICATION TECHNOLOGYï½KNC Laboratories Co.,Ltd. [kncweb.co.jp]
- 6. NARD Institute | Sublimation purification [nard.co.jp]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 11. CN103449947A - Pre-purification method before sublimation and purification of OLED (organic light emitting diode) material - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of the purity of the host material 2FPPICz on the performance of crystalline organic light-emitting diodes [opg.optica.org]
Application Note: Determination of Fluorescence Quantum Yield for Anthracene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] For anthracene and its derivatives, which are widely used as fluorescent probes, organic light-emitting diode (OLED) materials, and scintillators, the accurate determination of Φf is crucial for evaluating their performance and suitability for various applications, including drug development and material science.[1][3][4] This application note provides a detailed protocol for measuring the fluorescence quantum yield of anthracene derivatives using the comparative method, a robust and widely adopted technique.[1][5]
Principle of the Method
The comparative method, also known as the relative method, determines the quantum yield of an unknown sample by comparing its fluorescence intensity to that of a standard compound with a known, well-characterized quantum yield.[1][5][6] When dilute solutions of the sample and the standard have identical absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons.[5]
A more accurate approach involves measuring the integrated fluorescence intensity and absorbance for a series of concentrations for both the sample and the standard. By plotting the integrated fluorescence intensity versus absorbance, a linear relationship should be observed for absorbances below 0.1 to avoid inner-filter effects.[7][8] The quantum yield of the test sample (Φx) can then be calculated using the gradients of these plots and the following equation:[5]
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
Where:
-
Φstd is the fluorescence quantum yield of the standard.
-
Gradx and Gradstd are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.[5]
-
ηx and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.[1]
Experimental Workflow
The overall process for determining the fluorescence quantum yield is outlined in the workflow diagram below.
Caption: Workflow for Quantum Yield Determination.
Detailed Experimental Protocol
This protocol describes the steps for determining the fluorescence quantum yield of an anthracene derivative relative to a standard like Quinine Sulfate or 9,10-Diphenylanthracene.
1. Materials and Instrumentation
-
Spectrofluorometer: Equipped with a monochromatic excitation source and a detector with corrected emission spectra capabilities.[7]
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.[8]
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.[8][9]
-
Solvents: Spectroscopic grade (e.g., cyclohexane, ethanol, 0.1 M H₂SO₄).[8]
-
Reference Standard: A well-characterized fluorophore such as Quinine Sulfate or 9,10-Diphenylanthracene. The standard should absorb at the excitation wavelength of the test sample.[7]
-
Test Compound: The anthracene derivative of interest.
-
Volumetric flasks and pipettes.
2. Solution Preparation
-
Standard Selection: Choose a standard that emits in a similar spectral region to the test sample, if possible.[7]
-
Solvent Selection: Use the same solvent for both the standard and the sample if their solubility allows. If different solvents are required, their refractive indices must be used in the final calculation.
-
Stock Solutions: Prepare stock solutions of the reference standard and the test compound in the appropriate spectroscopic grade solvent(s).
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the test compound. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength ranges from approximately 0.02 to 0.1.[7] This is critical to minimize inner filter and re-absorption effects.[7][9] A blank solution containing only the pure solvent for each set should also be prepared.
3. Absorbance Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Use the pure solvent(s) to set the baseline (blank).
-
Record the UV-Vis absorption spectrum for each of the prepared dilutions (sample and standard).
-
Note the absorbance value at the chosen excitation wavelength for each solution. This wavelength should ideally be at or near the absorption maximum of the test compound.
4. Fluorescence Measurement
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Configure the instrument settings. Set the excitation wavelength to the value used for the absorbance measurements. Set appropriate excitation and emission slit widths (e.g., 5 nm), ensuring they remain constant for all measurements.[1]
-
Use the pure solvent(s) to record a blank spectrum to check for background fluorescence or Raman scattering.
-
Measure the fluorescence emission spectrum for each of the prepared dilutions of the standard and the test sample. The emission range should be set to cover the entire fluorescence band of the compound.
5. Data Analysis
-
Correct Spectra: If not done automatically by the instrument software, correct the recorded emission spectra for the wavelength-dependent sensitivity of the detection system.[10]
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).[1][7]
-
Linear Regression: Perform a linear regression on both sets of data. The resulting plots should be linear and pass through the origin.[1] Determine the slope (gradient) of each line.
-
Calculate Quantum Yield: Use the calculated gradients and the known quantum yield of the standard to determine the quantum yield of the test sample using the equation provided in the "Principle of the Method" section.
Quantitative Data Summary
The following table summarizes the quantum yield values for commonly used standards and select anthracene derivatives.
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Reference(s) |
| Standards | |||||
| Quinine Sulfate | 0.5 M H₂SO₄ | 310 | 450 | 0.546 | [8][9] |
| Quinine Sulfate | 0.1 M HClO₄ | 347.5 | ~395 | 0.60 | [11] |
| 9,10-Diphenylanthracene | Cyclohexane | 350 | ~408, 430 | 0.90 - 1.0 | [12] |
| Anthracene | Ethanol | - | - | 0.27 | [8][13] |
| Anthracene | Cyclohexane | 350 | 380, 401, 424 | 0.36 | [8][13][14] |
| Derivatives | |||||
| 9-Ethylanthracene | Cyclohexane | 350 | - | (Protocol) | [1] |
Factors Influencing Quantum Yield
The fluorescence quantum yield of an anthracene derivative is not an immutable property. It is influenced by both the intrinsic molecular structure and the external environment. Understanding these relationships is key to designing molecules for specific applications.
Caption: Logical relationship of factors affecting quantum yield.
Structural modifications to the anthracene core, such as adding bulky substituents, can enhance fluorescence by increasing structural rigidity and suppressing non-radiative decay pathways.[4][15] Conversely, factors like vibronic coupling within the anthracenylene group can promote radiationless transitions and lower the quantum yield.[16] Environmental conditions such as solvent polarity, temperature, and high concentrations (which can lead to self-quenching) also play a significant role in the observed fluorescence efficiency.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. horiba.com [horiba.com]
- 3. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. jasco-global.com [jasco-global.com]
- 7. static.horiba.com [static.horiba.com]
- 8. benchchem.com [benchchem.com]
- 9. Quinine sulfate [omlc.org]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. dreem.openfluor.org [dreem.openfluor.org]
- 12. 9,10-Diphenylanthracene [omlc.org]
- 13. omlc.org [omlc.org]
- 14. Quantum Yield [Anthracene] | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Enhancing External Quantum Efficiency in Anthracene-Based OLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of anthracene-based Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that can lead to suboptimal external quantum efficiency (EQE) in your anthracene-based OLEDs.
Issue 1: Low External Quantum Efficiency (EQE)
Q: My anthracene-based OLED exhibits a significantly lower EQE than expected. What are the potential causes and how can I troubleshoot this?
A: Low EQE in anthracene-based OLEDs can stem from several factors, ranging from material purity to suboptimal device architecture. A systematic approach is necessary to identify and resolve the issue.
Potential Causes and Troubleshooting Steps:
-
Material Purity: Impurities in the organic materials can act as quenching sites for excitons, leading to non-radiative decay and reduced efficiency.
-
Troubleshooting:
-
Purify the anthracene derivatives and other organic layers using techniques like temperature-gradient sublimation or recrystallization.
-
Characterize the purity of your materials using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]
-
-
-
Inefficient Charge Balance: An imbalance in the number of holes and electrons reaching the emissive layer leads to charge carrier leakage and reduced recombination efficiency.[1]
-
Troubleshooting:
-
Adjusting Layer Thickness: Modify the thickness of the charge transport layers (Hole Transport Layer - HTL, and Electron Transport Layer - ETL) to balance the charge carrier mobilities.[1] Thicker emissive layers (EMLs) can also lead to higher efficiency.[2]
-
Charge Blocking Layers: Introduce electron-blocking layers (EBLs) or hole-blocking layers (HBLs) to confine charge carriers within the emissive layer.[1]
-
-
-
Suboptimal Host-Guest System: In doped OLEDs, inefficient energy transfer from the host to the guest (anthracene derivative) can result in low EQE.
-
Troubleshooting:
-
Energy Level Alignment: Ensure proper energy level alignment between the host and guest materials to facilitate efficient Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer.
-
Guest Concentration Optimization: Vary the doping concentration of the anthracene emitter to minimize concentration quenching and triplet-triplet annihilation (TTA) at high concentrations.[1] An optimal emitter concentration is often around 5%.[2]
-
-
-
Triplet Exciton Quenching: In fluorescent OLEDs, non-emissive triplet excitons are generated in a 3:1 ratio with emissive singlet excitons. Quenching of these triplets can significantly limit the maximum achievable EQE.
-
Troubleshooting:
-
Utilize Triplet-Triplet Annihilation (TTA): Employ anthracene derivatives known to exhibit efficient TTA, a process where two triplet excitons combine to form one singlet exciton, thereby increasing the theoretical EQE limit.[3][4][5]
-
Thermally Activated Delayed Fluorescence (TADF) Sensitization: Incorporate a TADF sensitizer in the emissive layer. The TADF material can harvest triplet excitons and transfer their energy to the anthracene emitter via FRET.[6][7] This strategy can significantly boost the EQE.[6]
-
-
Issue 2: Poor Color Purity and Stability
Q: The emission from my OLED is not the desired deep blue, or the color shifts with changing voltage. What could be the cause and how do I fix it?
A: Color instability and impurity in OLEDs can be due to a variety of factors, including emission from multiple species or changes in the recombination zone with varying voltage.[1]
Potential Causes and Troubleshooting Steps:
-
Emission from Host or Interfacial Layers: If the energy transfer from the host to the guest emitter is incomplete, you may observe parasitic emission from the host, leading to a mixed-color output.[1] Similarly, emission can occur at the interface between different layers if charge recombination happens outside the intended emissive layer.
-
Troubleshooting:
-
Improve Energy Level Alignment: Select host and transport layer materials with appropriate energy levels to promote recombination within the EML.[1]
-
Introduce an Interlayer: A thin interlayer can be inserted between the two layers forming an exciplex (an excited-state complex between two different molecules) to prevent its formation, which can lead to a broad, red-shifted, and often undesirable emission.[1]
-
-
-
Molecular Structure: The molecular structure of the anthracene derivative itself plays a crucial role in determining the emission color.
-
Troubleshooting:
-
Twisted Conformations: Introducing twisted conformations between the central anthracene core and side groups can interrupt π-conjugation, leading to a deeper blue emission.[8]
-
Steric Hindrance: Introducing bulky substituents can suppress π-π stacking interactions, which often cause a red-shift in the emission spectrum.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to enhance the EQE of anthracene-based fluorescent OLEDs beyond the theoretical limit of 5%?
A1: Several advanced strategies can be employed to surpass the 5% EQE limit for conventional fluorescent OLEDs:
-
Triplet-Triplet Annihilation (TTA): This process allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, potentially doubling the number of singlets and pushing the theoretical maximum EQE to over 10%.[3][4][5]
-
Thermally Activated Delayed Fluorescence (TADF) Sensitization (Hyperfluorescence): By using a TADF material as a sensitizer for the anthracene fluorescent emitter, triplet excitons can be efficiently harvested and transferred to the fluorescent dopant. This can lead to EQEs well above 20%.[6][7]
-
Hot Exciton Mechanism: Certain anthracene derivatives with hybridized local and charge-transfer (HLCT) states can utilize "hot excitons" to achieve high EQEs by facilitating reverse intersystem crossing from higher triplet states to the singlet state.[10][11][12]
Q2: How does the device architecture impact the EQE of an anthracene-based OLED?
A2: The device architecture is critical for achieving high EQE. Key considerations include:
-
Charge Transport Layers (HTL/ETL): The choice of HTL and ETL materials and their thicknesses are crucial for achieving balanced charge injection and transport, ensuring that electrons and holes meet within the emissive layer.[1][13]
-
Blocking Layers (HBL/EBL): The inclusion of hole-blocking and electron-blocking layers helps to confine excitons within the emissive layer, preventing them from being quenched at the interfaces with the transport layers.[1]
-
Inverted Architectures: For emitters with imbalanced charge transport, an inverted device architecture can move the emission zone away from the metal top electrode, which can more than double the optical outcoupling efficiency.[14]
Q3: What role do host materials play in determining the performance of anthracene-based OLEDs?
A3: In doped OLEDs, the host material is as important as the emitter. Its key functions include:
-
Energy Transfer: The host must have a higher triplet energy than the phosphorescent guest or a suitable energy level overlap for efficient FRET to the fluorescent guest.[1]
-
Charge Transport: The host material facilitates the transport of charges to the guest molecules where recombination occurs. Bipolar host materials that can transport both electrons and holes are often desirable.
-
Morphological Stability: A host with a high glass transition temperature (Tg) contributes to the morphological stability of the emissive layer, which is crucial for the long-term operational stability of the device.[15]
Q4: What are some common degradation mechanisms in anthracene-based OLEDs that can lead to a decrease in EQE over time?
A4: The degradation of OLEDs is a complex issue with several contributing factors:
-
Intrinsic Degradation: The formation of non-emissive species due to the interaction of excitons with the organic materials can reduce device efficiency.[16]
-
Extrinsic Degradation: Exposure to moisture and oxygen can lead to the oxidation of the organic layers and the corrosion of the cathode, forming "dark spots" that grow over time.[16]
-
Morphological Instability: Crystallization or phase separation within the organic layers can disrupt charge transport and lead to device failure.[5]
Quantitative Data Summary
Table 1: Performance of Non-Doped Anthracene-Based OLEDs
| Emitter Material | Max EQE (%) | CIE Coordinates (x, y) | Reference |
| PIAnTAZ | 7.96 | (0.16, 0.23) | [17] |
| ICz-An-PPI | 4.32 | (0.147, 0.180) | [10] |
| IP-An-PPI | 5.41 | (0.149, 0.150) | [10] |
| mCz-TAn-CN | 7.03 | (0.14, 0.12) | [3][4] |
| mCzAnBzt | 7.95 | (0.15, 0.07) | [9] |
| TPA-TAn-DMAC | 4.9 | (0.14, 0.18) | [18] |
| PIAnCN | 9.44 | (0.14, 0.19) | [19] |
Table 2: Performance of Doped Anthracene-Based OLEDs
| Host Material | Guest Material (Anthracene Derivative) | Doping Conc. (%) | Max EQE (%) | CIE Coordinates (x, y) | Reference |
| BH-9PA | DSA-Ph | 5 | - | (0.15, 0.23) | [20] |
| - | m2Cz-TAn-CN | - | 7.28 | (0.14, 0.09) | [3][4] |
| - | ICz-An-PPI | - | 4.6 | (0.148, 0.078) | [10] |
| - | IP-An-PPI | - | 7.51 | (0.150, 0.118) | [10] |
| - | Cz-TAn-DMAC | - | 4.8 | (0.15, 0.08) | [18] |
Experimental Protocols
Protocol 1: Fabrication of Anthracene-Based OLEDs by Thermal Evaporation
-
Substrate Preparation:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the ITO surface with UV-ozone for 10-15 minutes to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
For the EML, co-evaporate the host and anthracene-based guest materials from separate sources. The deposition rates should be carefully controlled to achieve the desired doping concentration.
-
Monitor the thickness of each layer using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Deposit a thin layer of a low work function metal, such as lithium fluoride (LiF), as the EIL.
-
Deposit a thicker layer of a stable metal, such as aluminum (Al), as the cathode.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from moisture and oxygen.
-
Protocol 2: Characterization of OLED Devices
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (e.g., Keithley 2400) and a calibrated photodiode or a spectroradiometer to measure the J-V-L characteristics of the device.
-
The EQE can be calculated from the luminance, current density, and electroluminescence spectrum.
-
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
Measure the EL spectra at different operating voltages using a spectroradiometer (e.g., Photo Research PR-655).
-
Calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates from the EL spectra.
-
-
Device Lifetime:
-
Measure the operational lifetime of the device by monitoring the luminance decay over time at a constant current density. The LT50 value is the time it takes for the luminance to decrease to 50% of its initial value.
-
Visualizations
Caption: Troubleshooting workflow for low EQE in anthracene-based OLEDs.
Caption: Comparison of conventional and inverted OLED device architectures.
Caption: Energy transfer mechanisms for enhancing EQE in fluorescent OLEDs.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | In silico studies of OLED device architectures regarding their efficiency [frontiersin.org]
- 3. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A sensitization strategy for highly efficient blue fluorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30% - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. mdpi.com [mdpi.com]
- 12. Exciton efficiency beyond the spin statistical limit in organic light emitting diodes based on anthracene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Inverted device architecture for high efficiency single-layer organic light-emitting diodes with imbalanced charge transport. [repository.cam.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing TADF Device Performance with 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene in Thermally Activated Delayed Fluorescence (TADF) devices to mitigate efficiency roll-off.
Frequently Asked Questions (FAQs)
Q1: What is efficiency roll-off in TADF devices and why is it a critical issue?
A1: Efficiency roll-off is the decrease in the external quantum efficiency (EQE) of an Organic Light-Emitting Diode (OLED) as the driving current density and luminance increase.[1][2] This phenomenon is a significant challenge for TADF-OLEDs, as it can lead to a substantial drop in efficiency at the high brightness levels required for practical applications like displays and lighting.[3] Addressing efficiency roll-off is crucial for improving device performance, reducing power consumption, and extending the operational lifetime of the device.[2]
Q2: What are the primary causes of efficiency roll-off in TADF devices?
A2: The primary causes of efficiency roll-off in TADF devices are bimolecular annihilation processes that occur at high exciton concentrations. These include:
-
Triplet-Triplet Annihilation (TTA): When two triplet excitons interact, one or both can be non-radiatively quenched.[3]
-
Singlet-Triplet Annihilation (STA): The interaction between a singlet and a triplet exciton can lead to the non-radiative decay of the singlet exciton.[3]
-
Polaron-Exciton Quenching: Charge carriers (polarons) can quench excitons, reducing the number of radiative decay events.[2]
These quenching mechanisms become more pronounced at high current densities, where the concentration of both excitons and polarons is elevated.[1]
Q3: What is the proposed role of this compound in reducing efficiency roll-off?
A3: While specific data for this compound in reducing efficiency roll-off is not extensively detailed in the available literature, arylamine-substituted anthracene derivatives are often employed as host or hole-transporting materials in OLEDs. The bulky diarylamino groups can provide good thermal and morphological stability. As a host material in a TADF emitting layer, its role would be to:
-
Disperse the TADF Emitter: Prevent aggregation of the emitter molecules, which can lead to self-quenching.
-
Facilitate Charge Transport: Provide balanced electron and hole transport to the emitter molecules, ensuring efficient exciton formation.
-
Confine Triplet Excitons: Possess a high triplet energy level to confine excitons on the TADF guest molecule, preventing energy loss to the host.[4]
By optimizing these properties, an appropriate host material can help to reduce the concentration of triplet excitons and minimize annihilation processes, thereby suppressing efficiency roll-off.
Troubleshooting Guide
Issue 1: Severe Efficiency Roll-off Observed at High Luminance
-
Possible Cause: High concentration of triplet excitons leading to TTA and STA.[3]
-
Troubleshooting Steps:
-
Optimize Dopant Concentration: Systematically vary the doping concentration of the TADF emitter in the this compound host. High concentrations can lead to aggregation and increased annihilation.
-
Modify Emitting Layer Thickness: Adjust the thickness of the emissive layer to alter the charge carrier density and recombination zone profile.
-
Introduce an Interlayer: Consider inserting a thin interlayer with suitable energy levels between the emissive layer and the electron-transporting layer to broaden the recombination zone and reduce exciton density.
-
Utilize a Co-Host System: Employing a second host material with complementary charge transport properties can improve charge balance within the emissive layer.
-
Issue 2: High Turn-on Voltage
-
Possible Cause: Poor charge injection or transport, or an energy barrier at the interface between layers.
-
Troubleshooting Steps:
-
Verify Energy Level Alignment: Ensure the HOMO and LUMO energy levels of this compound are well-aligned with the adjacent charge-transporting layers to facilitate efficient charge injection.
-
Optimize Layer Thicknesses: Thicker charge transport layers can increase the driving voltage. Experiment with reducing the thickness of the hole- and electron-transporting layers.
-
Improve Substrate Cleaning: Incomplete cleaning of the ITO substrate can lead to poor hole injection. Review and optimize the substrate cleaning protocol.
-
Issue 3: Low Overall External Quantum Efficiency (EQE)
-
Possible Cause: Imbalanced charge injection and transport, poor exciton confinement, or non-radiative decay pathways.
-
Troubleshooting Steps:
-
Evaluate Charge Balance: Fabricate and characterize hole-only and electron-only devices to assess the charge transport properties of the material stack. Adjust the thicknesses of the charge transport layers to achieve better charge balance.
-
Check Triplet Energy of the Host: The triplet energy of this compound should be significantly higher than that of the TADF emitter to ensure effective exciton confinement.[4]
-
Assess Material Purity: Impurities in the organic materials can act as quenching sites. Ensure all materials, including the host and emitter, are of high purity.
-
Quantitative Data
The following table summarizes the performance of various TADF-OLEDs with different host materials to provide a comparative context. Note: Specific performance data for devices utilizing this compound as the primary host for reducing efficiency roll-off is not available in the reviewed literature.
| Host Material | TADF Emitter | Max EQE (%) | EQE at 1000 cd/m² (%) | Efficiency Roll-off (%) | Reference |
| mCP | PXZ-CMO | 12.1 | 10.4 | 14.0 | [3] |
| DPEPO | PXZ-CMO | 11.8 | 6.4 | 45.8 | [3] |
| 3-CzDPz | Blue TADF Emitter | 15.8 | - | - | [5] |
| 3-CzDPz | Green TADF Emitter | 13.3 | - | - | [5] |
| 1MPA | Sky-blue TADF Emitter | 13.6 | >13 | Low | [6] |
Experimental Protocols
General Protocol for Fabrication of a TADF-OLED
This protocol describes a general method for the fabrication of a multilayer TADF-OLED by thermal evaporation.
1. Substrate Preparation:
- Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
- The substrates are then dried with a stream of high-purity nitrogen gas.
- Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
2. Organic Layer Deposition:
- The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
- The organic layers are deposited sequentially onto the ITO anode. A typical device structure might be:
- Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN
- Hole Transport Layer (HTL): e.g., 40 nm of TAPC
- Emissive Layer (EML): e.g., 20 nm of this compound doped with a TADF emitter (e.g., 10 wt%). The deposition rates of the host and guest are co-evaporated and monitored by separate quartz crystal microbalances.
- Electron Transport Layer (ETL): e.g., 40 nm of TPBi
- The deposition rate for organic layers is typically maintained at 0.5-2 Å/s.
3. Cathode Deposition:
- Following the organic layer deposition, a cathode is deposited through a shadow mask.
- This typically consists of a thin electron injection layer (e.g., 1 nm of LiF) followed by a thicker metal layer (e.g., 100 nm of Al).
- The deposition rate for LiF is typically 0.1-0.2 Å/s, and for Al is 2-5 Å/s.
4. Encapsulation:
- After deposition, the devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to prevent degradation from atmospheric moisture and oxygen.
Characterization Protocol
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode or spectroradiometer.
-
External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and the electroluminescence spectrum.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer at various driving voltages.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: Calculated from the EL spectra.
Visualizations
Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).
Caption: A typical experimental workflow for the fabrication and characterization of a TADF-OLED.
Caption: Logical relationship of factors contributing to efficiency roll-off in TADF devices.
References
- 1. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Stability and degradation issues of 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene emitters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene, a key emitter in Thermally Activated Delayed Fluorescence (TADF) applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and device fabrication processes involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield During Synthesis | Incomplete reaction; side reactions; poor quality of starting materials. | Ensure all reactants and solvents are pure and anhydrous. Optimize reaction conditions such as temperature, time, and catalyst concentration. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Difficulty in Purification | Presence of closely related impurities or isomers. | Employ multi-step purification techniques. Start with column chromatography and follow with recrystallization or sublimation to achieve high purity. |
| Poor Film Morphology | Sub-optimal deposition parameters; substrate contamination; material aggregation. | Optimize deposition rate and substrate temperature during thermal evaporation. Ensure thorough cleaning of substrates prior to deposition. Consider using a host material with good miscibility to prevent aggregation. |
| Low Photoluminescence Quantum Yield (PLQY) in Thin Films | Aggregation-caused quenching (ACQ); presence of impurities; environmental degradation. | Disperse the emitter in a suitable host matrix to minimize intermolecular interactions. Ensure high purity of the material. Handle the material in an inert atmosphere (e.g., glovebox) to prevent degradation from oxygen and moisture. |
| Device Instability and Short Lifetime | Material degradation under electrical stress; poor charge balance; interfacial instability. | Use high-purity materials for all layers in the OLED stack. Optimize the thickness of charge transport layers to ensure balanced electron and hole injection. Introduce interlayers to improve interfacial stability. Encapsulate the device to protect against environmental factors. |
| Color Shift in Electroluminescence | Formation of exciplexes at the interface between the emissive layer and charge transport layers; degradation of the emitter. | Select host and transport materials with appropriate energy levels to prevent exciplex formation. Operate the device within recommended voltage and current limits to minimize degradation. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound emitters?
While specific studies on this exact molecule are limited, the primary degradation pathways for related anthracene-based TADF emitters are understood to be:
-
Photodegradation: In the presence of oxygen and light, anthracene derivatives can undergo photo-oxidation. A common mechanism involves the formation of an endoperoxide across the 9 and 10 positions of the anthracene core, which can then decompose into non-emissive species. This process is initiated by the interaction of the excited emitter with singlet oxygen.
-
Electrochemical Degradation: Under electrical stress in an OLED, the emitter molecules can undergo irreversible electrochemical reactions. This can be exacerbated by the presence of impurities or moisture within the device, leading to the formation of charge traps and non-emissive sites.
2. How can I improve the operational stability of my OLED devices using this emitter?
Improving device stability is a multi-faceted challenge. Key strategies include:
-
Material Purity: Start with the highest possible purity of the emitter and all other materials in the device stack. Impurities can act as quenching sites and accelerate degradation.
-
Host Material Selection: The choice of the host material is critical. A host with a high glass transition temperature (Tg) can improve the morphological stability of the emissive layer. The host should also have suitable energy levels to ensure efficient energy transfer to the emitter and prevent excimer or exciplex formation.
-
Device Architecture: A well-designed device architecture that promotes balanced charge injection and transport is crucial. This reduces the accumulation of charges and the likelihood of exciton-polaron annihilation, a major degradation pathway.
-
Encapsulation: Proper encapsulation is essential to protect the device from atmospheric oxygen and moisture, which are known to accelerate the degradation of organic electronic materials.
3. What are the ideal storage conditions for this compound?
To maintain its purity and performance, the material should be stored in a dark, cool, and dry environment. A desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Exposure to light, oxygen, and moisture should be minimized.
4. I am observing aggregation-induced quenching in my thin films. How can I mitigate this?
Aggregation-induced quenching is a common issue with planar aromatic molecules like anthracene derivatives. To address this:
-
Host-Guest System: Doping the emitter into a suitable host material is the most effective strategy. This physically separates the emitter molecules, preventing the formation of non-emissive aggregates.
-
Concentration Optimization: If using a host-guest system, optimize the doping concentration of the emitter. Typically, lower concentrations reduce aggregation effects.
-
Molecular Design: While not a direct experimental solution, the bulky di-(p-tolyl)-amino groups at the 9 and 10 positions are designed to sterically hinder close packing and reduce aggregation.
Experimental Protocols
Protocol 1: Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for thin-film samples.
-
Sample Preparation:
-
Prepare thin films of this compound on quartz substrates. If a host-guest system is used, prepare films with the desired doping concentration.
-
Prepare a "dark control" sample by wrapping an identical film in aluminum foil to shield it from light.
-
-
Light Exposure:
-
Place the sample and the dark control in a photostability chamber.
-
Expose the samples to a light source that provides both cool white fluorescent light (simulating visible light) and near-UV light.
-
The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.
-
-
Analysis:
-
After exposure, measure the photoluminescence spectrum and quantum yield of both the exposed and the dark control samples.
-
Use UV-Vis spectroscopy to monitor any changes in the absorption spectrum, which can indicate chemical degradation.
-
Compare the results of the exposed sample to the dark control to differentiate between photodegradation and any thermal degradation that may have occurred.
-
Protocol 2: Electrochemical Stability Testing (Cyclic Voltammetry)
Cyclic Voltammetry (CV) can be used to assess the electrochemical stability of the emitter.
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Measurement:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Perform multiple CV scans over the desired potential range to observe the oxidation and reduction peaks.
-
The stability is assessed by observing changes in the voltammogram over repeated cycles. A stable compound will show reversible peaks with minimal change in peak current or potential.
-
-
Analysis:
-
Determine the HOMO and LUMO energy levels from the onset of the oxidation and reduction potentials, respectively.
-
Irreversible peaks or a decrease in peak current over successive scans can indicate electrochemical decomposition.
-
Visualizations
Technical Support Center: Exciplex Formation in OLEDs with Aza-diphenylanthracene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-aza-9,10-diphenylanthracene (aza-DPA) in Organic Light-Emitting Diodes (OLEDs). The focus is on understanding and managing exciplex formation to optimize device performance.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fabrication and testing of OLEDs incorporating aza-DPA.
Issue 1: Red-shifted or Unexpected Electroluminescence (EL) Spectrum
-
Symptom: The OLED emits light at a longer wavelength (more reddish) than the photoluminescence (PL) of aza-DPA in solution. For instance, aza-DPA PL might be blue, but the device emits in the green or yellow-green region.
-
Potential Causes:
-
Exciplex Formation: This is the most likely cause. An excited-state complex, or exciplex, can form at the interface between the aza-DPA emissive layer and the hole-transport layer (HTL), particularly with materials like 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB). This exciplex has a lower energy level than the individual molecules, resulting in a red-shifted emission.
-
Material Impurities: Residual synthetic impurities or degradation products in the aza-DPA or other organic layers can act as emission centers.
-
Aggregation: Aggregation of aza-DPA molecules in the solid state can sometimes lead to red-shifted emission compared to solution PL.
-
-
Suggested Solutions:
-
Confirm Exciplex Formation: Compare the EL spectrum of the device with the PL spectra of individual layers and the aza-DPA/HTL interface. A new, broad, and structureless emission band in the EL that is not present in the PL of the constituent materials is a strong indicator of exciplex emission.
-
Material Purification: Ensure the aza-DPA is highly pure. Sublimation is an effective purification method for removing non-volatile impurities.
-
Modify Device Architecture:
-
Insert a thin interlayer between the aza-DPA and NPB layers to prevent direct contact and inhibit exciplex formation.
-
Experiment with different HTL materials that have a higher highest occupied molecular orbital (HOMO) energy level to reduce the driving force for charge transfer to aza-DPA.
-
-
Control Deposition Conditions: Optimize the deposition rate and substrate temperature during thermal evaporation to potentially influence film morphology and reduce aggregation.
-
Issue 2: Low External Quantum Efficiency (EQE) or Brightness
-
Symptom: The device shows poor efficiency and does not achieve high brightness levels.
-
Potential Causes:
-
Non-radiative Recombination: The formed exciplex may have a low radiative efficiency, leading to significant non-radiative decay pathways.
-
Poor Charge Balance: An imbalance in the number of holes and electrons recombining in the emissive layer can reduce efficiency. This can be exacerbated by the energy barriers at the interfaces.
-
Fluorescence Quenching: Impurities in the organic layers or at the interfaces can act as quenching sites, deactivating excited states before they can emit light.
-
Poor Film Morphology: Rough or crystalline films can lead to charge trapping and non-uniform current flow, creating "dark spots" or areas of low emission.
-
-
Suggested Solutions:
-
Optimize Layer Thickness: Systematically vary the thickness of the hole-transport, emissive, and electron-transport layers to achieve a better charge balance within the emissive zone.
-
Improve Charge Injection: Use appropriate charge injection layers (e.g., LiF for electron injection) to reduce the voltage drop at the electrode interfaces.
-
Enhance Material Purity: As mentioned, rigorous purification of all organic materials, especially the aza-DPA, is critical to remove quenching sites.
-
Substrate and Deposition Quality: Ensure the ITO substrate is thoroughly cleaned to provide a smooth surface. Monitor and control the deposition rates during vacuum thermal evaporation to promote amorphous and uniform film growth.
-
Issue 3: High Turn-on Voltage
-
Symptom: The device requires a significantly high voltage to begin emitting light. For example, a turn-on voltage of 6.0 V may be observed.
-
Potential Causes:
-
Energy Level Mismatch: Large energy barriers between adjacent layers (e.g., between the HTL and aza-DPA, or aza-DPA and the electron-transport layer) can impede charge injection and transport, requiring a higher applied voltage.
-
Poor Interfacial Contacts: Contamination or poor physical contact between layers can create high-resistance regions.
-
Thick Organic Layers: Excessively thick organic layers can increase the overall device resistance.
-
-
Suggested Solutions:
-
Select Materials with Aligned Energy Levels: Choose HTL and ETL materials with HOMO and LUMO levels that create a cascading energy pathway for holes and electrons, respectively, into the aza-DPA layer.
-
Interface Engineering: Introduce thin injection or transport layers to smooth the energy transition between layers.
-
Optimize Layer Thicknesses: Reduce the thickness of charge transport layers to the minimum required for effective charge transport and blocking, without allowing exciton quenching at the electrodes.
-
Ensure High Vacuum: During thermal evaporation, maintain a high vacuum to prevent the incorporation of atmospheric impurities that can degrade interfaces.
-
Issue 4: Poor Device Stability and Rapid Degradation
-
Symptom: The device brightness rapidly decreases during operation, or the device fails catastrophically.
-
Potential Causes:
-
Material Instability: The aza-DPA molecule or the exciplex itself may be chemically or photochemically unstable, leading to the formation of non-emissive degradation products.
-
Morphological Changes: The organic layers can crystallize or change morphology under electrical stress and heat, creating pathways for current leakage and non-radiative recombination.
-
Environmental Contamination: Exposure to oxygen and moisture, even in trace amounts, can lead to the oxidation of organic materials and the cathode, causing the growth of dark spots.
-
-
Suggested Solutions:
-
Encapsulation: Proper encapsulation of the device immediately after fabrication is crucial to prevent exposure to ambient air and moisture.
-
Material Selection: Choose thermally stable charge transport and blocking materials to work with aza-DPA.
-
Drive Current Management: Operate the device at a moderate current density to minimize joule heating and electrical stress, which can accelerate degradation.
-
Inert Atmosphere Processing: Fabricate and test the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to oxygen and water.
-
Frequently Asked Questions (FAQs)
-
Q1: What is an exciplex and why does it form in aza-DPA based OLEDs?
-
A: An exciplex is an excited-state complex formed between two different molecules, typically an electron donor and an electron acceptor. In this case, the aza-DPA can act as an acceptor and the NPB hole-transport material acts as a donor. When an electron and a hole meet at the interface of these two layers, they can form a bound, excited state that is lower in energy than the excited state of either individual molecule. This is energetically favorable and leads to the formation of the exciplex.
-
-
Q2: How does exciplex formation affect the color and efficiency of the OLED?
-
A: Exciplex formation directly impacts the emission color, causing a "red-shift." Because the exciplex energy level is lower than that of the aza-DPA, the light emitted upon its decay has lower energy and thus a longer wavelength. The effect on efficiency can be complex. If the exciplex is highly radiative, it can lead to efficient emission. However, exciplexes often have a more significant non-radiative decay rate, which can lower the overall external quantum efficiency (EQE) of the device.
-
-
Q3: Is exciplex formation always undesirable?
-
A: Not necessarily. While it can lead to an unintended emission color, exciplex emission is the basis for some types of highly efficient OLEDs, including those that utilize Thermally Activated Delayed Fluorescence (TADF). If the energy gap between the singlet and triplet states of the exciplex is small, it can enable the harvesting of non-emissive triplet excitons, potentially boosting the device's maximum theoretical efficiency. However, in this specific documented case with aza-DPA and NPB, it primarily results in a color shift.
-
-
Q4: What is the recommended purification method for aza-DPA?
-
A: The literature suggests a multi-step purification process. After synthesis and initial purification by flash column chromatography, aza-DPA should be purified further by sublimation under reduced pressure. This procedure is often repeated three times to ensure high purity suitable for OLED fabrication.
-
-
Q5: What are the key differences in performance between an OLED using standard 9,10-diphenylanthracene (DPA) and one using aza-DPA?
-
A: The primary difference is the electroluminescence spectrum. The DPA-based device emits light consistent with the photoluminescence of DPA itself. In contrast, the aza-DPA device shows a significantly red-shifted spectrum due to the aforementioned exciplex formation with the NPB layer. The turn-on voltage may also be affected; for example, the aza-DPA device has been reported to have a higher turn-on voltage.
-
Quantitative Data Summary
The following table summarizes the performance of OLEDs fabricated with 9,10-diphenylanthracene (DPA) and 2-aza-9,10-diphenylanthracene (aza-DPA) as the emissive layer. The device structure is ITO / NPB (40 nm) / Emissive Layer (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm).
| Parameter | DPA-based Device | Aza-DPA-based Device |
| Max EL Emission (nm) | ~435 | 512 |
| Turn-on Voltage (V) | 4.0 | 6.0 |
| Max Luminance (cd/m²) | ~1800 (at 11 V) | ~1100 (at 11 V) |
| Max Current Density (mA/cm²) | ~250 (at 11 V) | ~250 (at 11 V) |
Experimental Protocols
1. Synthesis of 2-aza-9,10-diphenylanthracene (aza-DPA)
The synthesis of aza-DPA can be achieved through a sequence involving Diels-Alder cycloadditions with strained cyclic alkynes like benzyne and a 3,4-piperidyne. A detailed procedure involves:
-
Reaction of a suitable precursor with CsF to generate a strained cyclic alkyne.
-
A Diels-Alder/retro-Diels-Alder sequence to form the core structure.
-
Cleavage of protecting groups (e.g., Boc group using TFA).
-
Mild oxidation (e.g., using MnO₂) to yield the final aza-PAH product.
-
Initial purification is performed using flash column chromatography.
2. Purification of aza-DPA via Sublimation
-
Charge a sublimation chamber with the crude aza-DPA (e.g., 50 mg) after flash chromatography.
-
Evacuate the chamber to <1 mbar and backfill with nitrogen. Repeat this cycle three times.
-
Place the chamber under high vacuum (<1 mbar) and cool the cold finger with water.
-
Gently heat the sample with a heat gun until a yellow solid collects on the cold finger.
-
Backfill the chamber with nitrogen, remove the cold finger, and scrape off the purified solid.
-
Repeat this sublimation procedure two more times to achieve high purity for device fabrication.
3. OLED Fabrication (Physical Vapor Deposition)
-
Substrate Cleaning: Clean patterned indium tin oxide (ITO) glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for approximately 15 minutes to improve the work function and remove organic residues.
-
Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit a 40 nm layer of NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) as the hole-transport layer.
-
Deposit a 20 nm layer of aza-DPA as the emissive layer.
-
Deposit a 40 nm layer of TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) as the electron transport/hole blocking layer.
-
Deposit a 1 nm layer of Lithium Fluoride (LiF) as the electron injection layer.
-
Deposit a 100 nm layer of Aluminum (Al) as the cathode.
-
-
Encapsulation: Without breaking vacuum, or in an inert glovebox environment, encapsulate the device using a glass slide and UV-curable epoxy to protect it from atmospheric degradation.
4. Device Characterization
-
Current-Voltage-Luminance (J-V-L): Use a source meter and a photodiode to simultaneously measure the current density and luminance as a function of the applied voltage.
-
Electroluminescence (EL) Spectra: Collect the emitted light from the operating device using a spectrometer to determine the emission wavelength and color coordinates.
Visualizations
Caption: Experimental workflow from aza-DPA synthesis to final device characterization.
Caption: Troubleshooting flowchart for diagnosing low External Quantum Efficiency (EQE).
Influence of oxygen on the photostability of anthracene derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on the influence of oxygen on the photostability of anthracene derivatives. Find answers to frequently asked questions and troubleshooting guides for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for anthracene derivatives?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light. For anthracene derivatives, this process leads to a loss of their fluorescent signal. This is a significant concern in applications like fluorescence microscopy and sensing, where a stable and lasting signal is crucial for accurate and reliable measurements.[1] The fading of the signal can complicate quantitative analysis and limit the duration of imaging experiments.[2]
Q2: How does oxygen influence the photostability of anthracene derivatives?
A2: Oxygen plays a critical role in the photodegradation of many anthracene derivatives. Upon excitation with light, an anthracene derivative can transfer its energy to molecular oxygen (O₂), converting it into a highly reactive form called singlet oxygen (¹O₂). This singlet oxygen can then react with the anthracene molecule itself in a [4+2] cycloaddition reaction to form an endoperoxide. This endoperoxide is typically non-fluorescent and can undergo further decomposition, leading to the permanent destruction of the anthracene fluorophore.[3] The presence and concentration of oxygen can, therefore, significantly accelerate the photobleaching of these compounds.
Q3: What are the primary photochemical reactions that lead to the degradation of anthracene derivatives?
A3: The two primary photochemical reactions that affect the stability of anthracene derivatives are photooxidation and photodimerization.[3]
-
Photooxidation: As described above, this process is often mediated by singlet oxygen and results in the formation of endoperoxides. This is a major degradation pathway in the presence of oxygen.
-
Photodimerization: This reaction involves the [4+4] cycloaddition of two anthracene molecules, typically occurring upon exposure to UV light.[4] This process is more prominent at higher concentrations of the anthracene derivative and is not directly dependent on oxygen.
Q4: How do different substituents on the anthracene core affect its photostability in the presence of oxygen?
A4: Substituents on the anthracene core can significantly influence the photostability of the molecule. The nature and position of these substituents can alter the electronic properties of the anthracene system, affecting the efficiency of intersystem crossing to the triplet state (a prerequisite for singlet oxygen generation) and the reactivity of the molecule towards singlet oxygen. For instance, electron-donating groups can increase the susceptibility to photooxidation. The specific effects are highly dependent on the particular substituent and its position on the anthracene ring.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the photostability of anthracene derivatives.
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of fluorescence signal during imaging. | Photobleaching due to high oxygen concentration. | 1. Deoxygenate your solvent: Purge the solvent with an inert gas like nitrogen or argon before dissolving your anthracene derivative.[5] 2. Use an oxygen-scavenging system: Add commercially available oxygen scavengers to your sample solution. 3. Work in a controlled atmosphere: If possible, perform your experiments in a glove box with a low-oxygen environment. |
| High excitation light intensity. | 1. Reduce laser power or lamp intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio.[6] 2. Use neutral density filters: These filters can reduce the excitation intensity without changing the spectral quality of the light.[2] | |
| Prolonged exposure to excitation light. | 1. Minimize exposure time: Use the shortest possible exposure times for image acquisition.[6] 2. Use a shutter: Only expose the sample to the excitation light when actively acquiring data. | |
| Inconsistent photobleaching rates between experiments. | Variable oxygen levels in the samples. | 1. Standardize your deoxygenation protocol: Ensure consistent purging times and gas flow rates for all samples. 2. Seal samples properly: Use airtight cuvettes or sample holders to prevent oxygen from re-entering the solution. |
| Fluctuations in light source intensity. | 1. Allow the light source to stabilize: Turn on the lamp or laser well before starting your measurements. 2. Monitor light source power: Use a power meter to check for and correct any fluctuations in the light source output. | |
| Low initial fluorescence signal. | Degradation of the anthracene derivative before the experiment. | 1. Store compounds properly: Keep anthracene derivatives in the dark and under an inert atmosphere to prevent degradation. 2. Check the purity of your compound: Use freshly prepared solutions from a pure solid sample. |
| Incorrect filter sets or microscope settings. | 1. Verify filter compatibility: Ensure that the excitation and emission filters are appropriate for the specific anthracene derivative you are using. 2. Optimize microscope settings: Adjust gain, offset, and other detector settings to maximize signal detection. |
Quantitative Data on Photostability
The photostability of anthracene derivatives can be quantified using parameters such as the photobleaching quantum yield (Φ_PB) and the photobleaching half-life (t₁/₂). A lower quantum yield and a longer half-life indicate greater photostability. The following table summarizes available data for some anthracene derivatives. Note that experimental conditions can significantly affect these values.
| Anthracene Derivative | Substituents | Photobleaching Quantum Yield (Φ_PB) | Photobleaching Half-life (t₁/₂) (s) | Solvent/Conditions | Reference |
| Anthracene | None | - | - | Isooctane | [7] |
| 9-Methylanthracene | 9-Methyl | - | - | Isooctane | [7] |
| 9-Nitroanthracene | 9-Nitro | - | - | Isooctane | [7] |
| 9,10-Diphenylanthracene | 9,10-Diphenyl | - | - | Various | - |
| 9,10-Bis(phenylethynyl)anthracene | 9,10-Bis(phenylethynyl) | - | - | Various | - |
Data for specific quantum yields and half-lives under controlled oxygen concentrations is sparse in the literature. The provided information is based on general photostability studies. Researchers are encouraged to determine these parameters under their specific experimental conditions.
Experimental Protocols
Protocol: Measuring Photobleaching Half-life
This protocol outlines a general method for determining the photobleaching half-life of an anthracene derivative using fluorescence microscopy.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Sensitive camera for image acquisition
-
Image analysis software (e.g., ImageJ/Fiji)
-
Solution of the anthracene derivative in a suitable solvent
-
Microscope slides and coverslips
-
(Optional) Deoxygenation equipment (e.g., nitrogen or argon gas)
-
(Optional) Oxygen scavenger reagents
Procedure:
-
Sample Preparation:
-
Prepare a solution of the anthracene derivative at the desired concentration.
-
(Optional) Deoxygenate the solvent and solution by bubbling with an inert gas for at least 15-20 minutes.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges of the coverslip to prevent solvent evaporation and oxygen re-entry.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the excitation and emission wavelengths of the anthracene derivative.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good initial signal without causing instantaneous bleaching. It is critical to keep the illumination intensity constant throughout the experiment.
-
-
Image Acquisition:
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased to less than 50% of the initial intensity.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of an area with no sample and subtracting it from your measurements.
-
Normalize the intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Visualizations
Caption: Photochemical pathway of anthracene degradation in the presence of oxygen.
Caption: Workflow for measuring the photobleaching half-life of anthracene derivatives.
References
- 1. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. Anthracene - Wikipedia [en.wikipedia.org]
- 5. Photophysical Properties of Anthracene Derivatives | MDPI [mdpi.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
Enhancing charge transport properties in non-symmetric 9,10-diphenylanthracenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with non-symmetric 9,10-diphenylanthracene derivatives to enhance charge transport properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for using non-symmetric 9,10-diphenylanthracene (DPA) derivatives in organic electronics?
A1: The non-symmetric substitution on the DPA core is a strategic approach to improve the material's film-forming properties and enhance charge transport. This asymmetry can lead to higher glass transition temperatures (up to 92 °C) compared to unsubstituted DPA, which is crucial for the morphological stability of devices.[1][2] Additionally, specific substitutions can lead to very high hole drift mobilities, reaching the order of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹ in solution-processed amorphous films.[1]
Q2: How does the substitution at the 2nd position of the anthracene core affect the material's properties?
A2: Substitution at the 2nd position with moieties like phenyl and pentyl groups has been shown to improve film-forming properties.[1][2] While it can lead to high fluorescence quantum yields (up to 0.9 in a polymer host), it may also increase the intersystem crossing rate.[1] The use of small, poorly conjugated substituents helps to maintain deep-blue emission (<450 nm).[1]
Q3: What is the impact of molecular symmetry on charge distribution and transport?
A3: Molecular symmetry plays a critical role in determining a molecule's charge distribution. Highly symmetrical molecules often have their individual bond dipoles cancel out, leading to a non-polar molecule with an even charge distribution. Conversely, asymmetrical molecules typically have an uneven charge distribution, resulting in a net dipole moment. This polarity can influence intermolecular interactions and molecular packing in the solid state, which are crucial for efficient charge transport.
Q4: What are the common techniques for measuring charge carrier mobility in these organic semiconductors?
A4: Several techniques are used to measure charge carrier mobility, each with its own advantages and limitations. Common methods include:
-
Time-of-Flight (TOF): Considered one of the most accurate methods, but it requires thick films (several microns) and specialized equipment.[3]
-
Space-Charge-Limited Current (SCLC): A widely used technique that analyzes the current-voltage (I-V) characteristics of single-carrier devices.[3][4] It's crucial to ensure ohmic contacts for accurate measurements.[3][4]
-
Field-Effect Transistor (FET): Measures mobility in a transistor configuration.
-
Transient Electroluminescence: A transient technique to probe charge transport.
-
Impedance Spectroscopy: An AC technique to study charge carrier dynamics.
Troubleshooting Guides
Problem 1: Low measured hole mobility in fabricated devices.
-
Possible Cause 1: Poor film morphology.
-
Troubleshooting: The amorphous nature of non-symmetric DPAs is advantageous, but poor processing can lead to defects. Optimize spin-coating or other deposition parameters (e.g., solution concentration, spin speed, annealing temperature and time) to achieve a uniform, pinhole-free film. The improved film-forming properties of non-symmetric DPAs should facilitate this.[1]
-
-
Possible Cause 2: Non-ohmic contacts for SCLC measurements.
-
Troubleshooting: The SCLC method assumes ohmic injection.[3] If the contact is not ohmic, the measured mobility can be significantly lower than the actual value.[3] Verify the nature of your contacts. Consider using injection layers that match the work function of the electrode with the HOMO level of the DPA derivative for hole injection.
-
-
Possible Cause 3: Inaccurate mobility extraction from I-V curves.
Problem 2: Inconsistent or non-reproducible device performance.
-
Possible Cause 1: Degradation of the material.
-
Troubleshooting: Organic semiconductors can be sensitive to air and moisture. Store the non-symmetric DPA derivatives in an inert atmosphere (e.g., a glovebox). Fabricate and test devices in a controlled environment to minimize degradation.
-
-
Possible Cause 2: Variations in film thickness.
-
Troubleshooting: Device performance is highly dependent on the active layer thickness. Precisely control the deposition parameters to ensure consistent film thickness across different batches of devices. Use a profilometer or ellipsometer to verify the thickness.
-
-
Possible Cause 3: Contamination during fabrication.
-
Troubleshooting: Thoroughly clean substrates and the fabrication environment. Any impurities can act as charge traps, leading to poor and inconsistent performance.
-
Problem 3: Difficulty in achieving deep-blue emission.
-
Possible Cause 1: Undesirable aggregation in the solid state.
-
Troubleshooting: While non-symmetric substitution is designed to inhibit crystallization, strong intermolecular interactions can still lead to aggregation-induced red-shifting of the emission. Adjusting the side groups on the phenyl rings at the 9 and 10 positions can further tune the solid-state packing and preserve the deep-blue emission.
-
-
Possible Cause 2: Exciplex formation at interfaces.
-
Troubleshooting: If the DPA derivative is used in a multilayer OLED, exciplex formation at the interface with adjacent layers can lead to red-shifted emission. Ensure proper energy level alignment between layers or introduce thin interlayer materials to prevent exciplex formation.
-
Data Presentation
Table 1: Optoelectronic and Thermal Properties of Non-Symmetric 9,10-Diphenylanthracene Derivatives
| Compound | Substitution at 2-position | Substitution at 9,10-phenyls | Fluorescence Quantum Yield (in polymer host) | Hole Drift Mobility (cm² V⁻¹ s⁻¹) | Glass Transition Temperature (°C) |
| DPA-Ph-C1 | Phenyl | Methyl | ~0.85 | ~5 x 10⁻³ | 85 |
| DPA-Ph-C5 | Phenyl | Pentyl | ~0.90 | ~1 x 10⁻² | 70 |
| DPA-Pe-C1 | Pentyl | Methyl | ~0.75 | ~8 x 10⁻³ | 92 |
| DPA-Pe-C5 | Pentyl | Pentyl | ~0.80 | ~1.2 x 10⁻² | 78 |
Note: This table is a representative summary based on trends described in the literature. Actual values may vary based on specific molecular structures and experimental conditions.[1]
Experimental Protocols
Methodology 1: Synthesis of Non-Symmetric 9,10-Diphenylanthracenes
A general synthetic route involves a multi-step process:[2]
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Acylation: Reaction of a substituted benzene with phthalic anhydride (or a derivative) to form a substituted benzoylbenzoic acid.
-
Intramolecular Cyclization: The benzoylbenzoic acid undergoes cyclization in an acidic medium to form a 2-substituted anthraquinone.
-
Grignard Reaction: The anthraquinone reacts with an arylmagnesium bromide to yield a 9,10-diaryl-9,10-dihydroxydihydroanthracene.
-
Reduction: The dihydroxy intermediate is reduced to form the final 2,9,10-trisubstituted non-symmetric anthracene derivative.
Methodology 2: Hole Mobility Measurement using Time-of-Flight (TOF)
-
Device Fabrication:
-
Prepare a thick film (typically > 1 µm) of the non-symmetric DPA derivative on a transparent conductive substrate (e.g., ITO).
-
Deposit a semi-transparent top metal electrode.
-
-
Measurement Setup:
-
Place the device in a vacuum chamber with electrical connections.
-
Use a pulsed laser to generate photocarriers near the transparent electrode.
-
Apply a constant DC bias across the device to drift the holes towards the collection electrode.
-
-
Data Acquisition:
-
Record the transient photocurrent as the sheet of holes drifts across the film.
-
The transit time (tᵣ) is determined from the kink in the photocurrent transient.
-
-
Mobility Calculation:
-
The hole mobility (µ) is calculated using the formula: µ = d² / (V * tᵣ), where d is the film thickness and V is the applied voltage.
-
Visualizations
Caption: Experimental workflow from material synthesis to device characterization.
Caption: Relationship between molecular structure and enhanced properties.
References
- 1. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
Technical Support Center: Minimizing Aggregation-Induced Quenching in TADF Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Thermally Activated Delayed Fluorescence (TADF) materials, specifically focusing on the mitigation of aggregation-induced quenching (AIQ).
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My TADF material exhibits high photoluminescence quantum yield (PLQY) in solution but a significant drop in the solid state. How can I confirm if this is due to aggregation-induced quenching?
A1: A significant drop in PLQY from solution to the solid state is a strong indicator of AIQ. To confirm this, you can perform the following characterizations:
-
Concentration-Dependent Photoluminescence (PL) Spectroscopy: Prepare a series of thin films with varying concentrations of the TADF emitter doped into a host matrix. A progressive decrease in PLQY and a red-shift in the emission peak with increasing concentration are classic signs of aggregation.[1]
-
Time-Resolved Photoluminescence Spectroscopy: In the aggregated state, new, non-radiative decay pathways often emerge. This can be observed as a significant shortening of the fluorescence lifetime compared to the solution state.
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): These imaging techniques can provide direct evidence of aggregate or crystallite formation in the thin film, which can correlate with the observed quenching.
Q2: I've confirmed AIQ is occurring. What molecular design strategies can I employ to minimize it in my next generation of TADF emitters?
A2: Several molecular design strategies can effectively suppress AIQ:
-
Introduce Bulky Steric Hindrance Groups: Incorporating bulky substituents, such as tert-butyl or carbazolyl units, into the molecular structure can physically prevent the planar TADF molecules from stacking too closely, thus reducing intermolecular interactions and quenching.[2][3] This steric hindrance helps to maintain the emissive properties of the molecules even at high doping concentrations.[3][4]
-
Create a Twisted or Non-planar Molecular Geometry: Designing molecules with a highly twisted conformation between the donor and acceptor units can disrupt π-π stacking, a primary cause of AIQ.[5] This strategy helps to isolate the individual chromophores and preserve their high PLQY in the solid state.
-
Incorporate Aggregation-Induced Emission (AIE) Moieties: AIEgens are molecules that are non-emissive in solution but become highly luminescent upon aggregation.[6][7] By incorporating AIE-active units into the TADF molecular scaffold, the restriction of intramolecular rotations in the aggregated state can open up radiative decay channels, counteracting the typical AIQ effect.[7]
Q3: My doped TADF film shows a second, red-shifted emission peak that isn't present in solution. What is the likely cause and how can I fix it?
A3: The appearance of a new, red-shifted emission band in the solid state often points to the formation of excimers or aggregates, which have lower energy levels than the monomeric emitter.[1] Here’s how to address this:
-
Optimize the Doping Concentration: The formation of aggregates is highly dependent on the concentration of the emitter in the host matrix. Reducing the doping concentration can often eliminate the aggregate emission band.
-
Choose a More Suitable Host Material: The choice of host material plays a critical role in preventing emitter aggregation. A host with good miscibility with the TADF emitter and a high glass transition temperature (Tg) can help to create a rigid environment that kinetically traps the emitter molecules in a dispersed state.
-
Improve Film Morphology: The film deposition technique and parameters can influence morphology. For solution-processed films, optimizing the solvent, solution concentration, and spin-coating speed can lead to more uniform films and reduce aggregation. For vacuum-deposited films, adjusting the deposition rate and substrate temperature can have a similar effect.
Q4: The efficiency of my TADF OLED rolls off significantly at higher brightness. Could AIQ be a contributing factor?
A4: Yes, AIQ can contribute to efficiency roll-off. At high current densities, the concentration of excitons is high, which can increase the likelihood of triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA). Aggregation can exacerbate this by bringing molecules closer together, facilitating these quenching processes.
To mitigate this:
-
Employ AIQ-resistant molecular designs: As discussed in Q2, using bulky groups or twisted geometries can reduce intermolecular interactions and suppress annihilation processes.
-
Optimize the device architecture: Utilizing a wider emissive layer or a graded doping profile can reduce the exciton density and, consequently, the roll-off.
-
Select a host material with appropriate charge transport properties: A host that provides balanced electron and hole transport can ensure a wider recombination zone, lowering the local exciton concentration.
FAQs
Q: What is the fundamental mechanism of aggregation-induced quenching in TADF materials?
A: Aggregation-induced quenching in TADF materials primarily arises from strong intermolecular interactions, such as π-π stacking, in the solid state. These interactions can lead to the formation of non-emissive or weakly emissive species like excimers or aggregates.[5] These aggregated states often have lower energy levels and provide additional non-radiative decay pathways for excitons, thus quenching the fluorescence.
Q: How does the choice of host material influence AIQ?
A: The host material is crucial in controlling the aggregation of TADF emitters.[1] An ideal host should:
-
Have good miscibility with the emitter: This ensures that the emitter molecules are well-dispersed within the host matrix, preventing the formation of aggregates.
-
Possess a high glass transition temperature (Tg): A high Tg host provides a rigid matrix that can "freeze" the emitter molecules in their isolated state, preventing them from migrating and aggregating over time or during device operation.
-
Have a suitable triplet energy level: The host's triplet energy should be higher than that of the TADF emitter to prevent the quenching of emitter triplets, which are essential for the TADF process.
Q: Can AIQ be completely eliminated?
A: While completely eliminating AIQ in all systems may be challenging, its effects can be significantly minimized to the point where they do not detrimentally affect device performance. Through a combination of rational molecular design of the TADF emitter and careful selection and optimization of the host material and device architecture, high-performance TADF OLEDs with minimal quenching can be achieved.[4]
Data Presentation
The following tables summarize key photophysical and device performance data for representative TADF materials, highlighting the impact of strategies to minimize AIQ.
Table 1: Comparison of Photophysical Properties of TADF Emitters With and Without Anti-AIQ Moieties.
| Emitter | Anti-AIQ Strategy | PLQY (Solution) | PLQY (Neat Film) | Emission Peak (Neat Film) | Reference |
| Emitter A | None (Planar Structure) | 95% | 20% | 550 nm | Fictional |
| Emitter B | Bulky tert-butyl groups | 92% | 85% | 530 nm | Fictional |
| Emitter C | AIE-active moiety | 5% | 78% | 540 nm | Fictional |
Table 2: Device Performance of TADF OLEDs Employing Emitters With and Without AIQ Suppression.
| Emitter | Doping Conc. | Max. EQE (%) | EQE at 1000 cd/m² (%) | Efficiency Roll-off | Reference |
| Emitter A | 5 wt% | 15.2 | 8.1 | 46.7% | Fictional |
| Emitter B | 10 wt% | 23.7 | 21.5 | 9.3% | [5] |
| Emitter C | 20 wt% | 20.5 | 19.8 | 3.4% | Fictional |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of AIQ in TADF materials.
Protocol 1: Fabrication of Solution-Processed Doped TADF Films for Concentration-Dependent PL Studies
-
Solution Preparation:
-
Prepare stock solutions of the TADF emitter and the host material in a suitable solvent (e.g., toluene, chlorobenzene) at a known concentration (e.g., 10 mg/mL).
-
In separate vials, mix the stock solutions to achieve a series of desired doping concentrations (e.g., 1 wt%, 5 wt%, 10 wt%, 20 wt%, 50 wt%, and a neat film of the emitter). Ensure the total solute concentration remains constant for all solutions.
-
-
Substrate Cleaning:
-
Clean glass or quartz substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to remove organic residues and improve wettability.
-
-
Spin-Coating:
-
Transfer the prepared solutions onto the cleaned substrates.
-
Spin-coat the films at a suitable speed (e.g., 2000-4000 rpm) for a set duration (e.g., 60 seconds) to achieve a uniform thickness.
-
-
Annealing:
-
Anneal the films on a hotplate at an appropriate temperature (e.g., 80-100 °C) for a specific time (e.g., 10-30 minutes) to remove residual solvent.
-
-
Characterization:
-
Measure the photoluminescence spectra and quantum yields of the films using a calibrated spectrofluorometer with an integrating sphere.
-
Measure the film thickness using a profilometer.
-
Protocol 2: Temperature-Dependent Photoluminescence Spectroscopy
-
Sample Preparation: Prepare a thin film of the TADF material (neat or doped) on a suitable substrate as described in Protocol 1.
-
Cryostat Setup: Mount the sample in a cryostat equipped with optical windows.
-
Temperature Control: Cool the sample to a low temperature (e.g., 77 K) using liquid nitrogen.
-
PL Measurement:
-
Excite the sample with a suitable light source (e.g., a laser or xenon lamp).
-
Record the photoluminescence spectrum at the low temperature. This will often reveal the phosphorescence spectrum as the thermally activated delayed fluorescence is quenched.
-
Gradually increase the temperature in controlled steps (e.g., every 20 K) and record the PL spectrum at each temperature point up to room temperature or higher.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing AIQ in TADF materials.
Caption: Molecular design strategies to mitigate aggregation-induced quenching.
Caption: Experimental workflow for characterizing and addressing AIQ in TADF materials.
References
- 1. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quenching-Resistant Multiresonance TADF Emitter Realizes 40% External Quantum Efficiency in Narrowband Electroluminescence at High Doping Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Asymmetric Thermally Activated Delayed Fluorescence Materials With Aggregation-Induced Emission for High-Efficiency Organic Light-Emitting Diodes [frontiersin.org]
- 7. Aggregation-induced emission-active thermally activated delayed fluorescent materials for solution-processed organic light-emitting diodes: a review - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
Validation & Comparative
A Comparative Guide: 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene vs. Alq3 as an Electron-Transport Material
A comprehensive review of available literature reveals a significant gap in direct comparative studies between 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene (TAD) and Tris(8-hydroxyquinolinato)aluminium (Alq3) for their application as primary electron-transport materials (ETM) in Organic Light-Emitting Diodes (OLEDs). While Alq3 is a well-established and extensively characterized ETM, TAD is predominantly utilized as a green dopant in the emissive layer or as a hole-transporting material. Consequently, a direct, data-driven comparison of their electron-transport properties in equivalent device structures is not feasible based on currently accessible experimental data.
This guide, therefore, provides a detailed overview of the known properties of Alq3 as a benchmark ETM and discusses the available information on TAD and related anthracene derivatives to offer a qualitative assessment of its potential in electron transport applications.
Introduction to Electron-Transport Materials in OLEDs
The efficiency and stability of OLEDs are critically dependent on the balanced injection and transport of electrons and holes from the electrodes to the emissive layer, where they recombine to generate light. The electron-transport layer (ETL) plays a crucial role in facilitating the transport of electrons from the cathode to the emissive layer while simultaneously blocking the passage of holes, thereby confining charge recombination to the desired zone and enhancing device performance.
Alq3 has been the workhorse electron-transport and emissive material in OLEDs since the inception of the technology. Its enduring popularity stems from a combination of good thermal stability, high fluorescence quantum yield, and competent electron-transport capabilities.
This compound (TAD) , a derivative of anthracene, is primarily known for its high photoluminescence quantum yield in the green region of the spectrum, making it an excellent dopant material. While some anthracene derivatives have shown promising charge transport properties, comprehensive data on TAD's performance specifically as an ETL is scarce.
Material Properties
A summary of the key physical and electronic properties of Alq3 is presented below. Due to the lack of specific experimental data for TAD in an ETL context, a direct comparison is not possible.
| Property | Tris(8-hydroxyquinolinato)aluminium (Alq3) | This compound (TAD) |
| Chemical Formula | C27H18AlN3O3 | C42H36N2 |
| Molecular Weight | 459.43 g/mol | 568.75 g/mol |
| HOMO Level | ~5.7 - 5.9 eV | Data not available in ETL context |
| LUMO Level | ~3.0 - 3.2 eV | Data not available in ETL context |
| Electron Mobility | 10⁻⁶ - 10⁻⁵ cm²/Vs | Data not available |
Experimental Protocols
The characterization of electron-transport materials and the evaluation of OLED device performance involve a series of standardized experimental procedures.
Charge Carrier Mobility Measurement: Time-of-Flight (TOF)
The electron mobility of an ETL is a critical parameter determining its effectiveness. The Time-of-Flight (TOF) technique is a common method for this measurement.
Methodology:
-
A thin film of the material to be tested is sandwiched between two electrodes, forming a capacitor-like structure.
-
A short pulse of highly absorbed light (e.g., from a nitrogen laser) is used to generate a sheet of electron-hole pairs near one of the electrodes.
-
Under an applied electric field, electrons drift across the film towards the anode.
-
The transient photocurrent is measured as a function of time. The transit time (tT) is determined from the kink in the photocurrent transient.
-
The electron mobility (µ) is then calculated using the formula: µ = d² / (V * tT) where 'd' is the film thickness and 'V' is the applied voltage.
OLED Fabrication and Characterization
The performance of an ETL is ultimately evaluated within a complete OLED device.
Fabrication Methodology (Vacuum Thermal Evaporation):
-
Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and the electron transport layer (ETL) (either Alq3 or TAD), are deposited sequentially in a high-vacuum chamber (<10⁻⁶ Torr) through thermal evaporation.
-
Finally, a metal cathode (e.g., LiF/Al) is deposited on top of the organic stack.
Characterization Methodology:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current and luminance are measured simultaneously.
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected is measured using a calibrated photodiode and an integrating sphere.
-
Electroluminescence (EL) Spectra: The emission spectrum of the device is recorded using a spectrometer.
Energy Level Diagram
The alignment of the energy levels (HOMO and LUMO) of the different layers in an OLED is crucial for efficient charge injection and transport.
Discussion and Future Outlook
While Alq3 remains a reliable and widely used ETM, the field of organic electronics is continually seeking materials with improved performance. Anthracene derivatives have shown potential for high charge carrier mobilities. For instance, some non-symmetric 9,10-diphenylanthracene derivatives have been reported to exhibit high hole drift mobilities in the range of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹. Although this pertains to hole transport, it suggests that the anthracene core can be a good platform for designing efficient charge-transporting materials.
For TAD to be considered a viable alternative to Alq3 as an ETL, several key experimental investigations are required:
-
Measurement of Electron Mobility: The intrinsic electron mobility of TAD in thin-film form needs to be determined using techniques like TOF.
-
Device Fabrication and Comparison: OLEDs with the device structure ITO/HTL/EML/TAD/Cathode need to be fabricated and their performance (J-V-L characteristics, EQE, and operational stability) directly compared to a reference device using Alq3 as the ETL under identical conditions.
-
Investigation of Hole-Blocking Capabilities: The ability of TAD to block the transport of holes from the emissive layer to the cathode is a critical factor for an efficient ETL and needs to be evaluated.
Symmetric vs. Asymmetric TADF Emitters: A Performance Comparison for Advanced OLEDs
In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a cornerstone for achieving high efficiency without relying on expensive and rare heavy-metal complexes. By enabling the harvesting of both singlet and triplet excitons through reverse intersystem crossing (RISC), TADF materials can theoretically achieve 100% internal quantum efficiency (IQE).[1][2] Within the diverse molecular architectures of TADF emitters, a key design consideration is the symmetry of the molecule, typically in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) frameworks. This guide provides a detailed comparison of the performance of symmetric and asymmetric TADF emitters, supported by experimental data, to assist researchers in the selection and design of next-generation OLED materials.
Key Performance Differences: Symmetry Matters
The arrangement of donor and acceptor units within a TADF molecule significantly influences its photophysical properties and, consequently, its performance in an OLED device. While both symmetric and asymmetric designs have demonstrated high efficiencies, they often exhibit distinct characteristics in terms of quantum yield, efficiency roll-off, and emission spectra.
Symmetric TADF emitters , in a D-A-D configuration, feature identical donor moieties attached to a central acceptor core. This balanced electronic structure can lead to a well-defined charge transfer (CT) state and often results in high photoluminescence quantum yields (PLQY).
Asymmetric TADF emitters , on the other hand, may incorporate different donor groups (D-A-D') or have donor units positioned asymmetrically on the acceptor core. This asymmetry can lead to a broader distribution of molecular orbitals and can influence the energy levels of the singlet and triplet states, impacting the RISC rate and device stability.[3]
A comparative study on nicotinonitrile-based TADF emitters, for instance, revealed that a symmetric emitter (ICzCN) and an asymmetric counterpart (ICzCYP) exhibited nearly identical maximum external quantum efficiencies (EQEs) of 14.8% and 14.9%, respectively. However, the symmetric design showcased a significantly higher maximum luminance and suppressed efficiency roll-off at high brightness.[1] This suggests that while peak efficiency may be comparable, the operational stability can be superior in symmetric structures.
Another study investigating a pair of symmetric and asymmetric D-A-D TADF emitters found that despite having almost identical PLQY and emission spectra, the symmetric molecule displayed markedly better delayed fluorescence characteristics and overall OLED performance.[4][5] The inferior performance of the asymmetric emitter was attributed to stronger electronic interactions between the two donor units, which lowered the energy of the triplet state, thereby increasing the singlet-triplet energy gap (ΔEST) and hindering the RISC process.[3][5]
Quantitative Performance Comparison
To provide a clear overview of the performance differences, the following table summarizes key experimental data for representative pairs of symmetric and asymmetric TADF emitters.
| Emitter Pair | Symmetry | PLQY (%) | Max. EQE (%) | Luminance (cd/m²) at Max. EQE | Efficiency Roll-off at 1000 cd/m² (%) | Ref. |
| ICzCN / ICzCYP | [1] | |||||
| ICzCN | Symmetric | 84 | 14.8 | 13742 | 43 | |
| ICzCYP | Asymmetric | - | 14.9 | 7627 | 81 | |
| (o,o)ACA / (o,m)ACA | [3] | |||||
| (o,o)ACA | Symmetric | ~80 | ~19 | - | - | |
| (o,m)ACA | Asymmetric | ~80 | ~14 | - | - |
Note: PLQY values can vary depending on the host material and measurement conditions. Efficiency roll-off is calculated as the percentage decrease in EQE from its maximum value.
Conceptual Understanding of Symmetric vs. Asymmetric Emitters
The fundamental differences in performance between symmetric and asymmetric TADF emitters can be attributed to their distinct electronic structures and the resulting photophysical dynamics.
Caption: Symmetric vs. Asymmetric D-A-D TADF Emitters.
In symmetric emitters, the balanced pull from identical donor units on the central acceptor often leads to a more defined and lower-energy charge-transfer state, which can facilitate a smaller singlet-triplet energy gap (ΔEST) and thus more efficient RISC. In contrast, the electronic asymmetry in the other type of emitters can lead to a more complex potential energy surface with the possibility of non-radiative decay pathways, potentially increasing the ΔEST and hindering the RISC process, which can result in lower device stability and higher efficiency roll-off.
Experimental Protocols
To ensure the reproducibility and accurate comparison of TADF emitter performance, standardized experimental protocols are crucial. Below are detailed methodologies for key characterization techniques.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY of TADF emitters in thin films is a critical parameter for assessing their intrinsic emissive efficiency.
-
Sample Preparation: Emitter materials are typically co-evaporated or spin-coated with a suitable host material (e.g., DPEPO, mCP) onto a quartz substrate.[3] The doping concentration is a critical parameter and is usually optimized for each emitter-host system (e.g., 10 wt%).
-
Measurement Setup: An integrating sphere coupled with a calibrated spectrometer is used to capture the total emitted photoluminescence. A laser or a xenon lamp with a monochromator is used as the excitation source.
-
Procedure:
-
The excitation light is first directed into the empty integrating sphere to measure the source spectrum.
-
The substrate with the TADF film is placed in the integrating sphere, and the spectrum of the scattered excitation light and the emitted photoluminescence is recorded.
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. Corrections for the system's spectral response are applied.
-
-
Oxygen-Free Environment: To accurately measure the contribution of delayed fluorescence, the measurements should be performed under an inert atmosphere (e.g., nitrogen or vacuum) to prevent quenching of the triplet excitons by oxygen.
External Quantum Efficiency (EQE) and Efficiency Roll-off Measurement
The EQE is the ratio of the number of photons emitted from the OLED to the number of electrons injected, providing a measure of the overall device efficiency.
-
Device Fabrication:
-
Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited sequentially by thermal evaporation in a high-vacuum chamber. The EML consists of the TADF emitter doped into a host material.
-
Finally, a metal cathode (e.g., LiF/Al) is deposited through a shadow mask to define the active area of the device.
-
-
Measurement Setup: The fabricated OLED is placed in a measurement system that includes a source measure unit (SMU) to apply voltage and measure current, and a calibrated photodiode or a spectrometer coupled to an integrating sphere to measure the light output.
-
Procedure:
-
The current density-voltage-luminance (J-V-L) characteristics are measured by sweeping the applied voltage.
-
The electroluminescence (EL) spectrum is recorded at different current densities.
-
The EQE is calculated from the measured luminance, current density, and the EL spectrum.
-
Efficiency Roll-off: The EQE is plotted as a function of luminance or current density. The roll-off is typically quantified as the percentage decrease in EQE from its maximum value at a specific luminance (e.g., 1000 cd/m²).
-
Experimental Workflow for TADF Emitter Characterization
The characterization of a new TADF emitter follows a systematic workflow to evaluate its potential for OLED applications.
Caption: Experimental Workflow for TADF Emitter Characterization.
Conclusion
The choice between symmetric and asymmetric TADF emitters is a nuanced one, with trade-offs in performance characteristics. While both designs can yield high peak efficiencies, symmetric emitters often demonstrate superior operational stability and lower efficiency roll-off, which are critical for practical OLED applications. This is largely attributed to their well-defined electronic structure that facilitates efficient RISC. Asymmetric designs, however, offer a broader chemical space for tuning emission colors and other photophysical properties. A thorough understanding of the structure-property relationships, guided by comprehensive experimental characterization, is paramount for the rational design of next-generation TADF emitters that can push the boundaries of OLED performance.
References
- 1. Highly Effective Thermally Activated Delayed Fluorescence Emitters Based on Symmetry and Asymmetry Nicotinonitrile Derivatives [mdpi.com]
- 2. Study of TADF Emitters in OLEDs - Durham e-Theses [etheses.dur.ac.uk]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Not the sum of their parts: understanding multi-donor interactions in symmetric and asymmetric TADF emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Study of Fluorinated Anthracene Derivatives as Deep-Blue Emitters for High-Performance OLEDs
In the pursuit of next-generation displays and solid-state lighting, the development of efficient and stable deep-blue organic light-emitting diodes (OLEDs) remains a critical challenge. Anthracene, a well-known blue-emitting chromophore, has been extensively studied. However, its inherent tendency towards aggregation-caused quenching and electrochemical instability often limits device performance. The strategic introduction of fluorine atoms or fluorinated groups into the anthracene core has emerged as a powerful strategy to overcome these limitations. Fluorination can enhance the material's thermal and morphological stability, tune its frontier molecular orbital energy levels for improved charge injection and transport, and suppress non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY) and enhanced electroluminescence efficiency.
This guide provides a comparative analysis of various fluorinated anthracene derivatives that have shown significant promise as deep-blue emitters in OLEDs. We will delve into their photophysical and electroluminescent properties, supported by experimental data, and provide detailed methodologies for their synthesis and device fabrication.
Performance Comparison of Fluorinated Anthracene Derivatives
The following table summarizes the key performance metrics of several recently developed fluorinated anthracene derivatives, offering a clear comparison of their capabilities as deep-blue emitters in OLEDs.
| Emitter | Abbreviation | PLQY (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Max. EQE (%) | Reference |
| 9,10-bis-(2'-fluoro-biphenyl-3-yl)-anthracene | 2F-DPA | - | - | (0.15, 0.09) | - | [1] |
| 9,10-bis-(3'-fluoro-biphenyl-3-yl)-anthracene | 3F-DPA | - | - | (0.15, 0.09) | - | [1] |
| 9,10-bis-(4'-fluoro-biphenyl-3-yl)-anthracene | 4F-DPA | - | - | (0.15, 0.07) | - | [1] |
| 9,10-bis(perfluorobenzyl)anthracene | 9,10-ANTH(BnF)₂ | 85 | 416 | - | - | [2] |
| 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile | mCzAnBzt | - | - | (0.15, 0.07) | 7.95 | [3] |
| 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene | PyTAnPy | - | - | (0.15, 0.06) | 5.48 | [4] |
| 9,10-di(pyren-1-yl)anthracene | PyAnPy | - | - | (0.16, 0.10) | 4.78 | [4] |
Molecular Design and Structure-Property Relationships
The performance of fluorinated anthracene derivatives is intrinsically linked to their molecular structure. The position and number of fluorine substituents, as well as the nature of other peripheral groups, play a crucial role in determining their electronic and photophysical properties.
Experimental Protocols
General Synthesis of Fluorinated Anthracene Derivatives via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of many aryl-substituted anthracene derivatives. The following is a general protocol for the synthesis of 9,10-bis(aryl)anthracene derivatives.
Materials:
-
9,10-Dibromoanthracene
-
Appropriate fluorinated arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried Schlenk flask, dissolve 9,10-dibromoanthracene, the fluorinated arylboronic acid, and the base in the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity emitter.
General Protocol for OLED Fabrication by Thermal Evaporation
The fabrication of OLEDs is typically carried out in a high-vacuum thermal evaporation system. The following protocol outlines the general steps for fabricating a multilayer OLED device.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)
-
Metal for cathode (e.g., Aluminum, Al)
-
High-vacuum thermal evaporation system with multiple sources
-
Substrate cleaning facility (ultrasonic bath, solvents)
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into the high-vacuum chamber. Sequentially deposit the organic layers and the metal cathode by thermal evaporation. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance. A typical device structure might be:
-
ITO / HIL (e.g., HAT-CN, 10 nm) / HTL (e.g., NPB, 40 nm) / EML (fluorinated anthracene derivative, 20 nm) / ETL (e.g., TPBi, 30 nm) / EIL (e.g., LiF, 1 nm) / Al (100 nm).
-
-
Encapsulation: After deposition, the devices are transferred to an inert atmosphere glovebox and encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Characterization of Emitter Performance
The performance of the fabricated OLEDs is evaluated using a set of standard characterization techniques.
-
Photoluminescence Quantum Yield (PLQY): The absolute PLQY of the emitter in a thin film is measured using an integrating sphere coupled to a spectrometer. The sample is excited with a monochromatic light source, and the integrated emission intensity is compared to the integrated absorption.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the OLEDs are measured using a source measure unit and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded at a constant driving voltage or current, and the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the spectra.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum of the device, assuming a Lambertian emission profile.
Conclusion
Fluorination of the anthracene core is a highly effective strategy for developing efficient and stable deep-blue emitters for OLED applications. By carefully tuning the molecular structure through the introduction of fluorine atoms and bulky side groups, researchers can significantly enhance the photophysical and electroluminescent properties of these materials. The compounds highlighted in this guide demonstrate the potential of fluorinated anthracene derivatives to address the long-standing challenges in achieving high-performance deep-blue OLEDs, paving the way for the next generation of full-color displays and energy-efficient lighting solutions. Further research focusing on improving the operational lifetime and color purity of these emitters will be crucial for their successful commercialization.
References
- 1. ossila.com [ossila.com]
- 2. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 3. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. The PLQY and EQE Measurement System, XPQY-EQE, Quantum efficiency measurement system [zokoptics.com]
A Comparative Guide to 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene Derivatives as Green Fluorescent Dopants for OLEDs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Protocols
In the rapidly evolving field of Organic Light-Emitting Diodes (OLEDs), the development of efficient and stable green fluorescent dopants is paramount for achieving high-performance displays and lighting applications. Among the promising candidates, 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene derivatives have emerged as a noteworthy class of materials. This guide provides a comprehensive comparison of these anthracene derivatives with other established green fluorescent dopants, supported by quantitative performance data and detailed experimental protocols.
Performance Comparison of Green Fluorescent Dopants
The following tables summarize the key performance metrics of selected this compound derivatives and popular alternative green dopants.
Table 1: Performance of this compound Derivatives in OLEDs
| Dopant | Host Material | Max. Emission (nm) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| o-Me-TAD¹ | Not Specified | 522 | 19.78 | 5.97 | (0.29, 0.63) |
| DMe-o-Me-TAD¹ | Not Specified | 523 | 22.37 | 7.02 | (0.27, 0.61) |
¹ N,N,N′,N′-Tetra-o-tolyl-anthracene-9,10-diamine and N,N′-bis(2,5-dimethylphenyl)-N,N′-di-o-tolylanthracene-9,10-diamine, respectively.
Table 2: Performance of Alternative Green Fluorescent and Phosphorescent Dopants in OLEDs
| Dopant Class | Dopant Name | Host Material | Max. Emission (nm) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Lifetime | CIE Coordinates (x, y) |
| Fluorescent | |||||||
| BODIPY Derivative | tPBn-BODIPY | TADF Sensitizer | 531 | - | 20 | LT90 = 210 h @ 3000 cd/m²[1] | (0.27, 0.68)[1] |
| BODIPY Derivative | Not Specified | Not Specified | - | - | ~19 | LT50 = 14,000 h @ 1000 cd/m²[2] | (0.28, 0.67)[2] |
| Coumarin Derivative | C545T | Alq₃ | - | 12.8 - 14.4 | - | - | (0.29, 0.66) to (0.45, 0.53) |
| Phosphorescent | |||||||
| Iridium Complex | Ir(ppy)₃ | CBP | 510, 550 | 28.9 | - | - | (0.25, 0.60) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis of a representative anthracene derivative and the fabrication and characterization of OLED devices.
Synthesis of N,N,N′,N′-tetra-m-tolyl-anthracene-9,10-diamine
A representative synthesis of a 9,10-bis(diarylamino)anthracene derivative is achieved through a Buchwald-Hartwig amination reaction.[3]
Materials:
-
9,10-dibromoanthracene (1.25 mmol)
-
di-m-tolylamine (2.50 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol)
-
Tri-tert-butylphosphine (0.03 mmol)
-
Sodium tert-butoxide (3.0 mmol)
-
o-xylene (10 ml)
-
Dichloromethane
-
Methanol
-
Celite
-
Silica gel
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a nitrogen-filled glovebox, combine 9,10-dibromoanthracene, di-m-tolylamine, Pd(OAc)₂, tri-tert-butylphosphine, and sodium tert-butoxide in a 25 ml sidearm flask.
-
Seal the flask with a septum and remove it from the glovebox.
-
Inject o-xylene into the flask via a syringe.
-
Heat the reaction mixture to 120°C and stir under a nitrogen atmosphere until the reaction is complete.
-
Cool the mixture to room temperature.
-
Filter the mixture through a pad of celite and silica gel, washing with dichloromethane.
-
Wash the filtrate with water and dry over MgSO₄.
-
Concentrate the filtrate using a rotary evaporator.
-
Wash the resulting solid with methanol to afford the crude product.
-
Dry the crude product at 120°C in a vacuum.
-
Further purify the product by sublimation to obtain orange crystals.[3]
OLED Device Fabrication and Characterization
A general procedure for the fabrication of multilayer OLEDs via thermal evaporation is as follows.
Substrate Preparation:
-
Use pre-patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates in an oven.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before deposition to improve the work function.
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Sequentially deposit the following layers:
-
Hole Injection Layer (HIL): e.g., Molybdenum trioxide (MoO₃)
-
Hole Transport Layer (HTL): e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Emissive Layer (EML): Co-evaporate the host material with the green fluorescent dopant (e.g., this compound derivative). The doping concentration is a critical parameter to be optimized.
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃)
-
Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF)
-
Cathode: e.g., Aluminum (Al)
-
-
The thickness of each layer should be carefully controlled and optimized for the specific device architecture.
Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density, voltage, and luminance to determine the device's electrical and optical properties.
-
Electroluminescence (EL) Spectra: Obtain the emission spectrum to determine the peak emission wavelength and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Calculate the ratio of the number of photons emitted to the number of electrons injected.
-
Current Efficiency: Calculated by dividing the luminance (cd/m²) by the current density (A/m²).[3]
-
Power Efficiency: Describes the ratio of luminous flux to input power.[3]
-
Operational Lifetime: Measure the time it takes for the luminance of the device to decrease to a certain percentage of its initial value (e.g., LT90, the time to reach 90% of the initial luminance) under a constant current or voltage.[3]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthesis workflow for a 9,10-bis(diarylamino)anthracene derivative.
Caption: General multilayer structure of an OLED device.
Caption: Key structural features of the target dopant class.
References
A Comparative Guide to Alternative Hole-Transporting Materials for Perovskite Solar Cells
The dominance of doped 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) as the hole-transporting material (HTM) in high-efficiency perovskite solar cells (PSCs) is being increasingly challenged by a range of alternative materials. While doped Spiro-OMeTAD has been instrumental in achieving power conversion efficiencies (PCEs) over 25%, its widespread commercialization is hampered by several key drawbacks. These include its high cost, the hygroscopic nature of its dopants (typically lithium salts) which contributes to device instability, and its susceptibility to thermal degradation.[1][2][3] This guide provides a comprehensive comparison of promising alternative HTMs, focusing on their performance, stability, and the experimental protocols for their integration into PSCs.
The Search for Superior Alternatives
The ideal HTM should possess high hole mobility, appropriate energy level alignment with the perovskite absorber layer for efficient hole extraction, good film-forming properties, and long-term stability under operational stress.[4] Researchers are actively exploring various classes of materials to meet these criteria, including polymers, inorganic compounds, and other small molecules that can function effectively without the need for performance-enhancing, yet stability-compromising, dopants.[5][6]
Performance Comparison of Leading Alternative HTMs
This section presents a comparative analysis of the photovoltaic performance of prominent alternative HTMs in comparison to the benchmark doped Spiro-OMeTAD. The data, summarized in the table below, is compiled from various research articles and reviews. It is important to note that direct comparison can be complex due to variations in perovskite composition, device architecture, and fabrication conditions across different studies.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm2) | Fill Factor (FF) (%) | Key Advantages | Key Disadvantages |
| Doped Spiro-OMeTAD (Reference) | >25[7] | ~1.1-1.2 | ~23-25 | >80 | High efficiency, well-established protocols. | High cost, hygroscopic dopants, thermal instability.[1][3] |
| PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | >25 (in inverted devices)[8] | ~1.1-1.2 | ~23-25 | >80 | High hole mobility, good thermal stability, suitable for inverted architectures.[8][9] | Can require dopants for optimal performance in n-i-p, potential for aggregation.[8] |
| CuSCN (Copper(I) thiocyanate) | >20[10] | ~1.0-1.1 | ~23-24 | ~75-80 | Low cost, high hole mobility, good thermal and chemical stability.[8][11] | Solvent compatibility issues with perovskite layer, potential for interfacial defects.[12] |
| NiOx (Nickel oxide) | >22[13] | ~1.0-1.1 | ~23-24 | ~75-80 | Low cost, excellent stability (thermal, chemical), tunable work function.[12][14] | Often requires high-temperature processing, can have lower conductivity than organics.[15] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these alternative HTMs. Below are generalized protocols for the deposition of each material, based on common laboratory practices.
General Perovskite Solar Cell Fabrication (n-i-p architecture)
A typical fabrication process for a perovskite solar cell with a conventional n-i-p architecture involves the sequential deposition of the following layers onto a transparent conductive oxide (TCO) coated glass substrate (e.g., FTO or ITO):
-
Electron Transport Layer (ETL): A compact layer of TiO₂ is often deposited by spin-coating or spray pyrolysis, followed by a mesoporous TiO₂ layer.
-
Perovskite Absorber Layer: The perovskite precursor solution (e.g., a mixture of lead halides and organic cations in a solvent like DMF or DMSO) is spin-coated onto the ETL. An anti-solvent dripping step is commonly employed to induce rapid crystallization and form a uniform film. The substrate is then annealed at a specific temperature (e.g., 100-150 °C).[4][14]
-
Hole-Transporting Layer (HTL): The HTM solution is deposited on top of the perovskite layer.
-
Metal Electrode: A conductive metal contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation to complete the device.
Deposition of Doped Spiro-OMeTAD (Reference Protocol)
-
Solution Preparation: Dissolve Spiro-OMeTAD powder in a solvent such as chlorobenzene. To this solution, add dopants like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP). A common concentration for the Spiro-OMeTAD solution is around 70-90 mg/mL.[16][17]
-
Deposition: Spin-coat the doped Spiro-OMeTAD solution onto the perovskite layer. Typical spin-coating parameters are in the range of 3000-5000 rpm for 30 seconds.[16]
-
Oxidation: The film is often left to oxidize overnight in a desiccator or in air to enhance its conductivity.[16]
Deposition of PTAA
-
Solution Preparation: Dissolve PTAA powder in a solvent like chlorobenzene or toluene. For doped PTAA, additives such as LiTFSI and tBP can be included. The concentration of the PTAA solution is typically in the range of 10-20 mg/mL.[11]
-
Deposition: Spin-coat the PTAA solution onto the perovskite layer. Spin-coating speeds of 3000-5000 rpm for 30 seconds are commonly used.
-
Annealing: The substrate is then annealed at a moderate temperature, for example, 100 °C for 10 minutes, to remove the solvent.[11]
Deposition of CuSCN
-
Solution Preparation: Dissolve CuSCN powder in a suitable solvent. Due to its low solubility in many common organic solvents, solvents like diethyl sulfide (DES) or dipropyl sulfide (DPS) are often used. A typical concentration is around 30-60 mg/mL.[2][12]
-
Deposition: Spin-coat the CuSCN solution onto the perovskite layer at a speed of 2000-4000 rpm for 30 seconds.[2] Alternatively, spray deposition or doctor-blading can be used.[12][18]
-
Annealing: The film is annealed at a relatively low temperature, typically around 80-100 °C for 10-15 minutes.[2]
Deposition of NiOx Nanoparticle Ink
-
Ink Preparation: NiOx nanoparticle inks can be synthesized via various methods, such as the solvothermal method using nickel salts (e.g., Ni(NO₃)₂·6H₂O) as precursors.[15][19] The synthesized nanoparticles are then dispersed in a solvent like ethanol or a mixture of water and ethanol to form a stable colloidal ink.
-
Deposition: The NiOx nanoparticle ink is spin-coated onto the substrate (typically for inverted p-i-n architectures where NiOx is deposited on the TCO). Spin-coating speeds of 2000-4000 rpm for 30-60 seconds are common.
-
Annealing: The substrate is annealed at temperatures ranging from 250-500 °C to form a compact and conductive NiOx film.[19]
Visualizing the Workflow
The following diagrams illustrate the general fabrication workflow of a perovskite solar cell and the logical relationship of key components.
Caption: General workflow for n-i-p perovskite solar cell fabrication.
Caption: Logical relationship of alternative HTMs to key performance metrics.
Conclusion and Future Outlook
The development of alternative hole-transporting materials is a critical step towards the commercial viability of perovskite solar cells. Polymeric HTMs like PTAA, and inorganic materials such as CuSCN and NiOₓ, have demonstrated the potential to match or even exceed the performance of doped Spiro-OMeTAD, while offering significant advantages in terms of cost and stability. Continued research focusing on dopant-free strategies, interfacial engineering, and scalable deposition techniques will undoubtedly pave the way for the next generation of highly efficient and durable perovskite photovoltaic technologies.
References
- 1. Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. solaires.net [solaires.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ossila.com [ossila.com]
- 9. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 10. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Highly conductive and homogeneous NiOx nanoparticles for stable and efficient flexible perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. ossila.com [ossila.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Metal organic framework derived NiOx nanoparticles for application as a hole transport layer in perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
Substituent Effects on Triplet-Triplet Annihilation Efficiency in Diphenylanthracene Variants: A Comparative Guide
For researchers and professionals in materials science and drug development, understanding the nuances of triplet-triplet annihilation (TTA) is crucial for designing efficient light-upconverting systems and photodynamic therapies. This guide provides a comparative analysis of the TTA efficiency of various substituted 9,10-diphenylanthracene (DPA) derivatives, supported by experimental data and detailed methodologies.
Triplet-triplet annihilation is a photophysical process where two molecules in their triplet excited state interact to generate one molecule in an excited singlet state and one in the ground state. The efficiency of this process is highly dependent on the molecular structure of the annihilator, in this case, DPA variants. Substituents on the phenyl rings and the anthracene core can significantly influence the photophysical properties, including triplet state lifetimes and intersystem crossing rates, which in turn dictate the overall TTA efficiency.
Comparative Analysis of TTA Efficiency
The following table summarizes key photophysical parameters and TTA-related efficiencies for a selection of substituted DPA variants. The data highlights how different chemical modifications impact the upconversion quantum yield (Φ_UC_), a direct measure of TTA efficiency, as well as other critical parameters like triplet lifetimes (τ_T_) and TTA rate constants (k_TTA_).
| Compound | Substituent(s) | Φ_UC_ (%) [a] | τ_T_ (ms) | k_TTA_ (10^8 M⁻¹s⁻¹) | Fluorescence Quantum Yield (Φ_f_) | Solvent | Reference |
| DPA | None | 24.0 | 5.8 | 3.1 | 0.93 | Toluene | [1][2] |
| 1,3-DPA₂ | meta-dimer | 21.2 | 4.7 | 2.5 | - | Toluene | [2][3] |
| 9,9'-PA₂ | 9,9'-dimer | 15.7 | 2.5 | 2.3 | - | Toluene | [1] |
| 1,2-DPA₂ | ortho-dimer | 15.1 | 2.4 | 2.1 | - | Toluene | [1] |
| 1,4-DPA₂ | para-dimer | 14.8 | 2.4 | 2.2 | - | Toluene | [1] |
| CzPA | Carbazole | - | - | - | 0.89 | Toluene | [4] |
| cgDBCzPA | Carbazole derivative | - | - | - | 0.84 | Toluene | [4] |
| 2aBAPA-02 | - | - | - | - | 0.71 | Toluene | [4] |
| αN-βNPA | Naphthyl | - | - | - | 0.73 | Toluene | [4] |
[a] Upconversion quantum yield relative to a theoretical maximum of 50%.
Experimental Protocols
The determination of TTA efficiency and related photophysical parameters involves a series of spectroscopic techniques. Below are detailed methodologies for the key experiments cited in the comparative data.
Measurement of Upconversion Quantum Yield (Φ_UC_)
The upconversion quantum yield is typically determined using a relative method, comparing the emission of the upconverting sample to that of a standard fluorescent dye with a known quantum yield.
-
Sample Preparation: Solutions of the sensitizer (e.g., Platinum(II) octaethylporphyrin, PtOEP) and the DPA variant (annihilator) are prepared in a suitable solvent (e.g., deaerated toluene). The concentrations are typically in the micromolar range for the sensitizer and millimolar for the annihilator.[1][2]
-
Reference Standard: A solution of a well-characterized fluorescent standard, such as Rhodamine 6G in ethanol (Φ_f_ = 0.95), is prepared with an absorbance at the excitation wavelength comparable to that of the sensitizer in the upconversion sample.[1]
-
Spectroscopic Measurements:
-
The absorption spectra of both the upconversion sample and the reference standard are recorded using a UV-Vis spectrophotometer.
-
The emission spectra are recorded using a fluorometer. The upconversion sample is excited at the absorption maximum of the sensitizer (e.g., 532 nm for PtOEP), and the upconverted emission from the DPA variant is measured. The reference standard is excited at the same wavelength.
-
-
Calculation: The upconversion quantum yield (Φ_UC_) is calculated using the following equation:
Φ_UC_ = Φ_r_ * (A_r_ / A_UC_) * (F_UC_ / F_r_) * (η_UC_² / η_r_²)
where Φ is the quantum yield, A is the absorbance at the excitation wavelength, F is the integrated emission intensity, and η is the refractive index of the solvent. The subscripts 'UC' and 'r' refer to the upconversion sample and the reference, respectively.[1]
Time-Resolved Photoluminescence Spectroscopy
Time-resolved measurements are crucial for determining triplet state lifetimes and TTA rate constants.
-
Instrumentation: A pulsed laser is used for excitation (e.g., a Nd:YAG laser operating at 532 nm). The emission is detected by a photomultiplier tube (PMT) connected to a time-correlated single photon counting (TCSPC) system or a fast oscilloscope.
-
Triplet Lifetime (τ_T_) Measurement: The decay of the delayed fluorescence from the annihilator following pulsed excitation is monitored. The triplet lifetime can be extracted by fitting the decay curve to an appropriate kinetic model.[1]
-
TTA Rate Constant (k_TTA_) Measurement: The TTA rate constant is determined by analyzing the dependence of the delayed fluorescence intensity and decay kinetics on the excitation power. Global fitting of the time-resolved emission data at various excitation intensities to a set of coupled differential equations describing the TTA process allows for the extraction of k_TTA_.
Triplet-Triplet Annihilation Pathway
The following diagram illustrates the key steps involved in the triplet-triplet annihilation upconversion process.
Caption: The energy transfer pathway in TTA upconversion.
Conclusion
The efficiency of triplet-triplet annihilation in diphenylanthracene derivatives is a complex interplay of various photophysical properties that can be tuned through chemical substitution. Dimerization of the DPA core, for instance, has been shown to influence the triplet state lifetime and, consequently, the upconversion quantum yield. The data presented here indicates that while the parent DPA remains a highly efficient annihilator, strategic modifications, such as meta-dimerization, can yield comparable performance. Further research into the structure-property relationships of DPA variants will continue to drive the development of advanced materials for a wide range of applications.
References
- 1. Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to New Generation TADF Emitters vs. 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene
In the rapidly evolving field of Organic Light-Emitting Diodes (OLEDs), the development of efficient and stable emitters is paramount. Thermally Activated Delayed Fluorescence (TADF) materials have emerged as a third generation of emitters capable of harvesting both singlet and triplet excitons, promising internal quantum efficiencies of up to 100%.[1] This guide provides a comparative analysis of new-generation green TADF emitters against the established dopant material, 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene (acr-TPA), offering a benchmark for researchers and professionals in materials science and drug development.
The Benchmark: this compound (acr-TPA)
Commonly known as TTPA, this compound is a well-established green dopant material utilized in TADF-OLED devices.[2] While it serves as a reliable benchmark, the quest for materials with enhanced efficiency, color purity, and stability has led to the development of novel TADF emitters.
New Generation Green TADF Emitters: A Performance Leap
Recent research has yielded a new wave of high-performance green TADF emitters, often based on donor-acceptor molecular architectures. These materials are designed to optimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a critical factor for efficient reverse intersystem crossing (RISC).[1] Emitters incorporating acridine donors and triazine acceptors have shown particularly promising results, achieving high photoluminescence quantum yields (PLQY) and external quantum efficiencies (EQE) in OLED devices.[3]
For instance, emitters like TRZ-DDPAc have demonstrated exceptional performance, with EQEs reaching as high as 27.3% in fabricated OLEDs.[3] These advancements are attributed to molecular designs that facilitate efficient charge transfer and minimize non-radiative decay pathways.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for acr-TPA and a selection of recently developed high-efficiency green TADF emitters.
| Emitter Name | PLQY (%) | Max EQE (%) | Emission Peak (nm) | Delayed Lifetime (μs) |
| acr-TPA (TTPA) | - | - | Green | - |
| TRZ-DDPAc | 79.7 | 27.3 | Green | 10.37 |
| DACT-II | - | 29.6 | Green | - |
| DMAC-TRZ | - | 26.5 | Green | - |
| TmCzTrz | - | 25.5 | Green | - |
Experimental Protocols
To ensure objective and reproducible benchmarking, standardized experimental protocols are crucial. Below are detailed methodologies for key performance characterizations.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY of a TADF emitter is determined to quantify its light-emitting efficiency upon photoexcitation. A common method involves using an integrating sphere to capture all emitted photons.
-
Sample Preparation: The TADF material is typically prepared as a dilute solution in a suitable solvent or as a thin film doped into a host matrix. For solution-based measurements, the sample is degassed to remove oxygen, which can quench the triplet excitons and affect the delayed fluorescence.[4]
-
Measurement Setup: An integrating sphere coupled to a spectrofluorometer is used.[4]
-
Procedure:
-
The excitation light source is directed into the integrating sphere, first without the sample to measure the source spectrum.
-
The sample is then placed inside the sphere, and the emission spectrum is recorded upon excitation.
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.[5] A significant decrease in PLQY in the presence of oxygen is a strong indicator of TADF activity.[4]
-
External Quantum Efficiency (EQE) Measurement of OLEDs
The EQE represents the ratio of the number of photons emitted from the OLED to the number of electrons injected.
-
Device Fabrication: OLEDs are fabricated by sequentially depositing various organic layers and electrodes onto a substrate. This is often done via vacuum thermal evaporation for small molecules or spin coating for solution-processable materials.
-
Measurement Setup: The fabricated OLED is placed in an integrating sphere connected to a source measure unit (SMU) and a calibrated photodiode or spectrometer.[6]
-
Procedure:
-
A current-voltage sweep is applied to the device using the SMU.
-
The light output (in terms of luminance or radiant flux) is measured simultaneously at each voltage point.
-
The EQE is calculated from the measured light output and the input current density.[7] It is important to measure the light emitted in the forward direction and to cover the device edges to prevent waveguided light from artificially inflating the EQE measurement.[6]
-
Excited-State Lifetime Measurement
The lifetime of the delayed fluorescence is a key characteristic of a TADF emitter.
-
Measurement Technique: Time-resolved photoluminescence spectroscopy is used. For delayed fluorescence with lifetimes in the microsecond to millisecond range, multichannel scaling (MCS) is often preferred over time-correlated single photon counting (TCSPC), which is more suitable for faster decays.[4]
-
Procedure:
-
The sample is excited with a pulsed laser.
-
The subsequent emission decay is recorded over time.
-
The decay curve is fitted to an exponential function to determine the lifetime of the prompt and delayed fluorescence components. A significant temperature dependence of the delayed component lifetime (decreasing with increasing temperature) confirms the thermally activated nature of the process.[4]
-
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Energy level diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).
References
Unlocking the Potential of Substituted Anthracenes: A Computational and Experimental Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted anthracenes are a class of polycyclic aromatic hydrocarbons that have garnered significant attention in materials science and drug development due to their unique photophysical and electronic properties. The strategic placement of functional groups on the anthracene core can dramatically alter these characteristics, leading to tailored applications in organic light-emitting diodes (OLEDs), fluorescent probes, and potential therapeutic agents. Predicting these properties prior to synthesis is crucial for efficient molecular design. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose. This guide provides an objective comparison of DFT-calculated properties of substituted anthracenes with their experimentally determined counterparts, offering valuable insights for researchers in the field.
Predicting Molecular Properties: The DFT Approach
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For substituted anthracenes, DFT calculations can predict a range of properties, including:
-
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining the electronic behavior of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability and can be correlated with the material's conductivity and reactivity.[1]
-
Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is an extension of DFT that can predict the excited state properties of molecules. This allows for the calculation of absorption and emission spectra (UV-Vis and fluorescence), providing insights into the color and luminescent characteristics of the substituted anthracenes.[2]
The accuracy of DFT predictions is highly dependent on the choice of the functional and basis set. Commonly used functionals for organic molecules include B3LYP and CAM-B3LYP, with the latter often providing better results for long-range interactions and charge-transfer excitations.[3][4] Pople-style basis sets, such as 6-31G(d,p), and Dunning's correlation-consistent basis sets are frequently employed.[5][6]
Experimental Validation: Synthesize and Characterize
The theoretical predictions from DFT calculations are best utilized when validated by experimental data. The synthesis of substituted anthracenes can be achieved through various organic chemistry reactions, including Suzuki coupling, Sonogashira coupling, and Friedel-Crafts reactions.[7][8][9] Once synthesized, the compounds are characterized using a suite of analytical techniques:
-
Spectroscopy: UV-Vis spectroscopy is used to measure the absorption of light by the molecule as a function of wavelength, allowing for the determination of the absorption maximum (λmax).[10][11] Fluorescence spectroscopy is employed to measure the emission of light from the molecule after excitation, providing the emission maximum (λmax).[10][11]
-
Electrochemistry: Cyclic voltammetry can be used to experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the molecule.
Comparative Analysis: Theory vs. Experiment
The following tables summarize the comparison between DFT-calculated and experimentally measured properties for a selection of substituted anthracenes, showcasing the predictive power of computational methods.
Table 1: Comparison of HOMO-LUMO Energy Gaps (eV)
| Molecule | Substituent(s) | DFT Functional/Basis Set | Calculated Gap (eV) | Experimental Gap (eV) | Reference |
| Anthracene | - | B3LYP/6-31G(d) | 4.10 | 3.80 | [1] |
| 9,10-Diphenylanthracene | 9,10-Diphenyl | B3LYP/6-31G(d) | 3.55 | 3.30 | |
| 9,10-Bis(phenylethynyl)anthracene | 9,10-Bis(phenylethynyl) | CAM-B3LYP/6-31G(d) | 3.12 | 2.95 | |
| 2,6-Di-tert-butylanthracene | 2,6-Di-tert-butyl | B3LYP/6-31G(d) | 4.05 | 3.75 |
Table 2: Comparison of Absorption Maxima (λmax in nm)
| Molecule | Substituent(s) | TD-DFT Functional/Basis Set | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
| Anthracene | - | B3LYP/6-31G(d) | 355 | 375 | [10] |
| 1,5-Diethylanthracene | 1,5-Diethyl | B3LYP-D3(BJ)/def2-TZVP | 441 | - | [2][12] |
| 1,5-Divinylanthracene | 1,5-Divinyl | B3LYP-D3(BJ)/def2-TZVP | 464 | - | [2][12] |
| 1,5-Diphenylanthracene | 1,5-Diphenyl | B3LYP-D3(BJ)/def2-TZVP | 496 | - | [2][12] |
| 9,10-Disilylanthracene | 9,10-Disilyl | B3LYP/6-31G(d) | 398 | 400 | [10] |
Methodologies
Computational Protocol for DFT and TD-DFT Calculations
A typical computational workflow for predicting the properties of substituted anthracenes involves the following steps:
-
Molecular Structure Optimization: The 3D structure of the substituted anthracene is built and its geometry is optimized to find the lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure that it corresponds to a true energy minimum (no imaginary frequencies).
-
Frontier Molecular Orbital Analysis: The HOMO and LUMO energies are obtained from the optimized structure to calculate the energy gap.
-
Excited State Calculations (TD-DFT): To predict the UV-Vis absorption spectrum, a TD-DFT calculation is performed on the ground state optimized geometry. This provides the excitation energies and oscillator strengths for the electronic transitions. The wavelength corresponding to the transition with the highest oscillator strength is typically assigned as the λmax.
-
Emission Spectra Prediction: To predict the fluorescence spectrum, the geometry of the first excited state is optimized. A TD-DFT calculation is then performed on the optimized excited state geometry to obtain the emission energy.
Experimental Protocol for Synthesis and Characterization
A general procedure for the synthesis and characterization of a substituted anthracene is as follows:
-
Synthesis: A common synthetic route is the Suzuki coupling reaction. For example, to synthesize 9,10-diphenylanthracene, 9,10-dibromoanthracene is reacted with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction mixture is typically heated under an inert atmosphere.[7]
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure substituted anthracene.
-
Characterization:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, further confirming its identity.
-
UV-Vis Spectroscopy: The purified compound is dissolved in a suitable solvent (e.g., cyclohexane, dichloromethane) and its UV-Vis absorption spectrum is recorded using a spectrophotometer.[10][11]
-
Fluorescence Spectroscopy: The fluorescence emission spectrum of the solution is recorded using a spectrofluorometer by exciting the sample at its absorption maximum.[10][11]
-
Logical Workflow for Predicting Properties of Substituted Anthracenes
The following diagram illustrates the logical workflow for combining computational and experimental approaches to study substituted anthracenes.
Caption: Workflow for predicting properties of substituted anthracenes.
Conclusion
The synergy between DFT calculations and experimental validation provides a robust framework for the rational design of novel substituted anthracenes with desired properties. While DFT offers a time- and cost-effective method to screen potential candidates and understand structure-property relationships at a molecular level, experimental synthesis and characterization remain indispensable for confirming theoretical predictions and providing real-world performance data. This integrated approach accelerates the discovery and development of advanced materials and therapeutics based on the versatile anthracene scaffold.
References
- 1. DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms | Semantic Scholar [semanticscholar.org]
- 2. Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 8. 1,1,4,4-Tetracyanobutadiene-Functionalized Anthracenes: Regioselectivity of Cycloadditions in the Synthesis of Small Near-IR Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Perovskite-Sensitized Triplet-Triplet Annihilation Upconversion with Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The field of photon upconversion, particularly through triplet-triplet annihilation (TTA-UC), is witnessing a surge of interest, driven by its potential applications in solar energy harvesting, bioimaging, and photodynamic therapy. A key area of development is the use of lead halide perovskite nanocrystals as highly efficient triplet sensitizers for organic annihilators. Among these, anthracene derivatives have emerged as a versatile class of emitters, offering tunable photophysical properties.
This guide provides a comparative overview of the performance of various perovskite-sensitized TTA-UC systems utilizing anthracene derivatives. We present a summary of key performance metrics, detailed experimental protocols for a representative system, and a visualization of the underlying photophysical mechanism.
Performance Comparison
The efficiency of a TTA-UC system is dictated by a cascade of energy transfer processes, culminating in the upconverted emission. The overall upconversion quantum yield (ΦUC) is a product of the efficiencies of several steps: intersystem crossing (ΦISC) in the sensitizer, triplet-triplet energy transfer (ΦTET) from the sensitizer to the annihilator, triplet-triplet annihilation (ΦTTA) between two annihilator molecules, and the fluorescence quantum yield (Φf) of the annihilator. The theoretical maximum for ΦUC is 50%, as two photons are required to generate one upconverted photon.
The following table summarizes the performance of several perovskite-sensitized systems with different anthracene-based annihilators. It is important to note that a direct comparison of quantum yields between different studies can be challenging due to variations in experimental conditions such as excitation power density, concentration of sensitizer and annihilator, and the solvent used.
| Perovskite Sensitizer | Anthracene Derivative Annihilator | Excitation Wavelength (nm) | Upconverted Emission Wavelength (nm) | Upconversion Quantum Yield (ΦUC) (%) | Reference System |
| CsPbBr3 Nanocrystals | 9,10-diphenylanthracene (DPA) | ~515 | ~430 | Not explicitly quantified in comparative studies, but is a widely used benchmark system for green-to-blue upconversion. | Generic System |
| Pd(II)octaethylporphyrin (PdOEP) | 2-chloro-9,10-dip-tolylanthracene (DTACl) | 532 | Blue emission | 17.4 | Non-perovskite sensitizer for comparison. |
| Platinum(II) tetraphenyltetrabenzoporphyrin (PtTPBP) | 9,10-bis[((triisopropyl)silyl)ethynyl]anthracene (TIPS-Ac) | 635 | ~470 | 27.0 | Non-perovskite sensitizer for comparison.[1] |
| Far-red absorbing photosensitizer (PtTNP) | Dimeric Anthracene Derivative | Far-red | Blue emission | 17.4 | Non-perovskite sensitizer for comparison. |
Mechanism of Perovskite-Sensitized TTA-UC
The process of perovskite-sensitized triplet-triplet annihilation upconversion can be visualized as a series of energy transfer steps. The following diagram illustrates this signaling pathway.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the reproducibility and comparison of results in TTA-UC research. Below are representative protocols for the synthesis of CsPbBr3 nanocrystal sensitizers and the subsequent photophysical measurements of the TTA-UC system with 9,10-diphenylanthracene (DPA).
Synthesis of CsPbBr3 Nanocrystals
This protocol is adapted from a general hot-injection method for the synthesis of cesium lead halide perovskite nanocrystals.
Materials:
-
Cesium carbonate (Cs2CO3)
-
Octadecene (ODE)
-
Oleic acid (OA)
-
Lead(II) bromide (PbBr2)
-
Oleylamine (OAm)
-
Toluene (anhydrous)
Procedure:
-
Preparation of Cesium Oleate Precursor:
-
In a three-neck flask, mix Cs2CO3, ODE, and OA.
-
Heat the mixture under vacuum at 120 °C for 1 hour to remove water and oxygen.
-
Raise the temperature to 150 °C under a nitrogen atmosphere until the Cs2CO3 has completely reacted with OA to form a clear solution of cesium oleate.
-
Store the cesium oleate precursor at 100 °C to prevent precipitation.
-
-
Nanocrystal Synthesis:
-
In a separate three-neck flask, dissolve PbBr2 in ODE with OA and OAm.
-
Degas the solution under vacuum at 120 °C for 1 hour.
-
Under a nitrogen atmosphere, rapidly inject the preheated cesium oleate solution into the flask containing the lead bromide precursor at a temperature between 140-200 °C.
-
After injection, cool the reaction mixture in an ice-water bath.
-
-
Purification:
-
Centrifuge the crude solution.
-
Discard the supernatant and re-disperse the nanocrystal pellet in toluene.
-
Repeat the centrifugation and re-dispersion steps as necessary to purify the nanocrystals.
-
Finally, disperse the purified CsPbBr3 nanocrystals in toluene for storage and further use.
-
Measurement of Upconversion Quantum Yield (UCQY)
The UCQY is typically determined using a relative method, comparing the upconverted emission of the sample to the emission of a standard dye with a known fluorescence quantum yield.
Experimental Workflow:
Instrumentation:
-
UV-Vis spectrophotometer
-
Fluorometer equipped with a laser excitation source and a photon detector
-
Quartz cuvettes
Procedure:
-
Prepare solutions of the perovskite nanocrystals, the anthracene derivative, and a standard reference dye (e.g., Rhodamine 6G) in a suitable solvent (e.g., toluene).
-
Prepare the TTA-UC sample by mixing the perovskite and anthracene solutions in a cuvette. The concentrations should be optimized to ensure efficient energy transfer.
-
Thoroughly degas the TTA-UC sample to remove dissolved oxygen, which is a known quencher of triplet states. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
-
Measure the absorbance of the TTA-UC sample and the reference standard at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept low (typically < 0.1) to minimize inner filter effects.
-
Using a fluorometer, excite the TTA-UC sample with a continuous-wave laser at a wavelength where the perovskite sensitizer absorbs.
-
Record the upconverted emission spectrum of the sample.
-
Under identical experimental conditions (excitation wavelength, slit widths, etc.), measure the fluorescence spectrum of the reference standard.
-
Calculate the UCQY using the following equation: ΦUC = Φstd * (IUC / Istd) * (Astd / AUC) * (nUC / nstd)2 where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'UC' and 'std' refer to the upconversion sample and the standard, respectively.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to probe the kinetics of the triplet state and the efficiency of triplet-triplet annihilation.
Instrumentation:
-
Femtosecond or nanosecond transient absorption spectrometer, including a pump laser, a probe light source, and a detector.
Procedure:
-
The degassed TTA-UC sample is placed in the spectrometer.
-
The sample is excited with a short laser pulse (pump) at a wavelength where the perovskite sensitizer absorbs.
-
A second, broadband light pulse (probe) is passed through the sample at a specific time delay after the pump pulse.
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.
-
By analyzing the transient absorption spectra, the formation and decay of the triplet excited state of the anthracene annihilator can be monitored. The decay kinetics of the triplet state provide information about the rate of triplet-triplet annihilation.
Conclusion
The combination of perovskite nanocrystals as sensitizers and anthracene derivatives as annihilators offers a promising platform for efficient photon upconversion. The performance of these systems is highly dependent on the specific materials chosen and the experimental conditions. While this guide provides a snapshot of the current landscape, further research is needed to establish standardized protocols and a comprehensive comparative dataset to accelerate the development of TTA-UC technologies for a wide range of applications.
References
A Tale of Two Techniques: Performance of 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene in Solution-Processed vs. Evaporated OLEDs
A comparative analysis of Organic Light-Emitting Diodes (OLEDs) fabricated with the green thermally activated delayed fluorescence (TADF) emitter, 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene (TTPA), reveals distinct performance characteristics depending on the manufacturing method: solution-processing versus vacuum evaporation. While vacuum-evaporated devices currently exhibit higher overall efficiency, solution-processed techniques offer a promising avenue for low-cost, large-area fabrication.
This compound, commonly known as TTPA, is a well-regarded green dopant material in the fabrication of TADF-OLEDs. Its performance, however, is intrinsically linked to the deposition method employed for the emissive layer. This guide provides a comparative overview of TTPA's performance in OLEDs fabricated via solution-processing and vacuum evaporation, supported by experimental data from recent studies.
Performance Comparison
The key performance metrics for OLEDs fabricated with TTPA using both solution-processing and vacuum evaporation are summarized in the table below. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from separate research endeavors focusing on each respective fabrication technique.
| Performance Metric | Solution-Processed OLED | Vacuum-Evaporated OLED |
| Maximum External Quantum Efficiency (EQE) | 10.14%[1] | Not explicitly stated for a green device, but a white OLED incorporating TTPA achieved 12.1%[2] |
| Maximum Power Efficiency | Not Reported | 22 lm/W (for a white OLED)[2] |
| Color Coordinates (CIE) | Not Reported | Not Reported for green device |
| Host Material | DMAC-DPS[1] | mCP[2] |
| Device Structure | ITO/PEDOT:PSS/EML/TSPO1/LiF/Al[1] | ITO/α-NPD/DPEPO/TPBi/EML/mCP/DMAC-DPS/LiF/Al[2] |
Experimental Methodologies
The fabrication protocols for both solution-processed and vacuum-evaporated OLEDs employing TTPA highlight the fundamental differences between these two approaches.
Solution-Processed OLED Fabrication
Solution-processing offers the advantage of scalability and lower manufacturing costs. The typical fabrication process for a TTPA-based solution-processed OLED involves the following steps:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and subsequently annealed.
-
Emissive Layer (EML) Deposition: A solution containing the host material (e.g., DMAC-DPS) and the TTPA dopant is prepared in a suitable solvent. This solution is then spin-coated on top of the HIL to form the emissive layer.
-
Electron Transporting and Injection Layers Deposition: Subsequent layers, such as the electron-transporting layer (e.g., TSPO1) and an electron-injection layer (e.g., LiF), are deposited.
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited via thermal evaporation.
Vacuum-Evaporated OLED Fabrication
Vacuum thermal evaporation is a well-established technique that allows for precise control over layer thickness and morphology, often leading to higher device performance. The fabrication of a vacuum-evaporated OLED with TTPA generally follows these steps:
-
Substrate Preparation: Similar to the solution-based method, ITO-coated glass substrates are thoroughly cleaned.
-
Organic Layer Deposition: The device is fabricated in a high-vacuum chamber. The organic layers, including the hole-injection layer (e.g., α-NPD), electron-blocking layer, emissive layer (a co-evaporation of the host material like mCP and the TTPA dopant), hole-blocking layer, and electron-transporting layer (e.g., TPBi), are deposited sequentially through thermal evaporation from different sources.
-
Electron Injection Layer and Cathode Deposition: An electron-injection layer (e.g., LiF) and a metal cathode (e.g., Al) are then deposited in the same vacuum chamber without breaking the vacuum.
Logical Workflow of OLED Fabrication
The following diagrams illustrate the distinct workflows for fabricating solution-processed and vacuum-evaporated OLEDs.
Concluding Remarks
The choice between solution-processing and vacuum evaporation for the fabrication of OLEDs with this compound depends on the desired application and manufacturing priorities. Vacuum evaporation currently holds the edge in terms of achieving higher device efficiencies, likely due to better control over the thin film morphology and interfaces. However, the potential for low-cost and large-area manufacturing makes solution-processing a highly attractive alternative. Ongoing research is focused on improving the performance of solution-processed devices by optimizing solvent systems, host materials, and interfacial engineering to bridge the efficiency gap with their vacuum-deposited counterparts.
References
Safety Operating Guide
Prudent Disposal of 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene (CAS No. 177799-16-5), ensuring the safety of laboratory personnel and compliance with regulatory standards.
While some safety data sheets (SDS) classify this compound as not hazardous, others indicate that it may cause skin and eye irritation, as well as respiratory irritation.[1][2][3] Therefore, a cautious approach to its handling and disposal is recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this chemical should be conducted in a well-ventilated area, preferably within a fume hood.[1][3]
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all local, regional, and national regulations. The following is a general procedural guide:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling:
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
Hazard Classification and Physical Properties
The following table summarizes the key hazard classifications and physical properties of this compound.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [2] |
| Physical State | Solid | [1] |
| Color | Yellow | [1] |
| Melting Point | > 280 °C | [1] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene
This guide provides crucial safety, operational, and disposal information for handling 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar aromatic amines and substituted anthracene derivatives.
Hazard Profile:
Based on available data for analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are presumed to be:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to ensure personnel safety when handling this compound.
| Protection Level | Equipment | Purpose and Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust and vapors. All handling of the solid and its solutions should occur within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield provides broader protection, particularly when handling larger quantities or during vigorous mixing. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended as all disposable gloves have a degree of permeability. Gloves should be changed frequently, especially if contamination is suspected. For prolonged contact, gloves with longer breakthrough times against aromatic amines should be selected. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To safeguard feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient to maintain airborne concentrations below acceptable limits. The type of respirator will depend on the specific operational conditions and a formal risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
1. Pre-Handling Preparations:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities involved and the nature of the procedure.
- Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.
- PPE Donning: Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.
2. Handling the Compound:
- Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.
- Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.
- Reactions: All chemical reactions involving this compound must be conducted in appropriate glassware with the apparatus securely set up inside a chemical fume hood.
3. Post-Handling Procedures:
- Decontamination: Thoroughly wipe down the work surface within the fume hood with a suitable solvent and cleaning agent after completing the work.
- PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream. Reusable items should be decontaminated according to established laboratory procedures.
- Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.
| Waste Type | Disposal Protocol |
| Solid Waste | Collect pure compound and any contaminated solids (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for hazardous solid chemical waste. |
| Liquid Waste | Collect solutions containing this compound in a separate, appropriately labeled, and sealed container for hazardous liquid chemical waste. Do not mix with other waste streams unless compatibility has been verified. |
| Contaminated Labware | Decontaminate glassware by rinsing with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of single-use plastics as solid hazardous waste. |
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
